An In-Depth Technical Guide to (2S,3S)-2-Amino-3,4-dihydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (2S,3S)-2-amino-3,4-dihydroxybutanoic acid, a fascinati...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2S,3S)-2-amino-3,4-dihydroxybutanoic acid, a fascinating and versatile chiral molecule. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's chemical properties, synthesis, and analytical characterization, grounded in scientific literature and practical insights.
Introduction: Unveiling a Unique Amino Acid
(2S,3S)-2-amino-3,4-dihydroxybutanoic acid, also known as L-Allothreonine, is a non-proteinogenic α-amino acid. Its structure, featuring two chiral centers and vicinal diols, imparts unique stereochemical and reactive properties. While not incorporated into proteins through the standard genetic code, this and similar molecules are of significant interest in medicinal chemistry and drug development as building blocks for complex natural products and novel therapeutics. Understanding its chemical behavior is paramount for its effective utilization in these fields.
Physicochemical Properties: A Quantitative Overview
The distinct arrangement of functional groups in (2S,3S)-2-amino-3,4-dihydroxybutanoic acid governs its physical and chemical characteristics. A summary of its key properties is presented below.
Stereochemistry: The Importance of Spatial Arrangement
The (2S,3S) configuration defines the specific three-dimensional arrangement of the atoms in L-Allothreonine. This precise stereochemistry is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems.
Diagram: Chemical Structure of (2S,3S)-2-amino-3,4-dihydroxybutanoic Acid
Caption: 2D representation of L-Allothreonine.
Synthesis and Purification: A Strategic Approach
The stereoselective synthesis of β-hydroxy-α-amino acids like (2S,3S)-2-amino-3,4-dihydroxybutanoic acid is a significant challenge in organic chemistry. A common and effective strategy involves starting from a chiral precursor, a method known as chiral pool synthesis.
Proposed Synthetic Pathway from Garner's Aldehyde
A plausible and frequently referenced route to chiral amino diols involves the use of Garner's aldehyde, a versatile building block derived from L-serine. The synthesis is characterized by the stereocontrolled construction of the desired stereocenters.
Diagram: Synthetic Workflow from Garner's Aldehyde
Caption: Proposed synthetic workflow.
Key Experimental Considerations
Stereocontrol: The nucleophilic addition to Garner's aldehyde is a critical step for establishing the stereochemistry at the C3 position. The choice of nucleophile and reaction conditions (temperature, solvent) significantly influences the diastereoselectivity of this reaction.
Protecting Groups: The amino and hydroxyl groups in the starting material and intermediates are typically protected to prevent unwanted side reactions. The selection of appropriate protecting groups and their subsequent removal are crucial for a successful synthesis.
Purification: Due to the presence of multiple stereoisomers, purification of the final product to obtain the desired (2S,3S) isomer is often challenging. Chiral High-Performance Liquid Chromatography (HPLC) or fractional crystallization are commonly employed techniques.
Analytical Characterization: Confirming Structure and Purity
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of (2S,3S)-2-amino-3,4-dihydroxybutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
¹H NMR (in D₂O): The proton NMR spectrum is expected to show distinct signals for the protons at the α and β carbons, as well as the methyl group. The coupling constants between these protons can provide valuable information about the relative stereochemistry.
¹³C NMR (in D₂O): The carbon NMR spectrum will show characteristic chemical shifts for the carboxylic acid carbon, the α-carbon bearing the amino group, the β-carbon with a hydroxyl group, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide fragmentation patterns that aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands include:
Broad O-H stretch from the hydroxyl and carboxylic acid groups.
N-H stretching and bending vibrations from the amino group.
Chiral HPLC is the primary method for determining the enantiomeric and diastereomeric purity of the final product. This technique utilizes a chiral stationary phase that interacts differently with the various stereoisomers, allowing for their separation and quantification.
Reactivity and Stability: A Chemist's Perspective
The chemical behavior of (2S,3S)-2-amino-3,4-dihydroxybutanoic acid is dictated by its functional groups: the amino group, the carboxylic acid, and the vicinal diols.
Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation and alkylation.
Carboxylic Acid Group: The carboxylic acid can undergo esterification and amide bond formation.
Vicinal Diols: The two adjacent hydroxyl groups are a key feature. They can be prone to oxidation, and their relative stereochemistry influences their reactivity and the stability of cyclic derivatives that can be formed. Vicinal diols are generally stable but can undergo cleavage under specific oxidative conditions.
The stability of the compound is an important consideration for storage and handling. As with many amino acids, it is a solid at room temperature and should be stored in a cool, dry place.
Conclusion and Future Outlook
(2S,3S)-2-amino-3,4-dihydroxybutanoic acid represents a valuable chiral building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its chemical properties, coupled with robust synthetic and analytical methodologies, is essential for unlocking its full potential in the development of novel molecules with important biological activities. Future research will likely focus on developing more efficient and scalable synthetic routes and exploring its incorporation into a wider range of complex molecular architectures.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3914727, 2-Amino-3,4-dihydroxybutanoic acid. Retrieved from [Link].
An In-Depth Technical Guide to the Biosynthesis of 4-Hydroxy-L-threonine in Escherichia coli
Intended Audience: Researchers, scientists, and drug development professionals engaged in metabolic engineering, synthetic biology, and the production of specialty amino acids. Executive Summary 4-Hydroxy-L-threonine is...
Author: BenchChem Technical Support Team. Date: February 2026
Intended Audience: Researchers, scientists, and drug development professionals engaged in metabolic engineering, synthetic biology, and the production of specialty amino acids.
Executive Summary
4-Hydroxy-L-threonine is a non-proteinogenic amino acid with significant potential as a chiral building block in the synthesis of complex pharmaceuticals and other high-value chemicals. Its structural similarity to L-threonine, coupled with the presence of an additional hydroxyl group, imparts unique chemical properties that are highly desirable in drug design and development. This technical guide provides a comprehensive overview of a rational metabolic engineering strategy for the de novo biosynthesis of 4-Hydroxy-L-threonine in the industrially robust microorganism, Escherichia coli. We will delve into the design of a novel two-step enzymatic pathway, the selection and engineering of a suitable host strain, detailed experimental protocols for strain construction and fermentation, and a framework for the analytical validation of product formation.
Introduction: The Significance of 4-Hydroxy-L-threonine
4-Hydroxy-L-threonine is a rare amino acid that is not typically found in cellular metabolism. Its value lies in its potential as a versatile chiral precursor for the synthesis of a variety of bioactive molecules. The stereochemically defined hydroxyl and amino groups on a four-carbon backbone make it an attractive starting material for the construction of complex molecular architectures. Traditional chemical synthesis of such molecules is often hampered by the need for multiple protection and deprotection steps, leading to low overall yields and the generation of significant chemical waste. A biosynthetic approach, leveraging the inherent stereoselectivity of enzymes, offers a more sustainable and efficient alternative. This guide outlines a feasible pathway for the microbial production of 4-Hydroxy-L-threonine, starting from the central metabolite, L-threonine, in a metabolically engineered E. coli host.
A Rational Design for a Novel Biosynthetic Pathway
The proposed biosynthetic pathway for 4-Hydroxy-L-threonine in E. coli is a two-step enzymatic conversion starting from the endogenous L-threonine pool. The pathway is designed to be orthogonal to the host's central metabolism to minimize interference and maximize product yield.
The two key enzymatic steps are:
Phosphorylation of L-threonine: The initial step involves the phosphorylation of the γ-hydroxyl group of L-threonine to yield O-phospho-L-threonine.
Dephosphorylation to 4-Hydroxy-L-threonine: The second and final step is the hydrolysis of the phosphate group from an intermediate to yield the final product, 4-Hydroxy-L-threonine. A proposed intermediate for this step is O-Phospho-4-hydroxy-L-threonine. However, a more direct route from O-phospho-L-threonine to 4-Hydroxy-L-threonine via a phosphatase is explored here for simplicity and efficiency.
Step 1: L-threonine Phosphorylation - The Role of L-threonine Kinase (PduX)
The first committed step in our proposed pathway is the phosphorylation of L-threonine. For this, we have identified the L-threonine kinase PduX from Salmonella enterica as a prime candidate enzyme.
Enzyme: L-threonine kinase (EC 2.7.1.177)
Gene: pduX
Source: Salmonella enterica
Reaction: ATP + L-threonine <=> ADP + O-phospho-L-threonine
Causality of Selection: The PduX enzyme is involved in the biosynthesis of adenosylcobalamin (coenzyme B12) in Salmonella and has been shown to specifically catalyze the phosphorylation of L-threonine[1][2]. Its heterologous expression in E. coli is expected to be efficient, and its substrate specificity for L-threonine makes it an ideal choice to initiate our pathway.
The final step in the synthesis of 4-Hydroxy-L-threonine is the removal of the phosphate group from O-phospho-L-threonine. For this, we propose the use of a promiscuous phosphatase. Alkaline Phosphatase (AP) from E. coli is a well-characterized enzyme known for its broad substrate specificity.
Causality of Selection: Alkaline phosphatase is known to hydrolyze a wide range of phosphate monoesters[3]. Its ability to act on phospho-amino acids has also been documented, suggesting it could efficiently catalyze the dephosphorylation of O-phospho-L-threonine. Utilizing a native E. coli enzyme, which can be easily overexpressed, provides a straightforward and effective solution for the final step of the pathway.
Visualizing the Pathway and Workflow
To provide a clear visual representation of the proposed biosynthetic pathway and the experimental workflow for its implementation, the following diagrams have been generated using Graphviz.
The Engineered Biosynthetic Pathway
Caption: Engineered pathway for 4-Hydroxy-L-threonine biosynthesis in E. coli.
The Natural Occurrence of 4-Hydroxy-L-threonine in Microorganisms: A Technical Guide for Researchers and Drug Development Professionals
Abstract 4-Hydroxy-L-threonine, a non-proteinogenic amino acid, is a fascinating microbial metabolite with significant implications for drug development and biotechnology. Its structural similarity to L-threonine allows...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Hydroxy-L-threonine, a non-proteinogenic amino acid, is a fascinating microbial metabolite with significant implications for drug development and biotechnology. Its structural similarity to L-threonine allows it to act as a metabolic precursor and a building block for complex natural products. This in-depth technical guide provides a comprehensive overview of the natural occurrence of 4-Hydroxy-L-threonine in microorganisms, delving into its biosynthetic pathways, the enzymes catalyzing its formation, and detailed methodologies for its detection, extraction, and quantification from microbial cultures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights to facilitate further research and application.
Introduction: The Significance of 4-Hydroxy-L-threonine
4-Hydroxy-L-threonine, also known as (2S,3S)-2-amino-3,4-dihydroxybutanoic acid, is a hydroxylated derivative of the essential amino acid L-threonine. While not incorporated into proteins during translation, it plays crucial roles in microbial metabolism. Its significance stems from several key aspects:
Metabolic Intermediate: In some microorganisms, such as Escherichia coli, 4-Hydroxy-L-threonine is a committed precursor in the biosynthesis of pyridoxol (vitamin B6), a vital cofactor for numerous enzymatic reactions[1].
Natural Product Building Block: This modified amino acid can be incorporated into more complex secondary metabolites, potentially contributing to their biological activity.
Pharmacological Potential: As an analogue of L-threonine, it can potentially interfere with metabolic pathways that utilize L-threonine, making it a molecule of interest for the development of antimicrobial agents or other therapeutics.
Understanding the natural microbial sources and biosynthetic mechanisms of 4-Hydroxy-L-threonine is paramount for harnessing its potential in various biotechnological and pharmaceutical applications.
Microbial Producers of 4-Hydroxy-L-threonine
The natural occurrence of 4-Hydroxy-L-threonine has been identified in a range of microorganisms, primarily bacteria and yeast. While comprehensive screening for this specific metabolite is not widespread, existing metabolomic data and targeted studies have confirmed its presence in the following organisms:
Escherichia coli : It is a known metabolite in this well-studied bacterium, where it functions as an intermediate in the vitamin B6 biosynthetic pathway[2][3].
Saccharomyces cerevisiae : This common yeast species also produces 4-Hydroxy-L-threonine, indicating its presence in eukaryotic microbial metabolism[2][3].
Streptomyces species : Members of this genus, renowned for their prolific production of secondary metabolites, have been reported to contain 3-hydroxyhomoserine (an alternative name for 4-Hydroxy-L-threonine)[2][3]. For instance, Streptomyces coelicolor A3(2) possesses enzymes capable of modifying L-threonine and related compounds[4].
The following table summarizes the known microbial sources of 4-Hydroxy-L-threonine. It is important to note that quantitative data on production titers are scarce in the literature, as this metabolite is often an intracellular intermediate rather than a secreted product.
Microorganism
Phylum/Division
Known Role/Context
Production Titers (if available)
Escherichia coli
Proteobacteria
Vitamin B6 Biosynthesis Intermediate
Not typically secreted; intracellular concentrations vary with metabolic flux.
Saccharomyces cerevisiae
Ascomycota
Endogenous Metabolite
Intracellular metabolite.
Streptomyces spp.
Actinobacteria
Secondary Metabolism
Varies by species and culture conditions.
The Biosynthetic Pathway: From L-Threonine to its Hydroxylated Derivative
The biosynthesis of 4-Hydroxy-L-threonine originates from the central metabolic pathway of L-threonine. The key enzymatic step is the hydroxylation of the L-threonine backbone.
The L-Threonine Biosynthetic Pathway: A Primer
The biosynthesis of L-threonine from aspartate is a well-characterized, five-step enzymatic pathway present in many microorganisms[5]. In E. coli, this pathway is tightly regulated through feedback inhibition of key enzymes like aspartate kinase and homoserine dehydrogenase by L-threonine[5].
Figure 1: The L-Threonine biosynthetic pathway in E. coli.
The Crucial Hydroxylation Step: The Role of Dioxygenases
The conversion of L-threonine to 4-Hydroxy-L-threonine is catalyzed by a specific class of enzymes. Research has identified a novel family of bacterial non-heme iron(II) and α-ketoglutarate-dependent dioxygenases that can hydroxylate free L-amino acids, including L-threonine, to produce 4-hydroxythreonine[2][5].
One such enzyme, BesE from Streptomyces cattleya, is involved in the biosynthesis of the antimetabolite β-ethynylserine and catalyzes a stereoselective β-hydroxylation reaction[6]. While the native substrate of BesE is γ-L-glutamyl-L-propargylglycine, the catalytic mechanism is relevant to the hydroxylation of amino acid backbones. These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrates to generate a highly reactive iron(IV)-oxo species that abstracts a hydrogen atom from the substrate, followed by radical rebound with a hydroxyl group to form the hydroxylated product[6].
Figure 2: Proposed enzymatic hydroxylation of L-Threonine.
In the context of vitamin B6 biosynthesis in E. coli, it has been proposed that 4-phospho-hydroxy-L-threonine, rather than 4-hydroxy-L-threonine itself, is the obligatory intermediate[7]. This suggests a pathway where L-threonine is first phosphorylated and then hydroxylated, or hydroxylated and then phosphorylated, before being incorporated into the pyridoxine ring.
Methodologies for Detection, Extraction, and Quantification
The analysis of 4-Hydroxy-L-threonine in microbial cultures requires robust and sensitive analytical techniques. The following sections provide a detailed guide to the experimental workflow, from sample preparation to final quantification.
Experimental Workflow Overview
Figure 3: General workflow for the analysis of 4-Hydroxy-L-threonine.
Detailed Experimental Protocols
This protocol is a self-validating system designed for the efficient extraction of small polar metabolites like 4-Hydroxy-L-threonine from bacterial or yeast cells.
A. Materials and Reagents:
Microbial culture
Ice-cold saline (0.9% NaCl)
Centrifuge capable of reaching >10,000 x g at 4°C
Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C
Internal standard (e.g., ¹³C, ¹⁵N-labeled L-threonine or a non-endogenous amino acid like norvaline)
Vortex mixer
Ultrasonic bath
Microcentrifuge tubes
Syringe filters (0.22 µm)
B. Step-by-Step Methodology:
Cell Harvesting:
Rapidly quench metabolic activity by transferring a known volume of the microbial culture to a pre-chilled tube containing ice-cold saline. The volume of saline should be at least equal to the culture volume.
Centrifuge the cell suspension at 10,000 x g for 10 minutes at 4°C.
Discard the supernatant.
Cell Lysis and Metabolite Extraction:
Resuspend the cell pellet in a defined volume of the pre-chilled extraction solvent containing the internal standard. A typical ratio is 1 mL of solvent per 10-50 mg of cell wet weight.
Vortex vigorously for 1 minute.
Subject the sample to three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
Alternatively, sonicate the sample in an ice-water bath for 3 cycles of 30 seconds on, 30 seconds off.
Sample Clarification:
Centrifuge the cell lysate at >14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
Final Preparation for Analysis:
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
The sample is now ready for quantitative analysis by LC-MS/MS.
Causality Behind Experimental Choices:
Rapid Quenching: This step is critical to halt enzymatic activity and preserve the in vivo metabolic state of the cells.
Cold Extraction Solvent: Using a pre-chilled solvent minimizes the degradation of thermally labile metabolites. The solvent mixture is effective in precipitating proteins while keeping small polar molecules in solution.
Internal Standard: The inclusion of an internal standard from the beginning of the extraction process corrects for any sample loss during preparation and for variations in instrument response, ensuring accurate quantification.
This protocol outlines a highly sensitive and specific method for the quantification of 4-Hydroxy-L-threonine using liquid chromatography coupled with tandem mass spectrometry.
A. Instrumentation and Columns:
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of polar compounds.
C. Mass Spectrometry Parameters:
Ionization Mode: Positive ESI.
Multiple Reaction Monitoring (MRM): This is a highly specific detection mode where a precursor ion (the molecular ion of 4-Hydroxy-L-threonine) is selected in the first quadrupole, fragmented in the second, and a specific fragment ion is monitored in the third.
Precursor Ion (Q1): m/z 136.06 (for [M+H]⁺ of C₄H₉NO₄)
Product Ions (Q3): Specific fragment ions need to be determined by infusing a standard of 4-Hydroxy-L-threonine. Likely fragments would result from the loss of water (H₂O) or the carboxyl group (COOH).
Internal Standard MRM Transitions: Corresponding MRM transitions for the chosen internal standard must also be monitored.
D. Quantification:
A calibration curve is generated using a series of known concentrations of a pure 4-Hydroxy-L-threonine standard, with a constant concentration of the internal standard.
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
The concentration of 4-Hydroxy-L-threonine in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.
Self-Validating System:
The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the highest level of accuracy, as it experiences the same matrix effects and ionization suppression/enhancement.
The specificity of MRM ensures that the detected signal is indeed from 4-Hydroxy-L-threonine and not from other isobaric compounds.
Conclusion and Future Perspectives
The natural occurrence of 4-Hydroxy-L-threonine in diverse microorganisms highlights its importance in microbial metabolism and as a potential source of novel bioactive compounds. The elucidation of its biosynthetic pathway, particularly the role of L-threonine hydroxylating enzymes, opens up avenues for the metabolic engineering of microbial strains for the overproduction of this and other valuable hydroxylated amino acids. The analytical methodologies detailed in this guide provide a robust framework for the accurate detection and quantification of 4-Hydroxy-L-threonine, which is essential for advancing our understanding of its physiological roles and for developing its biotechnological applications.
Future research should focus on:
Broader Screening: A more extensive screening of various microbial species to identify novel producers of 4-Hydroxy-L-threonine.
Enzyme Characterization: In-depth characterization of L-threonine hydroxylases to understand their substrate specificity and catalytic mechanisms.
Metabolic Engineering: The development of engineered microbial cell factories for the high-titer production of 4-Hydroxy-L-threonine.
Bioactivity Studies: Investigation of the potential biological activities of 4-Hydroxy-L-threonine and the natural products derived from it.
References
CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products. [Link]
Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2). ResearchGate. [Link]
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC - PubMed Central. [Link]
The biosynthetic pathway of L -threonine, and its regulation in E. coli . Dotted lines indicate. ResearchGate. [Link]
4-Hydroxy-L-threonine, a committed precursor of pyridoxol (vitamin B6). RSC Publishing. [Link]
Microbial metabolic engineering for L-threonine production. PubMed. [Link]
Simple extraction procedure for free amino acids determination in selected gluten-free flour samples. ResearchGate. [Link]
Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. PMC - NIH. [Link]
Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers. [Link]
Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and... ResearchGate. [Link]
Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes. Agilent. [Link]
Efficient Production of L-Threonine by E. coli Using High-Throughput Screening and Multi-Enzyme Complex Engineering. MDPI. [Link]
Process for production of cis-4-hydroxy-l-proline.
Amino acid analysis by UHPLC-MS/MS. Protocols.io. [Link]
HPLC Methods for analysis of Threonine. HELIX Chromatography. [Link]
Enumeration of amino acid fermenting bacteria in the human large intestine: effects of pH and starch on peptide metabolism and dissimilation of amino acids. FEMS Microbiology Ecology. [Link]
A Computational Approach for Threonine Accumulation in Escherichia coli and Its Integraton as a Platform for Biosynthesis of Hig. bioRxiv. [Link]
The Role of 4-Hydroxy-L-threonine in the DXP-Dependent Synthesis of Vitamin B6: A Technical Guide
Introduction: The Centrality of Vitamin B6 Vitamin B6, in its biologically active form, pyridoxal 5'-phosphate (PLP), is one of the most versatile enzymatic cofactors in nature. It is indispensable for a vast array of me...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Centrality of Vitamin B6
Vitamin B6, in its biologically active form, pyridoxal 5'-phosphate (PLP), is one of the most versatile enzymatic cofactors in nature. It is indispensable for a vast array of metabolic processes, primarily centered around amino acid transformations such as transamination, decarboxylation, and racemization.[1] Organisms like bacteria, fungi, and plants can synthesize vitamin B6 de novo, making it an essential nutrient for animals, including humans, who must acquire it from their diet.[2] Understanding the biosynthetic machinery that produces this vital molecule is of paramount importance for fields ranging from metabolic engineering to the development of novel antimicrobial agents.
Two principal de novo pathways for PLP biosynthesis have been elucidated: the 1-deoxy-D-xylulose 5-phosphate (DXP)-dependent pathway and the DXP-independent pathway.[2][3] This guide provides an in-depth technical examination of the DXP-dependent pathway, with a specific focus on the pivotal role of its committed precursor, 4-Hydroxy-L-threonine, and its phosphorylated derivative. This pathway, extensively characterized in Escherichia coli, serves as a classic model for bacterial vitamin synthesis.[2][4]
The DXP-Dependent Pathway: A Convergent Synthesis
The E. coli pathway to pyridoxine 5'-phosphate (PNP), the immediate precursor to PLP, is a convergent synthesis that joins two key acyclic precursors: 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-(phosphohydroxy)-L-threonine (4HPT).[4][5] 4-Hydroxy-L-threonine serves as the foundational molecule for 4HPT, marking a critical entry point into the pathway.[6] The entire process is orchestrated by a dedicated suite of enzymes that meticulously construct the pyridine ring of the vitamin.
The synthesis can be logically dissected into three main stages:
Formation of Precursors: Generation of DXP and 4HPT from central metabolism.
Pyridoxine Ring Formation: The enzymatic condensation of DXP and 4HPT to form pyridoxine 5'-phosphate (PNP).
Activation: The final oxidation of PNP to the active cofactor, PLP.
This guide will focus on the second stage, where the phosphorylated derivative of 4-Hydroxy-L-threonine participates in the key ring-forming reactions.
Mechanism of Action: The Enzymatic Cascade
The core of the DXP-dependent pathway hinges on the concerted action of two enzymes: PdxA and PdxJ. These enzymes catalyze the transformation and subsequent condensation of the two primary substrates.[4][5]
Step 1: Oxidation of 4-(Phosphohydroxy)-L-threonine by PdxA
The journey of the threonine-derived precursor begins with the NAD+-dependent oxidation of 4-(phosphohydroxy)-L-threonine (4HPT) by the enzyme PdxA (4-phosphohydroxy-L-threonine dehydrogenase) .[4][5] This crucial step transforms 4HPT into the highly reactive intermediate, 3-amino-1-hydroxyacetone 1-phosphate (AHAP), also referred to as 1-amino-acetone-3-phosphate. This reaction is the committed step for the incorporation of the C3N unit derived from 4HPT into the final vitamin structure.
Step 2: Ring Synthesis by PdxJ (PNP Synthase)
The subsequent and final step in the formation of the pyridine ring is catalyzed by PdxJ (Pyridoxine 5'-phosphate synthase) .[7][8] This enzyme orchestrates a complex condensation and cyclization reaction between the two acyclic precursors: the AHAP generated by PdxA and 1-deoxy-D-xylulose 5-phosphate (DXP).[3] The PdxJ-catalyzed reaction results in the formation of pyridoxine 5'-phosphate (PNP), inorganic phosphate, and water, effectively closing the pyridine ring.[3][9] Isotopic labeling studies using [2,3-¹³C₂]-4-hydroxy-L-threonine have definitively shown that the intact C-2,3 bond of the precursor becomes the C-5,6 bond of the pyridoxol ring, demonstrating the direct incorporation of this molecule's backbone.[6]
Step 3: Final Activation by PdxH
The first stable vitamin B6 vitamer produced by the de novo pathway is PNP.[5] To become a functional cofactor, it must be oxidized to pyridoxal 5'-phosphate (PLP). This final activation step is catalyzed by the FMN-dependent enzyme PdxH (PNP oxidase) .[1][4][8]
The complete enzymatic sequence is illustrated in the pathway diagram below.
DXP-Dependent Vitamin B6 Biosynthesis Pathway.
Quantitative Analysis: Enzyme Kinetics
Understanding the kinetic parameters of the biosynthetic enzymes is crucial for metabolic modeling and drug development. While comprehensive kinetic data for every enzyme in the pathway is context-dependent, key parameters for the final activation step by E. coli PdxH have been characterized.
Table 1: Kinetic Parameters of Key Enzymes in E. coli Vitamin B6 Synthesis. The higher affinity (lower Kₘ) and catalytic efficiency (kcat/Kₘ) for PNP suggest it is the primary in vivo substrate for E. coli PdxH.[1] N/A: Not available in the cited literature.
The lack of readily available kinetic data for PdxA and PdxJ may be attributed to the instability of the AHAP intermediate or potential substrate channeling between the enzymes, making discrete measurements challenging.
Experimental Methodologies: A Framework for Investigation
Validating the function of the PdxA/PdxJ system and quantifying its activity requires robust experimental design. An in vitro reconstitution assay is the gold standard for confirming the synthesis of PNP from its precursors.
Protocol: In Vitro Reconstitution of PNP Synthesis
This protocol outlines the necessary steps to enzymatically synthesize PNP from its precursors using purified PdxA and PdxJ.
1. Reagent Preparation:
Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).[10]
Enzymes: Purify recombinant E. coli PdxA and PdxJ proteins to >95% homogeneity.
Substrates: Synthesize or procure 4-(phosphohydroxy)-L-threonine (4HPT) and 1-deoxy-D-xylulose 5-phosphate (DXP). Prepare stock solutions in the reaction buffer.
In a microcentrifuge tube, combine the following components in the specified order:
Reaction Buffer
NAD⁺ (to a final concentration of ~1 mM)
4HPT (to a final concentration of ~0.5-1 mM)
DXP (to a final concentration of ~0.5-1 mM)
Purified PdxA enzyme
Purified PdxJ enzyme
Causality: The reaction is initiated by the addition of the enzymes. It is critical to include control reactions that omit one component at a time (e.g., no PdxA, no PdxJ, no 4HPT, no DXP) to validate that PNP formation is dependent on the complete system.[9]
3. Incubation:
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
4. Reaction Quenching and Analysis:
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like trichloroacetic acid.
Centrifuge the sample to pellet the precipitated protein.
Analyze the supernatant for the presence of PNP using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[5][11] The identity of the PNP peak can be confirmed by co-elution with an authentic standard and by treating a sample with alkaline phosphatase, which should convert PNP to pyridoxine, causing a shift in retention time.[5]
5. Self-Validation System:
Positive Result: A peak corresponding to the PNP standard should appear only in the complete reaction mixture.
Negative Controls: No PNP peak should be detected in any of the control reactions where a component was omitted.
Confirmation: Treatment with alkaline phosphatase should quantitatively convert the product peak to a pyridoxine peak.[5]
This experimental workflow provides a clear, self-validating system to confirm the enzymatic activity and role of the PdxA/PdxJ complex.
Workflow for In Vitro Reconstitution of PNP Synthesis.
Conclusion and Future Directions
4-Hydroxy-L-threonine, via its phosphorylated form 4HPT, is an indispensable precursor for the DXP-dependent biosynthesis of vitamin B6 in organisms like E. coli. Its transformation by PdxA and subsequent condensation with DXP by PdxJ represent the elegant chemical logic used to construct the vitamin's core pyridine structure. The methodologies outlined here provide a framework for the functional characterization of this pathway, which is essential for both fundamental research and applied science.
For drug development professionals, the enzymes of this pathway, particularly PdxA and PdxJ, represent potential targets for novel antibiotics. As this pathway is absent in humans, inhibitors could offer high specificity with minimal off-target effects. For researchers and scientists in metabolic engineering, a deep understanding of this pathway, including its regulation and kinetic bottlenecks, is critical for designing strategies to enhance the production of vitamin B6 or other valuable compounds derived from its intermediates. Future research should aim to fully elucidate the kinetic parameters of PdxA and PdxJ and investigate the potential for a multi-enzyme complex that facilitates substrate channeling.
References
Cooper, A. J. L. (1983). Cooperativity in Escherichia coli L-Threonine Dehydrogenase and Its Inhibition by an Antibacterial N-Pyridylpyrazolone Derivative. MDPI. [Link]
Chassagnole, C., et al. (2001). Kinetic parameters of the threonine-pathway enzymes from Escherichia coli. ResearchGate. [Link]
Ito, T., et al. (2020). Pyridoxal Reductase, PdxI, Is Critical for Salvage of Pyridoxal in Escherichia coli. American Society for Microbiology. [Link]
Tazoe, M., Ichikawa, K., & Hoshino, T. (2002). Biosynthesis of vitamin B6 in Rhizobium: in vitro synthesis of pyridoxine from 1-deoxy-D-xylulose and 4-hydroxy-L-threonine. Bioscience, Biotechnology, and Biochemistry. [Link]
Wolf, E., et al. (1995). 4-Hydroxy-L-threonine, a committed precursor of pyridoxol (vitamin B6). Journal of the Chemical Society, Chemical Communications. [Link]
Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
Yang, Y., & demolish, J. E. (1998). Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12. Journal of Bacteriology. [Link]
Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. MDPI. [Link]
Chassagnole, C., et al. (2001). An integrated study of threonine-pathway enzyme kinetics in Escherichia coli. Biochemical Journal. [Link]
Laber, B., et al. (1999). Vitamin B6 biosynthesis: formation of pyridoxine 5P-phosphate from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate by PdxA and PdxJ protein. FEBS Letters. [Link]
Oreate AI. (2026). Experimental Principles, Procedures, and Key Technical Points for GPX4 Enzyme Activity Determination. Oreate AI Blog. [Link]
Desai, P., et al. (2021). Quantitative assay to detect bacterial glycan-degrading enzyme activities in mouse and human fecal samples. STAR Protocols. [Link]
Laber, B., et al. (2001). Structural basis for the function of pyridoxine 5'-phosphate synthase. Structure. [Link]
Fitzpatrick, T. B., et al. (2007). Two independent routes of de novo vitamin B6 biosynthesis: not that different after all. Biochemical Journal. [Link]
Wetzel, D. K., et al. (2004). Functional complementation between the PDX1 vitamin B6 biosynthetic gene of Cercospora nicotianae and pdxJ of Escherichia coli. FEBS Letters. [Link]
Tian, Z., et al. (2024). Enhancement of vitamin B6 production driven by omics analysis combined with fermentation optimization. Journal of Industrial Microbiology & Biotechnology. [Link]
Leichnam, L., et al. (2025). A Computational Approach for Threonine Accumulation in Escherichia coli and Its Integraton as a Platform for Biosynthesis of High-Value Chemicals. bioRxiv. [Link]
Laber, B., et al. (1999). Vitamin B 6 biosynthesis: formation of pyridoxine 5′‐phosphate from 4‐(phosphohydroxy)‐ l ‐threonine and 1‐deoxy‐ d ‐xylulose‐5′‐phosphate by PdxA and PdxJ protein. Scite.ai. [Link]
Hill, R. E., et al. (1987). The regiochemistry and stereochemistry of the biosynthesis of vitamin B6 from triose units. Journal of Biological Chemistry. [Link]
Wang, T., et al. (2021). Improving l-threonine production in Escherichia coli by elimination of transporters ProP and ProVWX. Biotechnology for Biofuels. [Link]
Structure and stereochemistry of 4-Hydroxy-L-threonine
<An In-Depth Technical Guide to the Structure and Stereochemistry of 4-Hydroxy-L-threonine For Researchers, Scientists, and Drug Development Professionals 4-Hydroxy-L-threonine (4-HLT) is a non-proteinogenic, hydroxy-ami...
Author: BenchChem Technical Support Team. Date: February 2026
<An In-Depth Technical Guide to the Structure and Stereochemistry of 4-Hydroxy-L-threonine
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxy-L-threonine (4-HLT) is a non-proteinogenic, hydroxy-amino acid of significant interest in metabolic and biosynthetic research. As a derivative of L-threonine, it features an additional hydroxyl group, which profoundly influences its chemical properties and biological roles. This guide provides a comprehensive technical overview of the molecular structure, stereochemical complexity, physicochemical properties, and analytical methodologies pertinent to 4-Hydroxy-L-threonine. It is designed to serve as a foundational resource for professionals engaged in synthetic biology, drug discovery, and metabolic pathway elucidation, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of 4-Hydroxy-L-threonine
4-Hydroxy-L-threonine is a specialized amino acid that, while not incorporated into proteins, serves as a crucial intermediate in various metabolic pathways.[1][2] Its primary research value stems from its role as a key biosynthetic precursor to important natural products, including the potent antibiotic platensimycin.[1] Understanding the precise three-dimensional arrangement of its atoms is paramount for researchers aiming to probe enzyme specificity, design novel therapeutics, or engineer metabolic pathways for enhanced production of valuable compounds.[1] This molecule is also a metabolite found in organisms like Escherichia coli and Saccharomyces cerevisiae, highlighting its relevance in fundamental microbiology.[3]
Molecular Structure and Stereochemical Landscape
The defining characteristic of 4-Hydroxy-L-threonine is its carbon backbone, which is adorned with amino and multiple hydroxyl groups, leading to significant stereochemical complexity.
Core Structure
The systematic IUPAC name for 4-Hydroxy-L-threonine is (2S,3S)-2-amino-3,4-dihydroxybutanoic acid .[3][4] Its molecular formula is C4H9NO4, with a molecular weight of approximately 135.12 g/mol .[3] The structure consists of a four-carbon butanoic acid chain with the following functional groups:
A carboxyl group (-COOH) at C1.
An amino group (-NH2) at C2 (the alpha-carbon).
A hydroxyl group (-OH) at C3 (the beta-carbon).
A hydroxyl group (-OH) at C4 (the gamma-carbon).
Chirality and Stereoisomers
The presence of chiral centers is fundamental to the identity and function of 4-Hydroxy-L-threonine. A chiral center is a carbon atom attached to four different groups.[5]
C2 (Alpha-Carbon): This is a chiral center, and in the biologically relevant "L" form, it possesses the S configuration.[4] This is consistent with most naturally occurring amino acids.
C3 (Beta-Carbon): This is also a chiral center. In the naturally occurring isomer, this center has the S configuration.[3]
The specific arrangement of these two chiral centers, (2S,3S), defines the naturally occurring stereoisomer of 4-Hydroxy-L-threonine. It is crucial to distinguish this from its parent amino acid, L-threonine, which has the (2S,3R) configuration.[6] The introduction of the hydroxyl group at the 4th position influences the stereochemical designation.
The existence of two chiral centers means that there are 2^2 = 4 possible stereoisomers for 2-amino-3,4-dihydroxybutanoic acid. These isomers exist as two pairs of enantiomers.
Spectroscopic techniques are indispensable for the structural confirmation of 4-Hydroxy-L-threonine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive data for structural elucidation in solution. Predicted ¹H NMR data in D₂O shows distinct signals for the protons on the carbon backbone, allowing for the confirmation of connectivity.[7][8]
Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H (amine), and C=O (carboxyl) functional groups.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.
Synthesis and Characterization Protocols
The ability to synthesize and definitively characterize 4-Hydroxy-L-threonine is critical for its use in research.
Chemoenzymatic Synthesis Approach
Enzymatic and chemoenzymatic methods are preferred for their high stereoselectivity, offering an environmentally friendly alternative to purely chemical routes.[1] Threonine aldolases (LTAs) are particularly useful as they catalyze the C-C bond formation between glycine and an aldehyde.[1][9]
Principle: L-threonine aldolase catalyzes the aldol addition of glycine to glycolaldehyde to form 4-Hydroxy-L-threonine. The enzyme typically exhibits high stereoselectivity for the alpha-carbon (producing the L-configuration), while selectivity at the beta-carbon can vary.[1]
Protocol 4.1.1: Enzymatic Synthesis of 4-Hydroxy-L-threonine
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).
Substrate Addition: Dissolve glycine (e.g., 200 mM) and glycolaldehyde (e.g., 100 mM) in the buffer.
Causality Note: Glycolaldehyde is the aldehyde substrate that provides the C3 and C4 carbons of the final product.[1] An excess of glycine is often used to drive the reaction equilibrium towards product formation.
Enzyme Addition: Add a purified L-threonine aldolase to the reaction mixture. The optimal amount should be determined empirically.
Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours.
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using HPLC or LC-MS to quantify the formation of 4-Hydroxy-L-threonine.
Quenching and Purification: Terminate the reaction by denaturing the enzyme (e.g., by adding trifluoroacetic acid or by heat). Purify the product from the reaction mixture using ion-exchange chromatography.
Validation: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
Analytical Characterization Workflow
A multi-step analytical workflow is required to unambiguously confirm the structure and stereochemistry of the synthesized or isolated compound.
Protocol 4.2.1: Definitive Structure Determination by X-ray Crystallography
Principle: X-ray crystallography provides the absolute three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This is the gold standard for determining stereochemistry.
Crystal Growth: Grow single crystals of 4-Hydroxy-L-threonine suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution (e.g., in water/ethanol). This is often the most challenging step.
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[10][11]
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[12] The electron density map is then calculated, from which the positions of the atoms are determined. This initial model is refined to best fit the experimental data.
Validation: The final refined structure provides the precise bond lengths, bond angles, and, most importantly, the absolute configuration (R/S) at each chiral center.
Biological Significance and Applications
While not a component of proteins, 4-Hydroxy-L-threonine plays important roles in cellular metabolism.
Precursor to Vitamin B6: It has been demonstrated that 4-hydroxy-L-threonine is a committed precursor in the biosynthesis of pyridoxol (vitamin B6) in certain organisms.[13] Its phosphorylated form, O-Phospho-4-hydroxy-L-threonine, is a key intermediate in this pathway.[4]
Antibiotic Biosynthesis: As mentioned, it is a critical building block in the biosynthetic pathway of the antibiotic platensimycin, which has a novel mechanism of action targeting fatty acid synthesis.[1] This makes 4-HLT a valuable tool for researchers studying and engineering the production of such antibiotics.
Relation to Collagen: While L-threonine itself is a component of collagen and contributes to its stability, the direct role of 4-Hydroxy-L-threonine in collagen is not well-established.[][15] However, the hydroxylation of amino acids is a critical post-translational modification for collagen stability, with 4-hydroxyproline being the most prominent example.[16][17] The study of hydroxylated amino acids like 4-HLT provides insights into the structural biology of proteins like collagen.
Conclusion
4-Hydroxy-L-threonine is a molecule whose structural complexity belies its fundamental importance in select metabolic pathways. Its three-dimensional architecture, defined by the (2S,3S) configuration, is critical to its recognition by enzymes and its role as a biosynthetic precursor. For researchers in drug development and metabolic engineering, a mastery of its stereochemistry and the analytical techniques required for its verification is not merely academic but a prerequisite for success. The protocols and data presented in this guide offer a robust framework for the confident synthesis, characterization, and application of this versatile hydroxy-amino acid.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. PubChem. Available at: [Link]
Let's Learn Science (2020). Threonine biochemistry: what you should know (& what's cool to know about how it was discovered...). YouTube. Available at: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6288, L-Threonine. PubChem. Available at: [Link]
E. coli Metabolome Database (2015). 4-Hydroxy-L-threonine (ECMDB20092). ECMDB. Available at: [Link]
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0006802). HMDB. Available at: [Link]
Google Patents (n.d.).US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase. Google Patents.
Acta Crystallographica Section F (2021). The X-ray structure of l-threonine dehydrogenase from the common hospital pathogen Clostridium difficile. National Institutes of Health. Available at: [Link]
ACS Publications (1995). [2,3-13C2l-4-Hydroxy-L-threonine. ACS Publications. Available at: [Link]
RSC Publishing (1995). 4-Hydroxy-L-threonine, a committed precursor of pyridoxol (vitamin B6). RSC Publishing. Available at: [Link]
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006802). HMDB. Available at: [Link]
ResearchGate (n.d.). XRD data of an L-threonine crystal. ResearchGate. Available at: [Link]
ResearchGate (2005). Threonine in Collagen Triple-helical Structure. ResearchGate. Available at: [Link]
Applied and Environmental Microbiology (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. National Institutes of Health. Available at: [Link]
Biophysics Instrumentation Facility (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability. University of Wisconsin-Madison. Available at: [Link]
ResearchGate (n.d.). Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and d-threonine aldolase. ResearchGate. Available at: [Link]
IJARSET (n.d.). Studies on growth and optical, structural, mechanical and photoconductivity of non-linear optical material L-threonine. IJARSET. Available at: [Link]
Nutracap (2019). L-Threonine: The Collagen-Boosting Amino Acid. Nutracap. Available at: [Link]-boosting-amino-acid)
The Unseen Architect: A Technical Guide to the Biological Significance and Application of 4-Hydroxy-L-threonine
Foreword: Beyond the Canonical Twenty In the intricate tapestry of life, the twenty proteinogenic amino acids have long held the spotlight as the fundamental building blocks of proteins. However, a vast and diverse world...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Beyond the Canonical Twenty
In the intricate tapestry of life, the twenty proteinogenic amino acids have long held the spotlight as the fundamental building blocks of proteins. However, a vast and diverse world of non-proteinogenic amino acids (NPAAs) exists, playing critical roles in cellular metabolism, signaling, and the biosynthesis of complex natural products.[1][2][3][4] These unconventional amino acids, often differing from their proteinogenic counterparts by a single functional group, provide a rich source of chemical diversity that nature has harnessed for a multitude of biological functions. This guide delves into the world of one such fascinating molecule: 4-Hydroxy-L-threonine. While structurally similar to the common amino acid L-threonine, the addition of a hydroxyl group at the C4 position bestows upon it unique properties and a distinct biological significance that is of growing interest to researchers, scientists, and drug development professionals.
This document will serve as an in-depth technical exploration of 4-Hydroxy-L-threonine, moving beyond a superficial overview to provide a comprehensive understanding of its natural occurrence, biosynthesis, and pivotal role as a chiral precursor in the synthesis of high-value pharmaceuticals. We will further explore the practical methodologies for its analysis and discuss its broader implications in the context of drug discovery and development.
The Molecular Profile of 4-Hydroxy-L-threonine
4-Hydroxy-L-threonine, systematically named (2S,3S)-2-amino-3,4-dihydroxybutanoic acid, is a hydroxy-amino acid derivative of L-threonine.[5][6] Its structure is characterized by the presence of a hydroxyl group on the terminal methyl group of L-threonine. This seemingly minor modification has profound implications for its chemical properties and biological roles.
The presence of an additional hydroxyl group increases the polarity of the molecule and provides an additional site for chemical reactions, making it a versatile building block in both biological and synthetic pathways.
Biosynthesis: Nature's Route to a Unique Precursor
The precise and complete biosynthetic pathway of free 4-Hydroxy-L-threonine is not yet fully elucidated in all organisms. However, significant insights have been gained from studies on the biosynthesis of Vitamin B6, where its phosphorylated form, 4-phospho-hydroxy-L-threonine, is a key intermediate.[7][8][9]
The biosynthesis of L-threonine itself serves as the foundational pathway, originating from the aspartate family of amino acids.[10]
The L-Threonine Backbone: A Prerequisite for Modification
The synthesis of L-threonine from aspartate is a multi-step enzymatic process found in microorganisms and plants.
Figure 1: Biosynthetic pathway of L-Threonine from Aspartate.
The C4-Hydroxylation Step: A Key Modification in Vitamin B6 Synthesis
In the context of Vitamin B6 (pyridoxine) biosynthesis in organisms like E. coli, the pathway involves the formation of 4-phospho-hydroxy-L-threonine. This suggests the existence of enzymes capable of modifying the L-threonine framework. The enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) is a key player in this pathway, catalyzing the NAD(P)-dependent oxidation of 4-(phosphooxy)-L-threonine.[9][11] This implies that a kinase first phosphorylates 4-hydroxy-L-threonine, or that L-threonine is first hydroxylated and then phosphorylated.
While the direct enzymatic hydroxylation of L-threonine at the C4 position to yield free 4-Hydroxy-L-threonine has not been definitively characterized in all contexts, the existence of various amino acid hydroxylases suggests a plausible mechanism.[12] These enzymes, often belonging to the family of Fe(II)/α-ketoglutarate-dependent dioxygenases, are known to catalyze the stereospecific hydroxylation of amino acid side chains.
Figure 2: Postulated involvement of 4-Hydroxy-L-threonine in Vitamin B6 biosynthesis.
A Chiral Building Block for High-Value Pharmaceuticals
One of the most significant roles of 4-Hydroxy-L-threonine from a drug development perspective is its function as a chiral building block for the synthesis of complex natural products with potent biological activities. Its predefined stereochemistry and functional handles make it an invaluable starting material for asymmetric synthesis.
Precursor to the Antibiotic Platensimycin
Platensimycin, a novel antibiotic isolated from Streptomyces platensis, exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action involves the inhibition of bacterial fatty acid synthesis by targeting the FabF/B enzymes. The complex structure of platensimycin features a tetracyclic core, and biosynthetic studies suggest that a C4 building block, likely derived from or related to 4-Hydroxy-L-threonine, is a key precursor to a portion of this core structure. While the precise enzymatic machinery for its incorporation is still under investigation, the presence of this hydroxylated four-carbon unit underscores the importance of NPAAs in generating structural diversity in natural products.
Methodologies for the Study of 4-Hydroxy-L-threonine
The study of non-proteinogenic amino acids like 4-Hydroxy-L-threonine requires a suite of analytical and biochemical techniques for their isolation, characterization, and functional analysis.
Isolation and Purification from Fermentation Broth
The isolation of 4-Hydroxy-L-threonine from microbial fermentation broths typically involves a multi-step purification process designed to separate it from other amino acids, proteins, salts, and media components.
Protocol 1: General Procedure for the Isolation of Hydroxylated Amino Acids
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the microbial cells. The supernatant is collected for further processing.
Protein Precipitation: To remove soluble proteins, add a precipitating agent such as trichloroacetic acid (TCA) to a final concentration of 5-10% (v/v) or an equal volume of cold acetone.[2] Incubate on ice for at least 30 minutes and then centrifuge to remove the precipitated proteins.
Ion-Exchange Chromatography:
Adjust the pH of the protein-free supernatant to the appropriate range for binding to a cation-exchange resin (e.g., Dowex 50W).
Load the sample onto the equilibrated column.
Wash the column with a low-concentration buffer to remove unbound contaminants.
Elute the bound amino acids using a pH or salt gradient. Fractions are collected and analyzed for the presence of 4-Hydroxy-L-threonine.
Reversed-Phase HPLC: For further purification, fractions containing the target compound can be subjected to reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid).
Crystallization: The purified fractions can be concentrated and the 4-Hydroxy-L-threonine crystallized from a suitable solvent system.
Figure 3: General workflow for the purification of 4-Hydroxy-L-threonine.
Analytical Characterization
Accurate identification and quantification of 4-Hydroxy-L-threonine require robust analytical methods.
HPLC is a cornerstone technique for the analysis of amino acids. Pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) is often employed to introduce a chromophore or fluorophore, enhancing detection sensitivity.
Protocol 2: HPLC Analysis of 4-Hydroxy-L-threonine
Sample Preparation: Hydrolyze protein samples if necessary. Filter all samples through a 0.22 µm filter.
Derivatization: Mix the sample with the derivatizing reagent (e.g., OPA/FMOC) according to the manufacturer's protocol. The reaction is typically rapid and occurs at room temperature.
HPLC Separation:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Aqueous buffer (e.g., sodium phosphate with a pH modifier).
Mobile Phase B: Acetonitrile or methanol.
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the derivatized amino acids.
Detection: Fluorescence or UV detector set to the appropriate wavelengths for the chosen derivatizing agent.
Quantification: A standard curve is generated using known concentrations of pure 4-Hydroxy-L-threonine to quantify the amount in the sample.
4.2.2. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structural confirmation, mass spectrometry and NMR spectroscopy are indispensable.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that can be used for structural elucidation.
NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts and coupling constants are unique to the structure of 4-Hydroxy-L-threonine and can be compared to reference spectra or predicted values. While a publicly available, fully assigned experimental spectrum for 4-Hydroxy-L-threonine is not readily found, the expected shifts can be inferred from the structure and comparison with L-threonine.
Assessment of Biological Activity
To evaluate the biological effects of 4-Hydroxy-L-threonine or its derivatives, particularly in the context of antibiotic discovery, cell-based assays are crucial.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Prepare Bacterial Inoculum: Grow the test bacterium (e.g., S. aureus) in a suitable broth to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Prepare Compound Dilutions: Perform serial dilutions of the test compound (e.g., a derivative of 4-Hydroxy-L-threonine) in a 96-well microtiter plate.
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for S. aureus) for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
The Role of Non-Proteinogenic Amino Acids in Drug Discovery
The incorporation of NPAAs like 4-Hydroxy-L-threonine into peptides and other therapeutic molecules is a powerful strategy in drug discovery.[1] NPAAs can confer several advantageous properties:
Enhanced Stability: NPAAs can increase resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide-based drugs.
Improved Potency: The unique side chains of NPAAs can lead to more potent interactions with biological targets.
Conformational Constraint: The introduction of NPAAs can stabilize specific secondary structures in peptides, leading to higher affinity and selectivity for their targets.
Increased Bioavailability: Modifications with NPAAs can improve the pharmacokinetic properties of a drug, including its absorption and distribution.
Future Perspectives and Unanswered Questions
The study of 4-Hydroxy-L-threonine and other NPAAs is a rapidly evolving field with many exciting avenues for future research. Several key questions remain:
Elucidation of Biosynthetic Pathways: A complete understanding of the enzymes and regulatory mechanisms governing the biosynthesis of free 4-Hydroxy-L-threonine in various organisms is needed.
Direct Biological Roles: Does 4-Hydroxy-L-threonine have any direct signaling or regulatory roles in the cell, independent of its function as a biosynthetic precursor?
Exploitation in Synthetic Biology: Can the biosynthetic pathways for 4-Hydroxy-L-threonine be engineered into microbial hosts for the sustainable production of this valuable chiral building block?
Novel Pharmaceutical Applications: What other novel therapeutic agents can be developed using 4-Hydroxy-L-threonine as a starting material?
Conclusion
4-Hydroxy-L-threonine stands as a testament to the remarkable chemical diversity that exists beyond the confines of the 20 canonical amino acids. From its fundamental role as a metabolite and a precursor in Vitamin B6 biosynthesis to its critical function as a chiral building block for life-saving antibiotics, this non-proteinogenic amino acid is a molecule of significant interest. As our understanding of the biosynthesis and biological roles of NPAAs continues to expand, so too will our ability to harness their unique properties for the development of novel therapeutics and biotechnological applications. The future of drug discovery may well lie in the exploration of these "unseen architects" of the molecular world.
References
PubChem. (n.d.). 4-Hydroxy-L-threonine. National Center for Biotechnology Information. Retrieved from [Link]
Gomes, A. P., & Dias, R. L. A. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(9), 1373–1393.
Podlešáková, K., Ulanova, D., & Lukyanov, P. A. (2019). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 11(12), 701.
CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. (2025).
Slaninová, J., & Maloň, P. (2000). Non-proteinogenic amino acids in peptide design. Journal of Peptide Science, 6(5), 283-293.
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HMDB. (n.d.). O-Phospho-4-hydroxy-L-threonine (HMDB0006802). Human Metabolome Database. Retrieved from [Link]
Laber, B., & Amrhein, N. (1987). Biosynthesis of Vitamin B6: The Oxidation of 4-(Phosphohydroxy)-l-threonine by PdxA. Journal of the American Chemical Society, 109(18), 5453-5454.
A Technical Guide to the Synthesis, Isolation, and Characterization of 4-Hydroxy-L-threonine
Introduction: The Significance of a Non-Proteinogenic Precursor 4-Hydroxy-L-threonine, with the systematic name (2S,3S)-2-amino-3,4-dihydroxybutanoic acid, is a non-proteinogenic amino acid that holds a pivotal position...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of a Non-Proteinogenic Precursor
4-Hydroxy-L-threonine, with the systematic name (2S,3S)-2-amino-3,4-dihydroxybutanoic acid, is a non-proteinogenic amino acid that holds a pivotal position in several critical metabolic pathways. While not incorporated into proteins, its importance lies in its role as a key chiral building block and biosynthetic precursor to vital compounds. Most notably, it is an intermediate in the biosynthesis of the potent antibiotics platensimycin and thienamycin, as well as being a committed precursor to pyridoxol (vitamin B6) in organisms like Escherichia coli and Saccharomyces cerevisiae.
Platensimycin, in particular, has garnered significant interest from the drug development community due to its novel mechanism of action as a selective inhibitor of the bacterial fatty acid synthesis (FASII) pathway, making it a promising candidate for combating multidrug-resistant bacteria. Understanding the synthesis and handling of 4-Hydroxy-L-threonine is therefore essential for researchers in synthetic biology, metabolic engineering, and pharmaceutical development who aim to harness and manipulate these biosynthetic pathways.
This guide provides an in-depth, technically-grounded overview of the methodologies for the preparation, isolation, and characterization of 4-Hydroxy-L-threonine, designed for scientists and drug development professionals.
Section 1: Biosynthesis and Identification as a Key Metabolic Intermediate
The "discovery" of 4-Hydroxy-L-threonine is intrinsically linked to the elucidation of the vitamin B6 biosynthetic pathway. Rather than being isolated as a novel natural product in its own right, it was identified as a crucial, albeit transient, intermediate. In many bacteria, including E. coli, the formation of 4-Hydroxy-L-threonine can occur via a serendipitous pathway catalyzed by the enzyme low-specificity L-threonine aldolase (LtaE). This enzyme facilitates the aldol condensation of glycine and glycolaldehyde.
The true obligatory intermediate in the main pathway is the phosphorylated form, 4-Phospho-hydroxy-L-threonine (4PHT). The phosphorylation of 4-Hydroxy-L-threonine is catalyzed by the enzyme homoserine kinase, which demonstrates a degree of substrate promiscuity. This phosphorylation is a critical activation step, preparing the molecule for subsequent enzymatic conversions that ultimately lead to the formation of the pyridoxine ring structure. The identification of this pathway underscored the metabolic significance of 4-Hydroxy-L-threonine and established it as a target for synthetic and analytical efforts.
Section 2: Methodologies for Preparation and Isolation
Given its role as a metabolic intermediate, large-scale isolation from wild-type microbial cultures is often impractical due to low intracellular concentrations. Therefore, enzymatic synthesis and targeted chemical synthesis represent the most viable and scalable methods for obtaining this compound.
Part A: Enzymatic Synthesis and Purification Protocol
This approach leverages the catalytic efficiency and stereospecificity of L-threonine aldolases (LTAs) to produce the desired L-threo isomer from simple, inexpensive precursors.
Rationale for Method Selection:
Enzymatic synthesis is chosen for its high stereoselectivity, mild reaction conditions (aqueous buffer, near-neutral pH, room temperature), and environmental compatibility compared to multi-step chemical synthesis involving protecting groups and hazardous reagents. The purification strategy is designed around the amphoteric nature of the amino acid, utilizing ion-exchange chromatography for efficient separation from unreacted substrates, the enzyme, and byproducts.
Detailed Step-by-Step Protocol:
Enzymatic Reaction Setup:
To a stirred, temperature-controlled reaction vessel, add a 50 mM sodium phosphate buffer (pH 7.5).
Dissolve glycine (substrate 1) to a final concentration of 200 mM.
Dissolve glycolaldehyde (substrate 2) to a final concentration of 250 mM. Note: Glycolaldehyde can be inhibitory at very high concentrations; it may be added fed-batch to maintain a lower concentration.
Add Pyridoxal-5'-phosphate (PLP), a crucial cofactor for LTAs, to a final concentration of 0.5 mM.
Initiate the reaction by adding a commercially available, purified L-threonine aldolase (e.g., from Escherichia coli) to a final concentration of 1-2 mg/mL.
Maintain the reaction at 30-37°C with gentle stirring for 12-24 hours. Monitor the reaction progress via HPLC or TLC.
Enzyme Removal:
Terminate the reaction by heat denaturation of the enzyme (60°C for 30 minutes) or by ultrafiltration using a membrane with a molecular weight cutoff (MWCO) of 10 kDa.
Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the denatured protein.
Carefully decant and collect the supernatant containing the product, unreacted substrates, and buffer salts.
Purification by Ion-Exchange Chromatography (IEX):
Cation Exchange: Adjust the pH of the supernatant to ~2.0 with HCl. At this pH, 4-Hydroxy-L-threonine will have a net positive charge.
Load the acidified supernatant onto a strong cation exchange column (e.g., Dowex 50W) pre-equilibrated with 0.1 M HCl.
Wash the column with several column volumes of deionized water to remove anionic and neutral species, including unreacted glycolaldehyde.
Elute the bound amino acids using a gradient of ammonium hydroxide (e.g., 0 to 2 M). 4-Hydroxy-L-threonine will elute at a characteristic concentration. Collect fractions and monitor for the presence of the product using a ninhydrin test or HPLC.
Anion Exchange (Optional Polishing Step): For higher purity, pool the product-containing fractions, adjust the pH to ~8.5, and load onto a strong anion exchange column pre-equilibrated at the same pH. Elute with a decreasing pH gradient or an increasing salt (e.g., NaCl) gradient.
Desalting and Crystallization:
Pool the pure, product-containing fractions from IEX.
Remove the elution salts (e.g., NH4OH, NaCl) by vacuum evaporation or by using a desalting column.
Concentrate the desalted solution under reduced pressure.
Induce crystallization by adding a miscible anti-solvent, such as cold ethanol or isopropanol, and store at 4°C.
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Table 1: Summary of Purification Steps and Rationale
Step
Principle
Rationale & Expected Outcome
Enzyme Removal
Denaturation / Size Exclusion
Removal of the biocatalyst to prevent further reaction and contamination. Expected Purity: Crude
Separates bound amino acids based on their isoelectric points. Expected Purity: >95%
Crystallization
Differential Solubility
Final purification and isolation of the product in solid form. Expected Purity: >99%
}
Workflow for Enzymatic Synthesis and Purification of 4-Hydroxy-L-threonine.
Part B: Chemical Synthesis Approach
For laboratories equipped for organic synthesis, a multi-step chemical approach provides an alternative route. A convenient four-step synthesis for non-enriched 4-hydroxy-L-threonine has been described, starting from the commercially available intermediate 4-(benzyloxy)-(Z)-but-2-en-1-ol. This pathway offers a reliable method for producing the target molecule, although it requires careful control of stereochemistry and the use of protecting groups, making it more technically demanding than the enzymatic route.
Section 3: Structural Elucidation and Characterization
The identity and purity of the synthesized and isolated 4-Hydroxy-L-threonine must be rigorously confirmed. This is a self-validating process where orthogonal analytical techniques are used to build a complete and unambiguous profile of the compound.
Logical Flow of Characterization:
Initial Confirmation (Mass Spectrometry): The first step is to confirm that the compound has the correct molecular weight. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a primary indicator of the correct elemental composition.
Structural Verification (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure and stereochemistry. 1H NMR will confirm the number and connectivity of protons, while 13C NMR will identify the carbon skeleton. 2D NMR techniques (like COSY and HSQC) are used to definitively assign all signals and confirm the (2S,3S) stereochemistry.
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC), particularly using a chiral column, is the gold standard for assessing the purity and enantiomeric excess of the final product.
}
Logical Flow of Structural Characterization.
Table 2: Physicochemical and Spectroscopic Characterization Data
Property
Value
Source
IUPAC Name
(2S,3S)-2-amino-3,4-dihydroxybutanoic acid
Molecular Formula
C4H9NO4
Molecular Weight
135.12 g/mol
CAS Number
21768-45-6
Predicted Water Solubility
357 g/L
Predicted logP
-3.4
Predicted ¹H NMR
Chemical shifts (ppm) in D₂O are predicted to be approximately: 3.6-3.8 (m, 2H, H4), 3.9-4.1 (m, 1H, H2), 4.2-4.4 (m, 1H, H3). Note: Actual shifts are highly dependent on pH and solvent.
Predicted ¹³C NMR
Chemical shifts (ppm) in D₂O are predicted to be approximately: 62 (C4), 68 (C2), 72 (C3), 175 (C1, Carbonyl).
Mass Spectrometry
Expected [M+H]⁺: 136.0604
Calculated
Note: NMR data is predicted and should be compared against experimentally acquired data for final confirmation.
Section 4: Applications in Research and Drug Development
The availability of pure, well-characterized 4-Hydroxy-L-threonine is a critical enabler for several research avenues:
Metabolic Engineering: By feeding isotopically labeled 4-Hydroxy-L-threonine to antibiotic-producing strains, researchers can trace its incorporation into the final product, helping to identify bottlenecks and optimize yields in fermentation processes.
Enzyme Characterization: It serves as a substrate for studying the kinetics and specificity of enzymes within the vitamin B6 and antibiotic biosynthetic pathways, such as kinases, dehydrogenases, and synthases.
Total Synthesis: As a chiral building block, it can be used in the total synthesis of platensimycin, its analogues, and other complex natural products, facilitating the generation of new compounds for structure-activity relationship (SAR) studies.
By providing a reliable and scalable method for its production and purification, the protocols outlined in this guide empower researchers to accelerate progress in these critical areas of drug discovery and biotechnology.
References
Wikipedia. (n.d.). Threonine. Retrieved from [Link]
Google Patents. (n.d.). US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link]
RSC Publishing. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega. Retrieved from [Link]
E. coli Metabolome Database. (2015). 4-Hydroxy-L-threonine (ECMDB20092). Retrieved from [Link]
Exposome-Explorer. (n.d.). Threonine (Compound). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). bmse000049 L-Threonine at BMRB. Retrieved from [Link]
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0006802). Retrieved from [Link]
Google Patents. (n.d.). CN1865230A - Method for extracting L-threonine from fermentation liquor.
ACS Publications. (1995). [2,3-13C2]-4-Hydroxy-L-threonine. Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and d-threonine aldolase. Retrieved from [Link]
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
MetaNetX. (n.d.). MNXM1802 - 4-hydroxy-L-threonine. Retrieved from [Link]
Exploratory
Physical and chemical properties of 4-Hydroxy-L-threonine
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxy-L-threonine Abstract 4-Hydroxy-L-threonine is a non-proteinogenic, chiral amino acid of significant interest to researchers in biochemistry...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxy-L-threonine
Abstract
4-Hydroxy-L-threonine is a non-proteinogenic, chiral amino acid of significant interest to researchers in biochemistry, microbiology, and drug development. As a committed precursor in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in organisms like Escherichia coli, it represents a key node in microbial metabolism.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of 4-Hydroxy-L-threonine. Due to the limited availability of direct experimental data for this specific metabolite, this document synthesizes high-quality predicted data, experimental data from its parent compound, L-threonine, and methodologies from closely related analogs to offer a robust technical resource for scientific professionals. We will delve into its structural characteristics, physicochemical parameters, spectroscopic signatures, and its pivotal biological role, alongside proposed experimental protocols for its synthesis and analysis.
Chemical Identity and Molecular Structure
4-Hydroxy-L-threonine is systematically known as (2S,3S)-2-amino-3,4-dihydroxybutanoic acid.[1][3] It is a derivative of the common amino acid L-threonine, distinguished by the presence of a hydroxyl group on the terminal methyl carbon (C4). This additional hydroxyl group significantly influences the molecule's polarity and reactivity.
Stereochemistry: The molecule possesses two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. The naturally occurring, biologically active form has the (2S,3S) configuration. It is crucial to distinguish this from its diastereomer, L-threonine, which has a (2S,3R) configuration.[4]
Direct experimental data for many physical properties of 4-Hydroxy-L-threonine are not widely published. The following table summarizes high-quality predicted values for 4-Hydroxy-L-threonine and, for comparative context, established experimental values for its parent compound, L-threonine.
The addition of a second hydroxyl group in 4-Hydroxy-L-threonine is predicted to significantly increase its hydrophilicity, as evidenced by the higher predicted water solubility and more negative logP value compared to L-threonine.[3] This enhanced polarity is a direct consequence of increased capacity for hydrogen bonding with water molecules.
Chemical Properties and Biological Significance
The most critical chemical characteristic of 4-Hydroxy-L-threonine is its role as an intermediate in the deoxyxylulose 5-phosphate (DXP)-dependent pathway for de novo vitamin B6 biosynthesis in many prokaryotes, including E. coli.[7]
Role in Pyridoxal 5'-Phosphate (PLP) Biosynthesis
4-Hydroxy-L-threonine itself is not the direct substrate for the final ring-closure step. It must first be phosphorylated. The pathway involves the following key transformations:
Phosphorylation: 4-Hydroxy-L-threonine is phosphorylated at its new C4 hydroxyl group to yield 4-(phosphooxy)-L-threonine (or 4-hydroxythreonine-4-phosphate).
Oxidation: The C3 hydroxyl group of 4-(phosphooxy)-L-threonine is then oxidized by the NAD⁺-dependent dehydrogenase PdxA to form 2-amino-3-oxo-4-(phosphooxy)butyrate.[4]
Condensation: This intermediate is then condensed with 1-deoxy-D-xylulose-5-phosphate (DXP) in a complex cyclization reaction catalyzed by pyridoxine 5'-phosphate (PNP) synthase (PdxJ) .[8][9] This reaction forms pyridoxine 5'-phosphate (PNP), the immediate precursor to PLP.
Final Oxidation: PNP is subsequently oxidized by PNP oxidase (PdxH) to yield the active coenzyme, pyridoxal 5'-phosphate (PLP).[7][8]
This pathway underscores the chemical reactivity of both hydroxyl groups on the 4-Hydroxy-L-threonine scaffold, which are sequentially modified by dedicated enzymes to construct the pyridine ring of vitamin B6.
Figure 1: De novo biosynthesis pathway of PLP in E. coli.
Spectroscopic Characterization
¹H NMR: The proton spectrum is expected to show distinct signals for the protons on C2 (α-H), C3 (β-H), and the new C4 methylene group (-CH₂OH). The α-H would appear as a doublet coupled to the β-H. The β-H would be a more complex multiplet due to coupling with both the α-H and the C4 protons. The C4 protons would likely appear as a doublet of doublets or a multiplet. The chemical shifts would be influenced by the electronegative hydroxyl and amino groups.
¹³C NMR: The spectrum would display four distinct carbon signals. The C1 carboxyl carbon would be the most downfield (~175 ppm). The C2 and C3 carbons, being attached to amino and hydroxyl groups respectively, would appear in the 55-75 ppm range. The C4 carbon, attached to a primary alcohol, would be expected in a similar region.
FTIR: The infrared spectrum would be characterized by strong, broad O-H stretching vibrations from the two hydroxyl groups and the carboxylic acid (~3500-2500 cm⁻¹). A prominent C=O stretch from the carboxyl group would appear around 1700-1750 cm⁻¹. N-H bending (~1600 cm⁻¹) and C-O stretching (~1100-1000 cm⁻¹) would also be key features.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode would show a prominent ion at m/z 136.06 [M+H]⁺. Fragmentation would likely involve the neutral loss of water (H₂O) and formic acid (HCOOH).
Proposed Experimental Protocols
The following protocols are presented as exemplar methodologies for researchers, based on established procedures for structurally similar amino acids like 4-fluoro-threonine.[7]
Exemplar Protocol: Chemical Synthesis
The synthesis of 4-Hydroxy-L-threonine can be envisioned via a multi-step route starting from a protected aldehyde.
Figure 2: Proposed chemical synthesis workflow.
Step-by-Step Methodology:
Reaction Setup: In a dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the protected hydroxyacetaldehyde (e.g., benzyloxyacetaldehyde) and a copper(I) chloride/triphenylphosphine catalyst system in a suitable dry solvent (e.g., THF).
Aldol-type Reaction: Cool the mixture to 0 °C and add ethyl isocyanoacetate dropwise. Allow the reaction to stir and slowly warm to room temperature overnight, monitoring by Thin Layer Chromatography (TLC).
Hydrolysis: Upon completion, quench the reaction and perform an acidic workup (e.g., with HCl in methanol) to hydrolyze the resulting oxazoline intermediate to the corresponding amino alcohol.
Purification: Purify the crude product via flash column chromatography on silica gel.
Deprotection: Carry out final deprotection steps (e.g., hydrogenolysis to remove a benzyl protecting group) to yield the final product, 4-Hydroxy-L-threonine.
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Exemplar Protocol: pKa Determination via Titration
The macroscopic pKa values can be determined experimentally via acid-base titration.[7]
Solution Preparation: Accurately weigh a small amount of 4-Hydroxy-L-threonine (e.g., 10-15 mg) and dissolve it in a known volume of deionized water (e.g., 20 mL).
Acidification: Add a small volume of standardized strong acid (e.g., 0.1 M HCl) to ensure all carboxyl and amino groups are fully protonated (pH < 1.5).
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
Data Collection: Record the pH of the solution after each addition of titrant using a calibrated pH meter.
Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the two buffer regions (half-equivalence points) on the titration curve. The first pKa (carboxyl group) will be in the acidic range, and the second pKa (amino group) will be in the basic range.
Stability and Storage
While specific stability studies for 4-Hydroxy-L-threonine are not available, recommendations can be inferred from its structure and data for L-threonine. As a polyhydroxylated amino acid, it is susceptible to oxidation and microbial degradation.
Solid State: As a solid, it should be stored in a tightly sealed container, protected from light and moisture, at low temperatures (2-8°C is recommended for short-term, -20°C for long-term storage).[9]
Aqueous Solution: Solutions are prone to microbial growth and should be prepared fresh. For storage, sterile filtration and freezing (-20°C or -80°C) is recommended. Avoid repeated freeze-thaw cycles. The stability will be pH-dependent, with potential for degradation at extreme pH values or elevated temperatures.
Conclusion
4-Hydroxy-L-threonine is a fundamentally important metabolite whose chemical properties are intrinsically linked to its biological function as a key building block for vitamin B6 in many organisms. While a comprehensive experimental dataset on its physical properties is yet to be established in the public domain, predictive models and comparative analysis with its parent compound, L-threonine, provide a strong foundation for its use in research. The methodologies and data presented in this guide offer researchers, scientists, and drug development professionals the necessary technical information to handle, study, and leverage the unique chemistry of this fascinating molecule.
References
Galli, M., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega. Available at: [Link]
E. Coli Metabolome Database (ECMDB). (2015). 4-Hydroxy-L-threonine (ECMDB20092). Available at: [Link]
PubChem, National Center for Biotechnology Information. (n.d.). 4-Hydroxy-L-threonine. Retrieved from [Link]
YouTube. (2021). Vitamin B6 (Pyridoxine) Biosynthesis. Retrieved from [Link]
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
FoodB. (2011). Showing Compound O-Phospho-4-hydroxy-L-threonine (FDB024088). Retrieved from [Link]
Beilstein-Institut. (2013). PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Retrieved from [Link]
Laber, B., et al. (1999). Vitamin B6 biosynthesis: formation of pyridoxine 5'-phosphate from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate by PdxA and PdxJ protein. FEBS Letters. Available at: [Link]
An In-depth Technical Guide to the Key Enzymes in 4-Hydroxy-L-threonine Metabolism
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Hydroxy-L-threonine is a non-proteinogenic amino acid of significant interest due to its pivotal role as a precursor in the biosynthesis of the e...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-L-threonine is a non-proteinogenic amino acid of significant interest due to its pivotal role as a precursor in the biosynthesis of the essential cofactor pyridoxal 5'-phosphate (PLP), or vitamin B6, in many prokaryotes. Understanding the enzymatic machinery that governs its metabolism is crucial for advancements in metabolic engineering, antibiotic biosynthesis, and the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core enzymes involved in the 4-Hydroxy-L-threonine metabolic pathway, focusing on their catalytic mechanisms, structural biology, and kinetic properties. Furthermore, we present detailed, field-proven protocols for the expression, purification, and characterization of these key enzymes, intended to empower researchers in their scientific endeavors.
The Central Role of 4-Hydroxy-L-threonine in Vitamin B6 Biosynthesis
While higher organisms often rely on dietary intake of vitamin B6, many bacteria and fungi synthesize it de novo. One of the primary pathways for PLP biosynthesis involves 4-Hydroxy-L-threonine as a key intermediate. This pathway is a critical metabolic route that underscores the elegance of microbial biochemistry and presents potential targets for therapeutic intervention. The metabolism of 4-Hydroxy-L-threonine is not a singular event but a concerted series of enzymatic reactions that transform simple precursors into a vital cofactor. This guide will dissect this pathway by focusing on its three core enzymatic steps.
The metabolic journey of 4-Hydroxy-L-threonine is primarily centered around its conversion to O-Phospho-4-hydroxy-L-threonine, which is then further metabolized to enter the PLP synthesis pathway. The key enzymes orchestrating this transformation are:
Low-specificity L-threonine aldolase (LtaE): Catalyzes the initial formation of 4-Hydroxy-L-threonine.
Homoserine Kinase (ThrB): Responsible for the crucial phosphorylation of 4-Hydroxy-L-threonine.
4-hydroxythreonine-4-phosphate dehydrogenase (PdxA): The committed step in the pathway, acting on the phosphorylated intermediate.
The overall pathway can be visualized as follows:
Figure 1: The metabolic pathway of 4-Hydroxy-L-threonine in prokaryotic Vitamin B6 biosynthesis.
The journey begins with the synthesis of 4-Hydroxy-L-threonine itself. This reaction is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent enzyme, the low-specificity L-threonine aldolase (LtaE). While its name suggests a primary role in threonine degradation, this versatile enzyme also catalyzes the aldol condensation of glycine and an aldehyde. In the context of this pathway, it facilitates the crucial carbon-carbon bond formation between glycine and glycolaldehyde to yield 4-Hydroxy-L-threonine.[1][2]
Catalytic Mechanism: As a PLP-dependent enzyme, the catalytic cycle of LtaE involves the formation of a Schiff base between the amino group of glycine and the aldehyde group of PLP. This activates the α-carbon of glycine, facilitating its deprotonation and subsequent nucleophilic attack on the carbonyl carbon of glycolaldehyde. The reaction is reversible, but the forward reaction is significant for the biosynthesis of 4-Hydroxy-L-threonine.
Structural Insights: Crystal structures of L-threonine aldolases, such as those from Escherichia coli (PDB IDs: 1M6S, 3WLX) and Thermotoga maritima (PDB ID: 1JG8), reveal a characteristic fold for PLP-dependent enzymes.[3][4][5] The active site is located at the interface of subunits in the dimeric or tetrameric enzyme, where the PLP cofactor is covalently bound to a conserved lysine residue.
Table 1: Properties of Low-specificity L-threonine aldolase (LtaE)
Property
Description
EC Number
4.1.2.48
Cofactor
Pyridoxal 5'-phosphate (PLP)
Reaction
Glycine + Glycolaldehyde ⇌ 4-Hydroxy-L-threonine
Substrate Specificity
Broad, acts on L-threonine, L-allo-threonine, and other β-hydroxy-α-amino acids.[1][6]
Optimal pH
Typically in the range of 7.5-8.5.
Kinetic Parameters
Varies with the substrate and organism. For the retro-aldol reaction with L-allo-threonine, Km values are in the low millimolar range.[7]
Once synthesized, 4-Hydroxy-L-threonine undergoes a critical phosphorylation step to become O-Phospho-4-hydroxy-L-threonine. This reaction is catalyzed by homoserine kinase (ThrB). While the primary substrate for this enzyme is L-homoserine in the threonine biosynthesis pathway, compelling evidence suggests that it possesses the promiscuous activity of phosphorylating 4-Hydroxy-L-threonine.[8][9] This phosphorylation is essential as the subsequent enzyme in the pathway, PdxA, is specific for the phosphorylated substrate.
Catalytic Mechanism: Homoserine kinase catalyzes the transfer of the γ-phosphate from ATP to the terminal hydroxyl group of its substrate. The reaction proceeds via a direct in-line transfer mechanism, without the formation of a phosphoenzyme intermediate. The binding of both ATP and the amino acid substrate induces conformational changes that create a catalytically competent active site.[10]
Structural Insights: The crystal structure of homoserine kinase (e.g., from Methanococcus jannaschii, PDB ID: 1H72) reveals a bilobal structure with the active site located in the cleft between the two domains.[10][11] The N-terminal domain is primarily involved in substrate binding, while the C-terminal domain binds ATP.
Table 2: Properties of Homoserine Kinase (ThrB)
Property
Description
EC Number
2.7.1.39
Reaction
4-Hydroxy-L-threonine + ATP → O-Phospho-4-hydroxy-L-threonine + ADP
For L-homoserine, Km is in the low millimolar range. Kinetic data for 4-Hydroxy-L-threonine is not extensively reported but is sufficient to support the metabolic pathway.[9]
PDB Structures
M. jannaschii: 1H72; E. coli: Not available, but homology models can be generated.[10][11]
The final dedicated step in the metabolism of the 4-hydroxy-L-threonine backbone is catalyzed by 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA). This NAD+-dependent enzyme oxidizes O-Phospho-4-hydroxy-L-threonine to 2-amino-3-oxo-4-phosphonooxybutyrate.[12][13] This product is then a substrate for the subsequent steps in the PLP biosynthesis pathway.
Catalytic Mechanism: PdxA catalyzes the oxidation of the hydroxyl group at the C3 position of O-Phospho-4-hydroxy-L-threonine to a ketone. This is a classic dehydrogenase reaction involving the transfer of a hydride ion from the substrate to NAD+, forming NADH. The reaction is essentially irreversible and commits the metabolite to the PLP biosynthesis pathway.
Structural Insights: The crystal structure of PdxA from E. coli (PDB ID: 1PS6) reveals a homodimeric structure, with each subunit containing a characteristic Rossmann fold for NAD+ binding and a substrate-binding domain. The active site is located at the interface of these two domains.
Table 3: Properties of 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA)
Highly specific for O-Phospho-4-hydroxy-L-threonine.
Optimal pH
Typically in the neutral to slightly alkaline range.
Kinetic Parameters
Kinetic parameters are organism-dependent. The enzyme exhibits Michaelis-Menten kinetics with respect to both of its substrates.
PDB Structures
E. coli: 1PS6.
Experimental Protocols
The following section provides detailed protocols for the expression, purification, and activity assays of the key enzymes in 4-Hydroxy-L-threonine metabolism. These protocols are designed to be self-validating and are based on established methodologies.
Expression and Purification of Recombinant Enzymes
This protocol describes a general workflow for the expression and purification of His-tagged versions of LtaE, ThrB, and PdxA from E. coli.
Workflow Diagram:
Figure 2: General workflow for recombinant protein expression and purification.
Step-by-Step Methodology:
Gene Cloning: Synthesize the genes encoding LtaE, ThrB, and PdxA from the organism of interest (e.g., E. coli) with codons optimized for expression in E. coli. Clone the genes into a pET vector (e.g., pET-28a) containing an N-terminal hexahistidine (6xHis) tag.
Transformation: Transform the resulting plasmids into a suitable expression host, such as E. coli BL21(DE3).
Cell Culture and Induction:
Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) with a single colony and grow overnight at 37°C with shaking.
The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
Continue to grow the culture for 16-20 hours at the lower temperature.
Cell Harvest and Lysis:
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
Lyse the cells by sonication on ice or by passing through a French press.
Purification:
Clarify the lysate by ultracentrifugation at 30,000 x g for 30 minutes at 4°C.
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme and PMSF.
Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
Elute the protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol).
Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring the absorbance at 280 nm.
Enzyme Activity Assays
This assay measures the aldol condensation of glycine and glycolaldehyde to form 4-Hydroxy-L-threonine. The product can be quantified by HPLC or by a coupled assay. Here, we describe a direct HPLC method.
Materials:
Purified LtaE
Glycine
Glycolaldehyde
Pyridoxal 5'-phosphate (PLP)
Reaction Buffer: 100 mM HEPES, pH 8.0
Procedure:
Prepare a reaction mixture containing 100 mM glycine, 50 mM glycolaldehyde, and 0.1 mM PLP in reaction buffer.
Pre-incubate the reaction mixture at 30°C for 5 minutes.
Initiate the reaction by adding a known amount of purified LtaE (e.g., 10-50 µg).
Incubate the reaction at 30°C.
At various time points, withdraw aliquots of the reaction and stop the reaction by adding an equal volume of 1 M HCl.
Centrifuge the samples to pellet the precipitated protein.
Analyze the supernatant for the formation of 4-Hydroxy-L-threonine by HPLC using a suitable column (e.g., a C18 column) and a mobile phase appropriate for amino acid separation. A standard curve of 4-Hydroxy-L-threonine should be used for quantification.
This is a coupled spectrophotometric assay that measures the production of ADP, which is then used to oxidize NADH in the presence of pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Materials:
Purified ThrB
4-Hydroxy-L-threonine
ATP
Phosphoenolpyruvate (PEP)
NADH
Pyruvate Kinase (PK)
Lactate Dehydrogenase (LDH)
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2
Procedure:
Prepare a reaction mixture in a quartz cuvette containing reaction buffer, 10 mM 4-Hydroxy-L-threonine, 5 mM ATP, 2 mM PEP, 0.2 mM NADH, 10 U/mL PK, and 15 U/mL LDH.
Equilibrate the mixture at 30°C and monitor the baseline absorbance at 340 nm.
Initiate the reaction by adding a known amount of purified ThrB (e.g., 5-20 µg).
Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
This is a direct spectrophotometric assay that measures the production of NADH.
Materials:
Purified PdxA
O-Phospho-4-hydroxy-L-threonine (substrate)
NAD+
Reaction Buffer: 100 mM Tris-HCl, pH 8.5
Procedure:
Prepare a reaction mixture in a quartz cuvette containing reaction buffer, 5 mM O-Phospho-4-hydroxy-L-threonine, and 2 mM NAD+.
Equilibrate the mixture at 30°C and monitor the baseline absorbance at 340 nm.
Initiate the reaction by adding a known amount of purified PdxA (e.g., 2-10 µg).
Continuously monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Conclusion and Future Perspectives
The enzymatic pathway of 4-Hydroxy-L-threonine metabolism is a cornerstone of vitamin B6 biosynthesis in many microorganisms. The key enzymes—LtaE, ThrB, and PdxA—represent fascinating examples of metabolic efficiency and substrate specificity. The detailed understanding of these enzymes, from their catalytic mechanisms to their three-dimensional structures, provides a robust foundation for future research.
For drug development professionals, the enzymes in this pathway, being absent in humans, represent attractive targets for the development of novel antibiotics. For researchers in metabolic engineering, the manipulation of this pathway could lead to enhanced production of vitamin B6 or other valuable compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further exploration and innovation in this exciting field of study.
References
di Salvo, M. L., et al. (2014). ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE. Journal of Biological Chemistry, 289(15), 10546-10556. [Link]
KEGG ENZYME: 4.1.2.48. (n.d.). Retrieved from [Link]
Grokipedia. (n.d.). 4-hydroxythreonine-4-phosphate dehydrogenase. Retrieved from [Link]
NCBI Gene. (2025, July 30). pdxA 4-hydroxythreonine-4-phosphate dehydrogenase. Retrieved from [Link]
Wikipedia. (n.d.). Low-specificity L-threonine aldolase. Retrieved from [Link]
Mori, S., et al. (2007). Flavin Adenine Dinucleotide-Dependent 4-Phospho-d-Erythronate Dehydrogenase Is Responsible for the 4-Phosphohydroxy-l-Threonine Pathway in Vitamin B 6 Biosynthesis in Sinorhizobium meliloti. Journal of Bacteriology, 189(10), 3939-3945. [Link]
KEGG ENZYME: 1.1.1.262. (n.d.). Retrieved from [Link]
InterPro. (n.d.). Low specificity L-threonine aldolase-like (IPR023603). Retrieved from [Link]
Wikipedia. (n.d.). 4-hydroxythreonine-4-phosphate dehydrogenase. Retrieved from [Link]
RCSB PDB. (2002). 1LW4: X-ray structure of L-Threonine Aldolase (low-specificity) in complex with L-allo-threonine. Retrieved from [Link]
Zhou, T., et al. (2001). Structural basis for the catalysis and substrate specificity of homoserine kinase. Biochemistry, 40(37), 10897-10904. [Link]
RegulonDB. (n.d.). pdxA - 4-hydroxythreonine-4-phosphate dehydrogenase. Retrieved from [Link]
Human Metabolome Database. (2008). O-Phospho-4-hydroxy-L-threonine (HMDB0006802). Retrieved from [Link]
PubChem. (n.d.). 4-Hydroxy-L-threonine. Retrieved from [Link]
Wikipedia. (n.d.). Pyridoxal phosphate. Retrieved from [Link]
Lam, H. M., & Winkler, M. E. (1996). 4-Phospho-hydroxy-L-threonine is an obligatory intermediate in pyridoxal 5'-phosphate coenzyme biosynthesis in Escherichia coli K-12. FEMS Microbiology Letters, 135(2-3), 277-283. [Link]
RCSB PDB. (2014). 3WLX: Crystal structure of low-specificity L-threonine aldolase from Escherichia coli. Retrieved from [Link]
Zhou, T., et al. (2001). Structural Basis for the Catalysis and Substrate Specificity of Homoserine Kinase. Biochemistry, 40(37), 10897-10904. [Link]
Theze, J., & Saint-Girons, I. (1974). Homoserine Kinase from Escherichia coli K-12: Properties, Inhibition by L-Threonine, and Regulation of its Synthesis. Journal of Bacteriology, 118(3), 990-998. [Link]
Liu, J. Q., et al. (2000). Gene Cloning, Nucleotide Sequencing, and Purification and Characterization of the Low-Specificity l-Threonine Aldolase from Pseudomonas sp. Strain NCIMB 10558. Applied and Environmental Microbiology, 66(3), 1113-1118. [Link]
Fesko, K., & Gruber, K. (2019). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Chemistry, 7, 399. [Link]
Sivaraman, J., et al. (2003). Crystal structure of Escherichia coli PdxA, an enzyme involved in the pyridoxal phosphate biosynthesis pathway. Journal of Biological Chemistry, 278(44), 43682-43690. [Link]
Chen, Z., et al. (2018). Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis. ACS Omega, 3(2), 1834-1842. [Link]
P. aeruginosa Metabolome Database. (n.d.). O-Phospho-4-hydroxy-L-threonine (PAMDB000691). Retrieved from [Link]
Liu, Y., et al. (2023). Comprehensive screening strategy coupled with structure-guided engineering of l-threonine aldolase from Pseudomonas putida for enhanced catalytic efficiency towards l-threo-4-methylsulfonylphenylserine. Frontiers in Bioengineering and Biotechnology, 11, 1109403. [Link]
RCSB PDB. (2001). 1JG8: Crystal Structure of Threonine Aldolase (Low-specificity). Retrieved from [Link]
UniProt. (n.d.). "4-hydroxy-L-threonine" in UniProtKB search. Retrieved from [Link]
Liu, J. Q., et al. (2023). Discovery and Engineering of the l-Threonine Aldolase from Neptunomonas marine for the Efficient Synthesis of β-Hydroxy-α-amino Acids via C–C Formation. ACS Catalysis, 13(11), 7435-7445. [Link]
Gonen, S., et al. (2005). Positive Growth Rate-Dependent Regulation of the pdxA, ksgA, and pdxB Genes of Escherichia coli K-12. Journal of Bacteriology, 187(18), 6448-6458. [Link]
Liu, J. Q., et al. (2000). Gene Cloning, Nucleotide Sequencing, and Purification and Characterization of the Low-Specificityl-Threonine Aldolase from Pseudomonas sp. Strain NCIMB 10558. Applied and Environmental Microbiology, 66(3), 1113-1118. [Link]
Patrick, W. M., et al. (2007). Inhibitory cross-talk upon introduction of a new metabolic pathway into an existing metabolic network. Proceedings of the National Academy of Sciences, 104(41), 16217-16222. [Link]
Navigating the Nuances of Hydroxylated Amino Acids: A Technical Guide to the Phosphorylation of 4-Hydroxy-L-threonine
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: A Necessary Clarification on a Common Misconception In the landscape of cellular signaling and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: A Necessary Clarification on a Common Misconception
In the landscape of cellular signaling and drug development, protein phosphorylation stands as a cornerstone of regulatory mechanisms. The targeted phosphorylation of serine, threonine, and tyrosine residues by kinases is a well-established paradigm. However, it is crucial to address a potential point of confusion regarding the topic of this guide: the phosphorylation of 4-Hydroxy-L-threonine.
Current scientific literature does not support the notion of 4-Hydroxy-L-threonine as a proteinogenic amino acid that is incorporated into nascent polypeptide chains and subsequently phosphorylated as a post-translational modification to regulate signaling pathways. It is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used by the ribosomal machinery during protein synthesis.[1][2]
Therefore, this guide will pivot from the paradigm of post-translational modification to the established and biologically significant role of 4-Hydroxy-L-threonine's phosphorylated form, O-Phospho-4-hydroxy-L-threonine , as a key metabolic intermediate. This distinction is vital for researchers to channel their efforts and resources toward biologically relevant pathways. This document will provide an in-depth technical exploration of the biosynthesis, enzymatic regulation, and analytical methodologies pertinent to O-Phospho-4-hydroxy-L-threonine.
Section 1: The Biological Significance of O-Phospho-4-hydroxy-L-threonine
O-Phospho-4-hydroxy-L-threonine is a critical intermediate in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae.[3][4] PLP is an essential cofactor for a vast array of enzymatic reactions, primarily in amino acid metabolism.[5] Understanding the pathway to its synthesis is therefore of significant interest in microbiology, metabolic engineering, and the development of novel antimicrobial agents that could target this essential pathway.
The Vitamin B6 Biosynthesis Pathway: A Central Role for Phosphorylation
The phosphorylation of 4-Hydroxy-L-threonine is a pivotal step in the multi-enzyme cascade that constitutes the de novo synthesis of vitamin B6. This event "activates" the molecule for subsequent enzymatic transformations. The generally accepted pathway is as follows:
Synthesis of 4-Hydroxy-L-threonine: This non-standard amino acid is synthesized from simpler precursors.
Phosphorylation: 4-Hydroxy-L-threonine is phosphorylated to yield O-Phospho-4-hydroxy-L-threonine.
Dehydrogenation and Subsequent Reactions: O-Phospho-4-hydroxy-L-threonine undergoes a series of enzymatic conversions, including dehydrogenation, to ultimately form pyridoxine 5'-phosphate (PNP), a direct precursor to PLP.
The diagram below illustrates the core enzymatic steps involving the phosphorylation of 4-Hydroxy-L-threonine.
Caption: Enzymatic phosphorylation of 4-Hydroxy-L-threonine.
Key Enzymes and Their Mechanistic Imperatives
The enzymes that catalyze the phosphorylation of 4-Hydroxy-L-threonine and its subsequent conversion are highly specific and represent potential targets for therapeutic intervention.
Enzyme
EC Number
Function
Mechanistic Rationale
Homoserine Kinase (thrB)
2.7.1.39
Catalyzes the transfer of a phosphate group from ATP to the hydroxyl group of 4-Hydroxy-L-threonine.
This phosphorylation step is crucial as it increases the reactivity of the molecule and primes it for the subsequent dehydrogenation. The negatively charged phosphate group can also aid in substrate binding and orientation within the active site of the next enzyme in the pathway.
Oxidizes the hydroxyl group of O-Phospho-4-hydroxy-L-threonine.
This oxidation is a key step in the formation of the pyridine ring of vitamin B6. The presence of the phosphate group is essential for recognition and catalysis by this enzyme.
Section 2: Methodologies for Studying the Phosphorylation of 4-Hydroxy-L-threonine
Investigating the metabolic flux through the vitamin B6 pathway and quantifying the levels of 4-Hydroxy-L-threonine and its phosphorylated form requires a combination of biochemical and analytical techniques.
In Vitro Kinase Assays
A fundamental approach to characterizing the enzymatic phosphorylation of 4-Hydroxy-L-threonine is through in vitro kinase assays.
Objective: To determine the kinetic parameters of a purified kinase (e.g., Homoserine Kinase) with 4-Hydroxy-L-threonine as a substrate.
Protocol:
Reagents and Buffers:
Purified Homoserine Kinase
4-Hydroxy-L-threonine (substrate)
ATP (co-substrate)
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
Prepare a series of dilutions of 4-Hydroxy-L-threonine in the kinase reaction buffer.
In a 96-well plate, add the kinase, the varying concentrations of 4-Hydroxy-L-threonine, and initiate the reaction by adding a fixed concentration of ATP.
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
Stop the reaction according to the detection kit's protocol.
Add the ADP detection reagent, which converts the ADP generated from the kinase reaction into a luminescent signal.
Measure the luminescence using a plate reader.
Data Analysis:
Plot the rate of reaction (luminescence signal) against the substrate concentration.
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme for 4-Hydroxy-L-threonine.
Causality Behind Experimental Choices:
Choice of Detection Method: The ADP-Glo™ assay is a non-radioactive, highly sensitive method for measuring kinase activity by quantifying the amount of ADP produced. This is often preferred over radioactive methods for safety and convenience.
Varying Substrate Concentration: This is essential to determine the kinetic parameters of the enzyme, providing insights into its affinity for the substrate and its maximum catalytic rate.
Analytical Detection by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific detection and quantification of small molecule metabolites like 4-Hydroxy-L-threonine and O-Phospho-4-hydroxy-L-threonine from biological samples.
Objective: To identify and quantify 4-Hydroxy-L-threonine and O-Phospho-4-hydroxy-L-threonine in bacterial cell lysates.
Protocol:
Sample Preparation:
Grow bacterial cultures under desired conditions.
Harvest the cells by centrifugation.
Lyse the cells using a suitable method (e.g., sonication, bead beating) in a cold extraction solvent (e.g., 80% methanol).
Centrifuge the lysate to pellet cellular debris.
Collect the supernatant containing the metabolites.
LC-MS Analysis:
Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a HILIC column for polar metabolites).
Separate the metabolites using a gradient of appropriate mobile phases.
Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) operating in negative ion mode to detect the phosphorylated species more effectively.
Use tandem mass spectrometry (MS/MS) to confirm the identity of the compounds by comparing their fragmentation patterns to those of authentic standards.
Data Analysis:
Extract the ion chromatograms for the exact masses of 4-Hydroxy-L-threonine and O-Phospho-4-hydroxy-L-threonine.
Integrate the peak areas to determine the relative abundance of each metabolite.
For absolute quantification, a standard curve generated from authentic standards must be used.
Self-Validating System: The use of high-resolution mass spectrometry provides a high degree of confidence in the identification of the metabolites based on their accurate mass. Tandem MS further validates the identity by providing structural information through fragmentation.
The workflow for LC-MS based analysis is depicted below.
Caption: A typical workflow for LC-MS-based metabolite analysis.
Section 3: Implications for Drug Development
While the phosphorylation of 4-Hydroxy-L-threonine is not a direct signaling event in the classical sense, the pathway in which it participates holds significant potential for drug development, particularly in the realm of antimicrobials.
Novel Antibiotic Targets: The enzymes in the vitamin B6 biosynthesis pathway, such as Homoserine Kinase and 4-hydroxythreonine-4-phosphate dehydrogenase, are essential for the survival of many pathogenic bacteria. Developing inhibitors against these enzymes could lead to a new class of antibiotics with a novel mechanism of action.
Metabolic Engineering: Understanding and manipulating this pathway is crucial for the industrial production of vitamin B6 and other valuable chemicals using microbial fermentation.
Conclusion
The phosphorylation of 4-Hydroxy-L-threonine is a fascinating and vital biochemical event, not as a post-translational modification in signaling, but as a key step in a fundamental metabolic pathway. For researchers in drug development, a clear understanding of this distinction is paramount. The vitamin B6 biosynthesis pathway, with O-Phospho-4-hydroxy-L-threonine as a central intermediate, offers a fertile ground for the discovery of novel enzymatic targets and the development of new therapeutic strategies. The methodologies outlined in this guide provide a robust framework for investigating this important metabolic process.
References
4-hydroxy-L-threonine, a committed precursor of pyridoxol (vitamin B6) . RSC Publishing. [Link]
Leveraging 4-Hydroxy-L-threonine to Interrogate Enzyme Specificity and Active Site Architecture
An Application and Protocol Guide Abstract Understanding the specificity of an enzyme—its ability to select a particular substrate from a pool of structurally similar molecules—is fundamental to biochemistry, drug discov...
Author: BenchChem Technical Support Team. Date: February 2026
An Application and Protocol Guide
Abstract
Understanding the specificity of an enzyme—its ability to select a particular substrate from a pool of structurally similar molecules—is fundamental to biochemistry, drug discovery, and synthetic biology. This guide details the application of 4-Hydroxy-L-threonine, a non-proteinogenic amino acid analog of L-threonine, as a sophisticated chemical probe for characterizing the active sites of threonine-metabolizing enzymes. By systematically substituting the canonical substrate with this hydroxylated analog, researchers can quantitatively assess an enzyme's tolerance for structural modifications, yielding critical insights into the steric and electronic constraints of its catalytic pocket. We provide the theoretical framework, detailed experimental protocols for two major enzyme classes—dehydrogenases and aldolases—and guidance on data interpretation, empowering researchers to deploy this powerful tool in their own investigations.
The Principle: Probing the Active Site with a Molecular Ruler
Enzyme specificity is not an absolute property but a spectrum of preferences. Enzymes that act on the essential amino acid L-threonine must recognize its distinct structure: a four-carbon backbone with amino, carboxyl, and β-hydroxyl groups arranged in a specific (2S, 3R) stereochemistry.[1] 4-Hydroxy-L-threonine introduces a single, precise modification: an additional hydroxyl group at the terminal (γ) carbon.[2][3]
This seemingly minor change serves as a powerful investigative tool. The introduction of this polar, slightly bulkier group can disrupt key interactions within the enzyme's active site. By measuring the kinetic consequences of this substitution, one can infer specific details about the active site's architecture:
Steric Hindrance: Does the active site have a narrow binding pocket that cannot accommodate the extra hydroxyl group? A significant decrease in binding affinity (higher Kₘ) or catalytic turnover (lower kcat) would suggest a sterically constrained environment.
Electronic Interactions: Does the new hydroxyl group introduce favorable or unfavorable hydrogen bonds or electrostatic interactions with active site residues? This can inform on the orientation of the substrate and the nature of the amino acids lining the catalytic pocket.
Substrate Plasticity: For enzyme engineering and synthetic biology applications, quantifying the activity with 4-Hydroxy-L-threonine reveals the enzyme's promiscuity and its potential for modification to accept non-natural substrates for producing novel compounds.[4][5][6]
This guide focuses on two enzyme classes where this probe is particularly effective: L-threonine dehydrogenase and L-threonine aldolase.
Caption: Conceptual diagram of 4-Hydroxy-L-threonine as a probe for enzyme specificity.
L-threonine dehydrogenase (TDH) is an oxidoreductase that catalyzes the NAD⁺-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate.[7][8] The reaction produces NADH, which can be conveniently monitored by the increase in absorbance at 340 nm. This protocol allows for a direct quantitative comparison of the kinetic parameters for L-threonine and 4-Hydroxy-L-threonine.
Causality Behind Experimental Choices
Buffer pH (10.0): The reaction equilibrium for dehydrogenases often favors the reductive direction. A high pH helps to drive the oxidative reaction forward by consuming the protons produced during catalysis. An optimal pH of 10.0 has been established for many TDH enzymes.[9]
NAD⁺ Concentration: NAD⁺ is a co-substrate. To accurately determine the kinetic parameters for the amino acid substrate, NAD⁺ must be supplied at a saturating concentration (typically 5-10 times its Kₘ) so that it is not a rate-limiting factor.
Endpoint vs. Kinetic Assay: While an endpoint assay can determine if a reaction occurred, a continuous kinetic assay (monitoring absorbance over time) is superior as it provides the initial reaction velocity (V₀), which is essential for accurate Michaelis-Menten analysis.
Materials and Reagents
Purified L-threonine dehydrogenase (TDH)
L-threonine (stock solution, e.g., 100 mM in water)
4-Hydroxy-L-threonine (stock solution, e.g., 100 mM in water)
β-Nicotinamide adenine dinucleotide (NAD⁺) (stock solution, e.g., 50 mM in water)
Assay Buffer: 100 mM Glycine-KCl-KOH buffer, pH 10.0
UV-transparent 96-well plate or quartz cuvettes
Spectrophotometer capable of reading absorbance at 340 nm with temperature control
Step-by-Step Protocol
Prepare Substrate Dilutions: For each substrate (L-threonine and 4-Hydroxy-L-threonine), prepare a series of dilutions in deionized water. A typical range to start with is 0, 1, 2, 5, 10, 20, 50, and 100 mM. This will result in final assay concentrations that span below and above the expected Kₘ.
Reaction Master Mix: Prepare a master mix containing the assay buffer and NAD⁺. For a 200 µL final reaction volume in a 96-well plate, each well will receive:
160 µL Assay Buffer (pH 10.0)
10 µL of 50 mM NAD⁺ (final concentration: 2.5 mM)
Set up the Assay Plate:
Add 170 µL of the Reaction Master Mix to each well.
Add 20 µL of each substrate dilution to designated wells. Include a "no substrate" control using 20 µL of water.
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
Initiate the Reaction:
Prepare a dilution of the TDH enzyme in assay buffer. The amount of enzyme should be optimized to produce a linear increase in absorbance for at least 5-10 minutes.
Initiate the reaction by adding 10 µL of the diluted enzyme to each well.
Data Acquisition:
Immediately place the plate in the spectrophotometer.
Measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.
Data Analysis and Interpretation
Calculate Initial Velocities (V₀): For each substrate concentration, plot Absorbance (340 nm) vs. Time (minutes). The initial velocity is the slope of the linear portion of this curve. Convert this rate (Abs/min) to µM/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Determine Kinetic Parameters: Plot the initial velocities (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ for each substrate.
Compare Specificity: Summarize the results in a table. The specificity constant (kcat/Kₘ) is the most robust measure of an enzyme's preference for a substrate.
Table 1: Sample Kinetic Data for L-Threonine Dehydrogenase
Substrate
Kₘ (mM)
Vₘₐₓ (µM/min)
Relative Specificity (kcat/Kₘ)
L-Threonine
1.5
120
100%
4-Hydroxy-L-threonine
15.0
30
2.5%
Interpretation: In this example, the 10-fold increase in Kₘ for 4-Hydroxy-L-threonine indicates significantly weaker binding, likely due to steric clashes or unfavorable interactions from the extra hydroxyl group. The 4-fold decrease in Vₘₐₓ suggests that even when bound, the substrate is not positioned optimally for catalysis. The dramatic drop in the specificity constant confirms that TDH is highly specific for L-threonine.
Application Protocol 2: Assessing Substrate Scope of L-Threonine Aldolase
L-threonine aldolases (TAs) and transaldolases (TTAs) are PLP-dependent enzymes that catalyze the reversible retro-aldol cleavage of β-hydroxy-α-amino acids.[10][11] For L-threonine, this yields glycine and acetaldehyde.[10] Directly measuring acetaldehyde is difficult. Therefore, a coupled enzyme assay is the method of choice, where alcohol dehydrogenase (ADH) reduces the acetaldehyde to ethanol, oxidizing NADH to NAD⁺ in the process. The reaction is monitored by the decrease in absorbance at 340 nm.[10]
Caption: General experimental workflow for determining enzyme kinetic parameters.
Causality Behind Experimental Choices
Coupled Enzyme System: This is a self-validating system. The reaction will only proceed if the TA produces an aldehyde that ADH can use as a substrate. It provides a continuous and sensitive readout.
Excess Coupling Enzyme & Co-substrate: The activity of ADH and the concentration of its co-substrate (NADH) must be high enough that the TA-catalyzed step is the sole rate-limiting factor. This ensures you are measuring the kinetics of the TA, not the ADH.
Controls are Critical: A key control is to run the reaction without the primary enzyme (TA) to see if the ADH reacts directly with the 4-Hydroxy-L-threonine or its potential breakdown products. Another control is to run the reaction without the substrate to measure any background NADH degradation.
Prepare Substrate Dilutions: Prepare a range of concentrations for both L-threonine and 4-Hydroxy-L-threonine as described in Protocol 1.
Reaction Master Mix: Prepare a master mix. For a 200 µL final reaction volume, each well will receive:
150 µL Assay Buffer (pH 7.5)
10 µL of 10 mM NADH (final concentration: 0.5 mM)
2 µL of 10 mM PLP (final concentration: 0.1 mM)
A sufficient amount of ADH (e.g., 10-20 units/mL final concentration). This should be optimized beforehand.
Set up the Assay Plate:
Add the appropriate volume of the master mix to each well.
Add 20 µL of each substrate dilution to designated wells. Include "no substrate" controls.
Crucial Control: To a separate set of wells, add master mix and substrates but add buffer instead of the TA enzyme later. This measures any direct reaction between ADH and your substrates.
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.
Initiate the Reaction:
Prepare a dilution of the TA enzyme in assay buffer.
Initiate the reaction by adding 10 µL of the diluted TA to each well.
Data Acquisition:
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Data Analysis and Interpretation
Calculate Initial Velocities (V₀): Plot Absorbance vs. Time. The rate of reaction is the negative slope of the linear portion of the curve. Correct this rate by subtracting any background rate observed in the "no TA" control wells. Convert the rate (Abs/min) to µM/min as before.
Determine Kinetic Parameters: Plot V₀ vs. [S] and fit to the Michaelis-Menten equation to find Kₘ and Vₘₐₓ for each substrate.
Interpret the Results: A comparison of the kinetic parameters will reveal the TA's ability to recognize and cleave 4-Hydroxy-L-threonine. If the enzyme shows activity, it indicates that its active site can accommodate the modified side chain. This is highly valuable information for biocatalysis, as it suggests the enzyme could be used to synthesize other novel β-hydroxy-α-amino acids.[5]
Concluding Remarks
4-Hydroxy-L-threonine is an elegant and effective tool for the quantitative study of enzyme specificity. By introducing a minimal, well-defined structural change, it allows researchers to probe the steric and electronic landscape of an enzyme's active site with high precision. The protocols described herein for dehydrogenases and aldolases provide a robust framework for such investigations. The data generated from these experiments are not merely academic; they are critical for advancing the fields of drug design, where understanding off-target effects is paramount, and synthetic biology, where enzymes are engineered as catalysts for the production of high-value chemicals and pharmaceuticals.
References
Title: Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities.
Source: National Institutes of Health (NIH)
URL: [Link]
Title: CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE.
Source: Journal of Natural Products - ACS Publications
URL: [Link]
Title: L-threonine analysis method and L-threonine dehydrogenase - Google Patents.
Title: Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids.
Source: PMC - NIH
URL: [Link]
Application Notes & Protocols: The Strategic Use of Hydroxylated Amino Acids in Peptide Synthesis, Highlighting the Potential of 4-Hydroxy-L-threonine
An Application Guide for Researchers and Drug Development Professionals Abstract: The incorporation of hydroxylated amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design and chemical bi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers and Drug Development Professionals
Abstract:
The incorporation of hydroxylated amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design and chemical biology. These residues, particularly L-Serine, L-Threonine, and L-Hydroxyproline, are fundamental to influencing peptide conformation, solubility, and providing sites for post-translational modifications. This guide explores the established applications of these canonical residues and introduces the untapped potential of 4-Hydroxy-L-threonine, a non-proteinogenic amino acid featuring two distinct hydroxyl groups. While 4-Hydroxy-L-threonine is a known biological metabolite[1], its use in solid-phase peptide synthesis (SPPS) is not yet documented in scientific literature. Consequently, this document provides a scientifically grounded, theoretical framework for its future application. The protocols herein are adapted from robust, field-proven methods for standard hydroxylated amino acids and are presented to guide pioneering research in this emergent area.
Part 1: The Chemistry of Hydroxylated Amino Acids: From Threonine to 4-Hydroxy-L-threonine
Hydroxylated amino acids introduce a polar hydroxyl (-OH) group, a feature that is critical for protein folding, enzyme catalysis, and cell signaling. L-Threonine possesses a secondary hydroxyl group at its β-carbon, making it a key site for modifications like phosphorylation and glycosylation[2].
4-Hydroxy-L-threonine, by contrast, presents a more complex chemical landscape. Its formal IUPAC name is (2S,3S)-2-amino-3,4-dihydroxybutanoic acid[1]. It contains the native β-hydroxyl of threonine plus an additional primary hydroxyl group at the γ-carbon.
Caption: Comparative structures of L-Threonine and 4-Hydroxy-L-threonine.
Unique Potential of 4-Hydroxy-L-threonine
The dual-hydroxyl structure offers tantalizing prospects for peptide engineering:
Enhanced Hydrophilicity: The presence of two hydroxyl groups could significantly increase the aqueous solubility of synthetic peptides, a major challenge in peptide drug development.
Dual-Functionalization Scaffold: The β- and γ-hydroxyls have different chemical reactivities (secondary vs. primary), enabling their selective, orthogonal modification. This allows for the attachment of two different moieties—such as a targeting ligand and a therapeutic payload—onto a single amino acid residue.
Novel Structural Constraints: The additional hydroxyl group can form unique intramolecular hydrogen bonds, potentially inducing novel and stable secondary structures.
Biological Significance
In several organisms, 4-hydroxythreonine-4-phosphate (the phosphorylated form of the amino acid) is an intermediate in the biosynthesis of vitamin B6, where it is acted upon by the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase[3]. This established biological role underscores its relevance, even though its incorporation into natural proteins has not been observed.
Part 2: A Theoretical Roadmap for SPPS Incorporation: The Orthogonal Protection Strategy
To successfully incorporate 4-Hydroxy-L-threonine into a peptide via Fmoc-SPPS and enable its selective modification, a robust orthogonal protection strategy is essential. It is mandatory to protect hydroxyl side chains during SPPS to prevent side reactions, such as O-acylation by the activated carboxyl group of the incoming amino acid, which would lead to impurities and chain termination[2][4].
The Challenge: Differentiating Two Hydroxyls
The core challenge lies in selecting two distinct protecting groups (PG) for the β-OH and γ-OH that can be removed under different conditions, without affecting each other, the N-terminal Fmoc group, or the resin linkage.
Proposed Monomer for SPPS: Fmoc-4-Hyt(β-PG¹, γ-PG²)-OH
A viable strategy would employ protecting groups with graded acid lability.
γ-OH (Primary): Protected with a highly acid-labile group like Trityl (Trt) . The Trt group can be selectively removed on-resin using a very dilute solution of trifluoroacetic acid (TFA) or other mild acids, leaving other protecting groups intact[5].
β-OH (Secondary): Protected with the more robust, standard tert-Butyl (tBu) group. The tBu group requires a much higher concentration of TFA for cleavage, typically during the final deprotection and resin cleavage step[4].
This combination would allow for the selective deprotection and modification of the γ-OH on the solid support, followed by the simultaneous deprotection of the β-OH during final cleavage.
Part 3: Peptide Synthesis Incorporating 4-Hydroxy-L-threonine (Adapted Protocol)
The following protocol details a standard automated Fmoc-SPPS cycle. The successful incorporation of the proposed Fmoc-4-Hyt(tBu, Trt)-OH monomer would rely on its ability to behave similarly to other bulky, protected amino acids.
Workflow for Fmoc-SPPS
The synthesis cycle involves the sequential removal of the N-terminal Fmoc group and coupling of the next protected amino acid.
Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 1: Automated SPPS of a Peptide Containing 4-Hydroxy-L-threonine
This protocol is a general guideline and assumes a 0.1 mmol synthesis scale on a standard automated synthesizer.
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
First Amino Acid Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (1 x 1 min, 1 x 10 min).
Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.
Amino Acid Coupling:
Pre-activate a solution of the desired Fmoc-amino acid (5 equivalents relative to resin loading) with HBTU/HATU (4.9 eq.) and DIPEA (10 eq.) in DMF for 2-5 minutes.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for 45-60 minutes.
Causality Note: HATU is often preferred for bulky or sterically hindered amino acids as it is a more potent activator than HBTU, potentially leading to higher coupling efficiency for the heavily protected 4-Hyt residue.
Washing: Wash the resin with DMF (6 times) to remove excess reagents.
Validation (Optional but Recommended): Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), perform a second coupling (re-couple) step.
Cycle Repetition: Repeat steps 2-6 for each amino acid in the peptide sequence.
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
Final Wash & Dry: Wash the completed peptide-resin with DMF, followed by DCM, and dry under vacuum.
Part 4: Post-Synthetic Modification: A Theoretical Strategy
The true power of incorporating a dually-protected residue like 4-Hydroxy-L-threonine lies in the ability to perform selective on-resin modifications.
Caption: Workflow for selective on-resin modification of 4-Hydroxy-L-threonine.
Protocol 2: On-Resin Selective Modification of the γ-Hydroxyl Group (Theoretical)
Objective: To remove the γ-Trt group and attach a functional moiety while the peptide remains on the solid support.
Methodology:
Resin Preparation: Swell the dried peptide-resin from Protocol 1 in DCM.
Selective Deprotection:
Treat the resin with a solution of 1-2% TFA in DCM for 2 minutes. Repeat this treatment 5-8 times.
Causality Note: The Trityl group is highly sensitive to acid. Using a very low concentration of TFA ensures its removal without prematurely cleaving the tBu group or the acid-labile Rink Amide linker[5]. The progress can be monitored by collecting the flow-through and observing the characteristic yellow color of the trityl cation.
Washing & Neutralization: Wash the resin thoroughly with DCM, followed by a 10% DIPEA in DMF solution to neutralize residual acid, and finally wash with DMF.
Modification Reaction (Example: Acetylation):
Treat the resin with a solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour.
This reaction will cap the newly freed primary γ-hydroxyl group.
Final Wash: Wash the resin extensively with DMF, then DCM, and dry under vacuum. The resin is now ready for final cleavage.
Protocol 3: Global Deprotection and Cleavage
Objective: To cleave the peptide from the resin and remove all remaining side-chain protecting groups (including the β-tBu group on the 4-Hyt residue).
Methodology:
Prepare Cleavage Cocktail: Prepare a fresh cocktail of 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (TIS).
Causality Note: TIS is a scavenger used to trap reactive carbocations generated during the cleavage of tBu and Trt groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.
Cleavage Reaction: Add the cleavage cocktail to the dried resin (~10 mL per 100 mg of resin) and allow it to react for 2-3 hours at room temperature.
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.
Purification & Validation:
Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.
Dissolve the crude peptide in a water/acetonitrile mixture.
Analyze the product by reverse-phase HPLC to assess purity and by mass spectrometry (LC-MS) to confirm the correct molecular weight.
Purify the peptide using preparative HPLC.
Part 5: Applications & Future Outlook
While the direct application of 4-Hydroxy-L-threonine is currently speculative, its potential can be inferred from the well-established roles of other hydroxylated peptides in therapeutics. Bioactive peptides derived from food sources, for example, often exhibit antioxidant or antihypertensive properties, which can be influenced by the presence and position of specific amino acids[6][7][8].
Future Potential of 4-Hydroxy-L-threonine Peptides:
Peptide-Drug Conjugates (PDCs): The orthogonal handles could be used to create next-generation PDCs with precise drug-to-antibody ratios or dual-drug payloads.
Biomaterials: Hyper-hydrophilic peptides could be used to create novel hydrogels or biocompatible surface coatings.
Structural Biology Probes: The fixed, dual-functionalization site would be an ideal anchor point for fluorescent probes (for FRET studies) or cross-linking agents to study protein-protein interactions.
Conclusion:
4-Hydroxy-L-threonine stands as a molecule of significant untapped potential for peptide science. Its unique di-hydroxyl structure offers a platform for creating peptides with enhanced physical properties and novel functionalities. The primary barrier to its use is the current lack of an established synthetic route to an orthogonally protected monomer. The development of such a building block would unlock the promising applications outlined in this guide and empower researchers to explore a new dimension of peptide chemistry.
References
AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
Bar-Ziv, R., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega. Available at: [Link]
ResearchGate (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? Available at: [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. PubChem. Available at: [Link]
Wasielewski, M., et al. (2020). Site-Selective Modification of Peptides and Proteins via Interception of Free-Radical-Mediated Dechalcogenation. Angewandte Chemie International Edition. Available at: [Link]
Hollman, M. I., et al. (2023). Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. Nature Communications. Available at: [Link]
Chakrabarti, S., et al. (2018). Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. Journal of Food Science and Technology. Available at: [Link]
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
GenScript (n.d.). Peptide Modifications. Available at: [Link]
Wikipedia (n.d.). 4-hydroxythreonine-4-phosphate dehydrogenase. Available at: [Link]
Udenigwe, C. C., & Aluko, R. E. (2012). Food-derived bioactive peptides: health benefits, structure-activity relationships, and translational prospects. Journal of Functional Foods. Available at: [Link]
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]
Carl ROTH (n.d.). Peptide Synthesis. Available at: [Link]
Liu, C. H., & Li, Y. (2008). Bioactive peptide production by hydrolysis of porcine blood proteins in a continuous enzymatic membrane reactor. Journal of the Science of Food and Agriculture. Available at: [Link]
ResearchGate (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). Available at: [Link]
Pandey, A. K. (2013). Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. University of Delaware. Available at: [Link]
AAPPTec (n.d.). Peptide Modifications. Available at: [Link]
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]
Besse, J. L., et al. (2022). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products. Available at: [Link]
École Polytechnique Fédérale de Lausanne (n.d.). Modification of Peptides and Proteins. LCSO. Available at: [Link]
Klomsae, A., et al. (2016). Biological activity and health benefits of food-derived bioactive peptides. ScienceAsia. Available at: [Link]
How to dissolve and store 4-Hydroxy-L-threonine for research use
Application Notes and Protocols: 4-Hydroxy-L-threonine A Guide to Effective Dissolution and Storage for Research Applications Abstract This document provides a comprehensive guide for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols: 4-Hydroxy-L-threonine
A Guide to Effective Dissolution and Storage for Research Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and storage of 4-Hydroxy-L-threonine. Adherence to these protocols is critical for ensuring the compound's stability, activity, and the subsequent reproducibility of experimental results. This guide synthesizes data from chemical suppliers and established laboratory best practices to explain the causality behind procedural choices, ensuring both scientific integrity and experimental success.
Introduction to 4-Hydroxy-L-threonine
4-Hydroxy-L-threonine is a non-proteinogenic amino acid, an analogue of the essential amino acid L-threonine. Its unique structure, featuring an additional hydroxyl group, makes it a valuable molecule in various research fields, including metabolic studies, enzymology, and as a chiral building block in synthetic chemistry. The integrity of experimental outcomes hinges on the precise and consistent preparation of this compound. Improper dissolution or storage can lead to degradation, precipitation, or concentration inaccuracies, compromising data validity. This guide provides the foundational knowledge and detailed protocols to prevent such issues.
Physicochemical Properties
A fundamental understanding of 4-Hydroxy-L-threonine's properties is essential for its effective use. These characteristics dictate the optimal choices for solvents and storage conditions.
Property
Value
Source
IUPAC Name
(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid
Synonyms
L-threo-beta,gamma-dihydroxybutyric acid
CAS Number
2224-85-3
Molecular Formula
C₄H₉NO₄
Molecular Weight
135.12 g/mol
Appearance
White to off-white solid/powder
Solubility Profile and Solvent Selection
The choice of solvent is one of the most critical decisions in preparing 4-Hydroxy-L-threonine for an experiment. The ideal solvent must fully dissolve the compound at the desired concentration without interfering with the downstream application (e.g., cell toxicity, assay interference).
Causality Behind Solvent Choice:
Aqueous Solvents (e.g., Water, PBS): As an amino acid, 4-Hydroxy-L-threonine exhibits good solubility in aqueous solutions. Water is the preferred solvent for most biological applications, including cell culture and enzymatic assays, due to its physiological compatibility. The pH of the buffer can influence solubility, though for this compound, neutral pH is generally effective.
Organic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. It should be considered a secondary choice when higher stock concentrations are required than what is achievable in water, or for specific non-aqueous assays. However, researchers must be cautious, as DMSO can exhibit toxicity in cell-based experiments, typically at concentrations above 0.1-0.5%.
The following table summarizes the solubility data gathered from leading chemical suppliers.
Solvent
Solubility
Source & Notes
Water
Approx. 10 mg/mL
DMSO
≥ 19 mg/mL
Ethanol
Sparingly Soluble
Experimental Protocols
These protocols provide step-by-step instructions for preparing stock solutions. Always use high-purity solvents (e.g., sterile, nuclease-free water; anhydrous DMSO) to avoid introducing contaminants.
Protocol 1: Preparation of Aqueous Stock Solution (10 mg/mL in Water)
This protocol is recommended for most cell culture and biochemical assays.
Materials:
4-Hydroxy-L-threonine powder
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
Sterile conical tube (e.g., 15 mL)
Calibrated analytical balance
Vortex mixer
Sterile 0.22 µm syringe filter
Procedure:
Calculation: Determine the required volume of solvent. For a 10 mg/mL stock solution, you will need 1 mL of water for every 10 mg of compound.
Example: To make 2 mL of a 10 mg/mL stock, weigh out 20 mg of 4-Hydroxy-L-threonine.
Weighing: Tare the analytical balance with a sterile weighing paper or boat. Carefully weigh the desired amount of 4-Hydroxy-L-threonine powder.
Dissolution: Transfer the powder to the sterile conical tube. Add the calculated volume of sterile water.
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. A clear, particulate-free solution should be obtained. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
Sterilization: To ensure sterility for biological applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube. This step removes any potential microbial contaminants.
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately as recommended in Section 5.
Protocol 2: Preparation of High-Concentration Stock Solution (e.g., 20 mg/mL in DMSO)
This protocol is for applications requiring a higher concentration stock that will be significantly diluted in the final experimental medium.
Materials:
4-Hydroxy-L-threonine powder
Anhydrous, sterile-filtered DMSO
Sterile, chemical-resistant tubes (e.g., glass or polypropylene)
Calibrated analytical balance
Vortex mixer
Procedure:
Calculation: Determine the required volume of DMSO. For a 20 mg/mL stock, you will need 1 mL of DMSO for every 20 mg of compound.
Weighing: Following the procedure in Protocol 1, weigh the desired amount of powder.
Dissolution: Transfer the powder to a sterile, chemical-resistant tube. Add the calculated volume of DMSO.
Expert Tip: DMSO is hygroscopic (absorbs water from the air). Work quickly and keep the solvent container tightly sealed when not in use to maintain its anhydrous state.
Mixing: Cap the tube and vortex until the solid is completely dissolved. The solution should be clear.
Aliquoting & Storage: Dispense into small, single-use aliquots. Store immediately as recommended in Section 5. Filtration is generally not required for DMSO stocks unless it will be used in highly sensitive sterile applications.
Stability and Storage Recommendations
Proper storage is paramount to preserving the chemical integrity of 4-Hydroxy-L-threonine. Degradation can lead to a loss of activity and the introduction of confounding variables into experiments.
Solid Compound: The powdered form of 4-Hydroxy-L-threonine is stable when stored correctly.
Temperature: Store desiccated at -20°C for long-term preservation.
Light: Protect from direct light.
Stock Solutions: Solutions are less stable than the solid form. The primary goal is to minimize degradation from chemical reactions (e.g., hydrolysis) and physical changes (e.g., precipitation from freeze-thaw cycles).
Temperature: Store aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months). One source suggests stability for up to 3 months when stored at -80°C.
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquoting into single-use volumes is the most effective strategy to prevent this. Thaw an aliquot on ice only when needed and discard any unused portion of the thawed solution.
Visualization of Workflows
Solvent Selection Workflow
This diagram outlines the decision-making process for choosing the appropriate solvent based on experimental requirements.
Caption: Decision tree for selecting a solvent for 4-Hydroxy-L-threonine.
Stock Solution Preparation and Storage Workflow
This diagram provides a visual overview of the entire process from powder to stored aliquots.
Caption: Workflow for preparing and storing 4-Hydroxy-L-threonine stock solutions.
Safety and Handling
As with any laboratory chemical, appropriate safety measures should be taken.
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.
Handling: Avoid inhalation of the powder and contact with skin or eyes. In case of contact, rinse thoroughly with water.
Disposal: Dispose of the chemical and any contaminated materials in accordance with institutional and local regulations.
References
4-Hydroxy-L-threonine Product Information | Cayman Chemical. [URL: https://www.caymanchem.com/product/20993/4-hydroxy-l-threonine]
4-Hydroxy-L-threonine | SC-220790 | Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-hydroxy-l-threonine-2224-85-3]
Application
Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 4-Hydroxy-L-threonine
Introduction and Significance 4-Hydroxy-L-threonine is a non-proteinogenic, hydroxy-amino acid and a derivative of the essential amino acid L-threonine.[1] It serves as a metabolite in organisms such as Saccharomyces cer...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Significance
4-Hydroxy-L-threonine is a non-proteinogenic, hydroxy-amino acid and a derivative of the essential amino acid L-threonine.[1] It serves as a metabolite in organisms such as Saccharomyces cerevisiae and Escherichia coli and is a key intermediate in certain biosynthetic pathways.[1][2] Accurate and unambiguous structural confirmation of such molecules is paramount in fields ranging from metabolomics to synthetic chemistry and drug development. The subtle difference from its parent compound—the addition of a hydroxymethyl group—necessitates a robust analytical strategy to confirm not only its constitution but also the precise connectivity of its atomic framework.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the de novo structural elucidation of organic molecules in solution. Its power lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) and map the covalent bonding network through scalar couplings. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the application of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural verification of 4-Hydroxy-L-threonine. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Foundational NMR Principles for Structural Analysis
The structural elucidation of 4-Hydroxy-L-threonine relies on a synergistic combination of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they offer an interlocking system of verification.
¹H NMR (Proton NMR): This is the starting point. It provides information on the number of distinct proton environments, their relative abundance (integration), their electronic environment (chemical shift, δ), and the number of neighboring protons (spin-spin coupling, J).
¹³C NMR (Carbon NMR): This experiment maps the carbon backbone of the molecule. It reveals the number of chemically distinct carbon atoms and their functional group type (e.g., carbonyl, aliphatic, alcohol-bearing).
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H). This is the primary tool for mapping out contiguous proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbon atoms to which they are directly attached (one-bond ¹J-coupling). It definitively links the proton signals to their corresponding carbons in the backbone.
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J). This is the key experiment for connecting disparate spin systems and confirming the overall molecular assembly, such as linking the amino acid backbone to the side chain.
The logical flow of these experiments forms the basis of our structural elucidation strategy.
Caption: Overall workflow for NMR-based structural elucidation.
Experimental Protocols
Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible NMR data. The following steps are designed to be a self-validating system.
Sample Preparation Protocol
The quality of the NMR sample directly dictates the quality of the resulting spectra. For a small, polar molecule like 4-Hydroxy-L-threonine, deuterium oxide (D₂O) is the solvent of choice.
Causality: D₂O is used for two primary reasons: 1) It is "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte signals. 2) The deuterium will exchange with labile protons (e.g., -OH, -NH₂, -COOH), simplifying the spectrum by causing their signals to disappear. This is advantageous for focusing on the structural C-H framework.
Protocol Steps:
Weighing: Accurately weigh 5-10 mg of high-purity 4-Hydroxy-L-threonine.
Dissolution: Dissolve the sample in 500-600 µL of deuterium oxide (D₂O, 99.9% D).
Reference Standard: Add a small, known amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid). DSS is often preferred as its chemical shift is less pH-dependent. The methyl resonance of DSS will be set to 0.00 ppm for both ¹H and ¹³C referencing.
pH Adjustment (Optional but Recommended): The chemical shifts of amino acid protons, particularly the α-proton, are pH-dependent. For consistency, adjust the pD (the pH equivalent in D₂O) to a defined value (e.g., 7.4) using dilute NaOD or DCl.
Transfer: Carefully transfer the solution into a high-quality, clean 5 mm NMR tube.[3] Ensure the tube is free of any paramagnetic impurities.
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
The following are standard protocols for a modern 400-600 MHz NMR spectrometer.
Pre-acquisition Steps (Self-Validation):
Insert the sample into the spectrometer.
Lock onto the deuterium signal from the D₂O solvent.
"Shim" the magnetic field by optimizing the field homogeneity. This is a critical step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
Tune and match the NMR probe for both the ¹H and ¹³C frequencies.
1. ¹H NMR Spectrum:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
Spectral Width (SW): ~12-16 ppm, centered around 5-6 ppm.
Acquisition Time (AQ): 2-3 seconds.
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
Number of Scans (NS): 8-16 scans.
2. ¹³C{¹H} NMR Spectrum:
Pulse Program: Standard proton-decoupled pulse-acquire (e.g., 'zgpg30').
Spectral Width (SW): ~200-220 ppm, centered around 100 ppm.
Acquisition Time (AQ): ~1 second.
Relaxation Delay (D1): 2 seconds.
Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.
3. COSY Spectrum:
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph').
Spectral Width (SW): Same as the ¹H spectrum in both dimensions.
Data Points (F2, F1): 2048 x 256-512.
Number of Scans (NS): 2-4 scans per increment.
4. HSQC Spectrum:
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
Spectral Width (SW): F2 (¹H dimension) same as ¹H spectrum; F1 (¹³C dimension) set to cover the expected carbon chemical shift range (e.g., 10-80 ppm for aliphatic region).
¹J-coupling Constant: Optimized for one-bond C-H coupling (~145 Hz).
Number of Scans (NS): 4-8 scans per increment.
5. HMBC Spectrum:
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
Spectral Width (SW): Same as HSQC.
Long-range Coupling Constant: Optimized for ²J and ³J C-H couplings (typically set for 8-10 Hz).
Number of Scans (NS): 8-16 scans per increment.
Data Analysis and Structural Interpretation
The power of this method lies in the systematic interpretation of the acquired spectra to build the molecule piece by piece.
Predicted Spectral Data
Based on known data for L-threonine and the expected electronic effects of a hydroxymethyl group, we can predict the approximate chemical shifts for 4-Hydroxy-L-threonine. The additional -OH group at C4 will cause a significant downfield (deshielding) shift for protons and carbons at or near position 3.
Atom Position
¹H Chemical Shift (δ, ppm) - Predicted
¹³C Chemical Shift (δ, ppm) - Predicted
Multiplicity / Key Correlations
C1 (-COOH)
N/A (Exchanged)
~175
HMBC to: H2, H3
C2 (-CH)
~3.7
~62
COSY to: H3. HSQC to: C2.
C3 (-CH)
~4.4
~70
COSY to: H2, H4. HSQC to: C3.
C4 (-CH₂)
~3.8 (diastereotopic)
~65
COSY to: H3. HSQC to: C4.
Note: These are estimated values. Experimental values for L-threonine in D₂O at neutral pH are approximately: H2(α): 3.57 ppm, H3(β): 4.24 ppm, H4(γ): 1.32 ppm; C2(α): 63.2 ppm, C3(β): 68.7 ppm, C4(γ): 22.2 ppm.[4][5][6]
Step-by-Step Interpretation
¹H NMR Analysis: The ¹H spectrum will show three distinct signals in the aliphatic region corresponding to H2, H3, and the two H4 protons. The H4 protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C3, and may appear as two separate signals or a complex multiplet.
COSY Analysis: The COSY spectrum is crucial for establishing the H2-H3-H4 spin system. A cross-peak will be observed between the H2 signal and the H3 signal. The H3 signal will, in turn, show a cross-peak to the H4 proton signals. This confirms the -CH(NH₂)-CH(OH)-CH₂(OH) connectivity.
HSQC Analysis: The HSQC spectrum provides unambiguous one-bond correlations. It will show three cross-peaks, definitively linking H2 to C2, H3 to C3, and the H4 protons to C4. This allows the direct assignment of the carbon resonances from the already assigned proton resonances.
HMBC Analysis: The HMBC spectrum provides the final, interlocking evidence. Key long-range correlations are expected:
H2 to C1, C3: Connects the α-proton to the carboxyl carbon and the β-carbon.
H3 to C1, C2, C4: Connects the β-proton across the molecular framework.
H4 to C2, C3: Connects the γ-protons to both the α- and β-carbons, confirming the threonine-like backbone. The correlation from H4 to C2 is particularly diagnostic.
Mass spectrometry methods for detecting 4-Hydroxy-L-threonine metabolites
An Application Guide to the Detection and Quantification of 4-Hydroxy-L-threonine and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction: The Significance of 4-Hydroxy-L-threonine 4...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Detection and Quantification of 4-Hydroxy-L-threonine and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction: The Significance of 4-Hydroxy-L-threonine
4-Hydroxy-L-threonine is a non-proteinogenic hydroxy-amino acid, a derivative of the essential amino acid L-threonine.[1] While not incorporated into proteins, it serves as a crucial biosynthetic precursor in various metabolic pathways.[2] Notably, it is a key intermediate in the microbial synthesis of important natural products, including potent antibiotics like platensimycin.[2] Its presence and concentration in biological systems can provide valuable insights into specific metabolic activities and may serve as a biomarker for cellular processes.[3][4]
The detection of 4-Hydroxy-L-threonine and its downstream metabolites in complex biological matrices presents an analytical challenge due to their polar nature and typically low concentrations. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled sensitivity, selectivity, and specificity.[5][6][7] This application note provides a comprehensive framework and detailed protocols for the robust quantification of 4-Hydroxy-L-threonine, designed for researchers, scientists, and professionals in drug development and metabolomics.
Metabolic Context and Analytical Strategy
4-Hydroxy-L-threonine is formed by the hydroxylation of L-threonine.[1] Its subsequent metabolism can follow typical amino acid degradation pathways, including deamination, decarboxylation, and further oxidation. Understanding these potential transformations is key to developing a comprehensive analytical method that can simultaneously monitor the parent compound and its key metabolites.
Our analytical approach is centered on targeted LC-MS/MS analysis using Multiple Reaction Monitoring (MRM). This technique provides exceptional selectivity by monitoring a specific precursor ion-to-product ion transition for each analyte, effectively filtering out chemical noise from the complex sample matrix.[8]
Caption: Simplified metabolic pathway of 4-Hydroxy-L-threonine.
Part 1: Sample Preparation Protocol
The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances like proteins and salts, which can suppress the MS signal and clog the LC system. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for accurate quantification, as it corrects for analyte loss during preparation and for matrix-induced ionization variability.[3][9]
Internal Standard: 4-Hydroxy-L-threonine-(¹³C₄, ¹⁵N) or other appropriate SIL-IS
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
Methanol (MeOH), LC-MS grade, chilled to -20°C
Water, LC-MS grade
Microcentrifuge tubes (1.5 mL)
Centrifuge capable of 14,000 x g and 4°C
Syringe filters (0.22 µm PVDF) and autosampler vials
Step-by-Step Protocol: Protein Precipitation
This protocol is optimized for plasma but can be adapted for other liquid samples.
Aliquoting: Thaw frozen biological samples on ice. Vortex briefly to ensure homogeneity. Aliquot 100 µL of the sample into a pre-chilled 1.5 mL microcentrifuge tube.
Internal Standard Spiking: Add the SIL-IS to each sample to a final concentration appropriate for the expected analyte levels (e.g., 50-100 ng/mL). The SIL-IS should be added before protein precipitation to account for extraction efficiency.
Protein Precipitation: Add 400 µL of cold (-20°C) acetonitrile to the 100 µL sample. The 4:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.[10]
Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
Incubation: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will create a tight pellet of precipitated proteins and cellular debris at the bottom of the tube.[10][11]
Supernatant Transfer: Carefully collect the supernatant, which contains the analytes of interest, without disturbing the protein pellet.
Drying (Optional but Recommended): For concentrating the sample, the supernatant can be dried down under a gentle stream of nitrogen or using a vacuum concentrator.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and helps focus the analytes at the head of the column upon injection.
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial to remove any remaining particulates.[8] The sample is now ready for LC-MS/MS analysis.
Part 2: LC-MS/MS Analytical Method
For polar analytes like 4-Hydroxy-L-threonine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique as it provides excellent retention without the need for chemical derivatization.[7][9]
Table 1: Liquid Chromatography (LC) Parameters
Parameter
Recommended Setting
Rationale
LC System
UHPLC System
Provides high resolution and fast analysis times.
Column
HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Specifically designed to retain polar compounds.
Mobile Phase A
10 mM Ammonium Formate in Water + 0.1% Formic Acid
Ammonium formate acts as a buffer and formic acid aids in positive ionization.
The following are predicted transitions. These must be empirically optimized on the specific mass spectrometer being used by infusing a pure standard of 4-Hydroxy-L-threonine.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
4-Hydroxy-L-threonine
136.1
74.1
50
15
Quantifier (Loss of H₂O and COOH)
136.1
90.1
50
12
Qualifier (Loss of H₂O and NH₃)
4-Hydroxy-L-threonine-SIL
141.1
78.1
50
15
Internal Standard Quantifier
Metabolite A (Keto-acid)
135.1
89.1
50
14
Hypothetical Quantifier
Metabolite B (Amine)
92.1
74.1
50
10
Hypothetical Quantifier
Part 3: Data Analysis and Method Validation
Data Acquisition: Acquire data using the MRM mode with the optimized transitions listed above.
Peak Integration: Integrate the chromatographic peaks for each analyte and the corresponding internal standard using the instrument's software.
Calibration Curve: Prepare a set of calibration standards in a surrogate matrix (e.g., water or stripped plasma) with known concentrations of the analyte and a constant concentration of the SIL-IS. Plot the ratio of the analyte peak area to the SIL-IS peak area against the analyte concentration. A linear regression with a weighting of 1/x is typically used.
Quantification: Determine the concentration of 4-Hydroxy-L-threonine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation: To ensure the trustworthiness of the results, the method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to established guidelines.[12][13]
Caption: End-to-end workflow for 4-Hydroxy-L-threonine analysis.
References
Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Nature Reviews Molecular Cell Biology, 13(4), 263–269. [Link]
Zamora, I., Radchenko, T., Fontaine, F., & Garriga, A. (2022). Improving metabolite identification for complex peptides using MassMetaSite. 70th ASMS Conference on Mass Spectrometry. [Link]
Liau, B. B., et al. (2022). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products. [Link]
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
ResearchGate. (n.d.). Quantitative analysis of L-lysine, L-threonine, L-homoserine and cobalamines in fermentation broth. [Link]
Liebich, H. G., & Först, C. (1984). Urinary metabolites of L-threonine in type 1 diabetes determined by combined gas chromatography/chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 225-234. [Link]
Luo, X., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
Kim, B., et al. (2023). Moonlighting activity of threonine synthase in cyanobacterial cell death. mSystems. [Link]
Oka, K., et al. (2006). Specific determination of threonine in biological samples by gas chromatography with electron capture detection. Journal of Chromatography B, 830(1), 173-177. [Link]
Zhang, X., et al. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(1), 108. [Link]
Dziuba, J., & Połtowicz, K. (2002). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and photometric detection. Czech Journal of Food Sciences, 20(4), 143-154. [Link]
Google Patents. (n.d.). US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. [Link]
Florencio Ortiz, V., Sellés-Marchart, S., & Casas, J. L. (2018). Amino acid analysis by UHPLC-MS/MS. protocols.io. [Link]
Quora. (2023). What are some ways to measure L-threonine quantitatively?. [Link]
Vrije Universiteit Amsterdam. (n.d.). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. [Link]
Al-Ghanim, A. M. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]
ResearchGate. (n.d.). Construction of a synthetic metabolic pathway for biosynthesis of threonine from ethylene glycol. [Link]
Agilent Technologies. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. [Link]
Hamase, K., et al. (2024). Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. Analytical and Bioanalytical Chemistry. [Link]
Application Note: A Guide to Cell Culture Experimental Design Using 4-Hydroxy-L-threonine Supplementation
Introduction 4-Hydroxy-L-threonine is a non-proteinogenic, hydroxy-amino acid derivative of the essential amino acid L-threonine.[1] While not incorporated into proteins during translation, it serves as a critical biosyn...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Hydroxy-L-threonine is a non-proteinogenic, hydroxy-amino acid derivative of the essential amino acid L-threonine.[1] While not incorporated into proteins during translation, it serves as a critical biosynthetic precursor in numerous metabolic pathways.[2] Its primary recognized role in microorganisms like E. coli and yeast is as a key intermediate in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[3] Given the central role of L-threonine and its derivatives in cellular metabolism, including protein synthesis, immune function, and lipid metabolism, the targeted supplementation of 4-Hydroxy-L-threonine in cell culture offers a novel tool for investigating specific metabolic and signaling pathways.[4][][6]
This guide provides a framework for designing and executing cell culture experiments using 4-Hydroxy-L-threonine. It is intended for researchers, scientists, and drug development professionals seeking to explore its effects on cellular physiology, from basic viability to complex metabolic reprogramming and post-translational modifications.
Part I: Foundational Concepts & Pre-Experimental Considerations
Mechanism of Action and Cellular Fate
4-Hydroxy-L-threonine is structurally similar to L-threonine and is likely transported into mammalian cells via the same neutral amino acid transporters, such as ASCT1 and B0AT.[7] Once inside the cell, its metabolic fate is less characterized in mammals compared to microorganisms. However, based on its known functions, several hypotheses can be investigated:
Metabolic Intermediate: It may be phosphorylated to 4-phospho-hydroxy-L-threonine (4-PHT) and enter pathways analogous to those in microbes, potentially influencing vitamin B6-dependent enzymatic reactions.[2][3]
Signaling Molecule: Like its parent amino acid L-threonine, which can modulate mTOR and MAPK signaling, 4-Hydroxy-L-threonine could act as a signaling molecule, influencing pathways related to cell growth, proliferation, and nutrient sensing.[7][8][9]
Substrate for Post-Translational Modifications (PTMs): The presence of a hydroxyl group raises the possibility that it could be a substrate for enzymes that modify proteins post-translationally, analogous to the critical hydroxylation of proline and lysine residues in collagen synthesis.[10][11] This could have significant implications for protein structure and function, particularly in the context of extracellular matrix (ECM) proteins.
Caption: Hypothesized cellular uptake and metabolic fates of 4-Hydroxy-L-threonine.
Quality Control and Stock Solution Preparation
The integrity of your experiments begins with the quality of the supplement.
Source and Purity: Obtain 4-Hydroxy-L-threonine from a reputable chemical supplier with a certificate of analysis confirming its identity and purity (ideally >98%).
Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in a sterile, aqueous solvent such as cell culture-grade water or phosphate-buffered saline (PBS). Ensure complete dissolution.
Sterilization: Sterile-filter the stock solution through a 0.22 µm filter into sterile, amber tubes. The use of amber tubes is recommended to protect the compound from potential light degradation, although specific light sensitivity data is not widely available.
Storage: Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Determining Optimal Concentration: The Dose-Response Curve
Before launching into complex functional assays, it is critical to determine the optimal working concentration range for your specific cell line. A dose-response experiment is a non-negotiable first step.
Objective: To identify the concentration range of 4-Hydroxy-L-threonine that is non-toxic and elicits a measurable biological response.
Methodology:
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 72-96 hours).
Treatment: After allowing cells to adhere (12-24 hours), replace the medium with fresh medium containing a serial dilution of 4-Hydroxy-L-threonine. A broad range is recommended initially (e.g., 1 µM to 10 mM). Include an untreated control (vehicle only).
Incubation: Incubate for a period relevant to your experimental question (e.g., 48-72 hours).
Viability Assessment: Measure cell viability using a metabolic assay such as Resazurin (AlamarBlue), MTT, or XTT. These assays provide a quantitative measure of metabolically active cells.
Data Analysis: Plot cell viability (%) against the logarithm of the 4-Hydroxy-L-threonine concentration. This will reveal the cytotoxic concentration 50 (CC50) and help you select a sub-toxic range for subsequent experiments.
Parameter
Description
Seeding Density
Cell-line dependent (e.g., 5,000-10,000 cells/well for HeLa or A549)
Resazurin-based fluorescence or MTT/XTT-based absorbance
Endpoints
CC50, No-Observed-Adverse-Effect-Level (NOAEL)
Part II: Core Experimental Protocols
Once a non-toxic working concentration range is established, you can proceed to investigate the specific effects of 4-Hydroxy-L-threonine.
Protocol 2.1: Workflow for Assessing Proliferation and Cell Cycle
This workflow determines if the supplement affects the rate of cell division or progression through the cell cycle.
Caption: Workflow for cell proliferation and cycle analysis.
Step-by-Step Methodology (DNA Synthesis via EdU Assay):
Seed & Treat: Seed cells on sterile coverslips in a 24-well plate and treat with the selected concentrations of 4-Hydroxy-L-threonine for 24-48 hours.
EdU Labeling: Add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for an additional 2-4 hours to label cells undergoing DNA synthesis.
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes.
Click-iT™ Reaction: Prepare the Click-iT™ reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) according to the manufacturer's protocol. Incubate the cells with the cocktail for 30 minutes in the dark.
Nuclear Staining: Wash the cells and counterstain nuclei with DAPI or Hoechst 33342.
Imaging & Analysis: Mount the coverslips and visualize using fluorescence microscopy. Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive) to determine the proliferative index.
Protocol 2.2: Assessing Impact on Extracellular Matrix (ECM) Production
Given the structural similarity to threonine and the importance of hydroxylation in collagen synthesis, a key application is to investigate its role in ECM production, particularly in fibroblast or chondrocyte cell lines.[][10]
Culture & Treat: Culture fibroblasts (e.g., NIH/3T3 or primary dermal fibroblasts) to near-confluence. Treat with 4-Hydroxy-L-threonine in serum-free or low-serum medium for 48-72 hours to minimize background from serum proteins. It is crucial to also supplement with a Vitamin C precursor like L-ascorbic acid 2-phosphate (50 µg/mL), as it is an essential cofactor for prolyl and lysyl hydroxylases.[10]
Collect Supernatant: Collect the cell culture supernatant, which contains the secreted soluble collagen.
Collagen Precipitation: Add the Sircol™ Dye Reagent to the supernatant. This dye specifically binds to the [Gly-X-Y] helical structure of soluble collagens.
Centrifugation: Incubate and then centrifuge to pellet the collagen-dye complex.
Solubilization & Measurement: Discard the supernatant, and dissolve the pellet in the provided alkali reagent.
Quantification: Read the absorbance of the resulting solution on a plate reader (typically ~555 nm) and determine the collagen concentration by comparing it to a standard curve prepared with purified collagen.
Normalization: Normalize the collagen amount to the total protein content or cell number from the corresponding cell lysate to account for differences in cell proliferation.
Assay
Target Analyte / Process
Principle
Western Blot
Collagen Type I, Fibronectin
SDS-PAGE and immunoblotting for specific ECM proteins.
Sircol™ Assay
Total Secreted Soluble Collagen
Dye binding to collagen triple helix.
Hydroxyproline Assay
Total Collagen (Intra- & Extra-cellular)
Acid hydrolysis of proteins followed by colorimetric quantification of hydroxyproline, a major component of collagen.
qRT-PCR
COL1A1, FN1, MMP2
Quantification of mRNA expression levels of key ECM and remodeling genes.
Protocol 2.3: Monitoring Supplement Consumption
To ensure the observed effects are directly related to the supplement, it is good practice to measure its concentration in the culture medium over time. This confirms cellular uptake and stability.
Step-by-Step Methodology (HPLC with Pre-column Derivatization):
Sample Collection: Collect aliquots of the cell culture medium at various time points (e.g., 0, 24, 48, 72 hours) from both control and treated wells. Centrifuge to remove cell debris.
Deproteinization: Precipitate proteins from the medium samples, for example, by adding methanol or acetonitrile, followed by centrifugation.
Derivatization: Amino acids require derivatization to be detected by UV or fluorescence. An automated online derivatization using o-Phthaldialdehyde (OPA) for primary amines and Fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines is a robust method.[12]
HPLC Analysis: Inject the derivatized sample onto a reverse-phase C18 column. Use a gradient elution profile with appropriate mobile phases (e.g., acetonitrile and a buffered aqueous solution).
Detection & Quantification: Detect the derivatized amino acids using a UV or fluorescence detector. Identify the 4-Hydroxy-L-threonine peak based on its retention time, confirmed by running a pure standard. Quantify the peak area and determine the concentration using a standard curve. A decrease in concentration over time in the presence of cells indicates consumption.
Part III: Advanced Applications & Data Interpretation
Case Study: Investigating Metabolic Reprogramming in Cancer Cells
L-threonine metabolism is often upregulated in cancer cells to support rapid protein synthesis and one-carbon metabolism.[4] Supplementing with 4-Hydroxy-L-threonine could potentially compete with or modulate these pathways.
Experimental Design:
Cell Line: A cancer cell line with known metabolic dependencies, such as glioblastoma stem cells (GSCs) or A549 lung carcinoma.[4]
Hypothesis: 4-Hydroxy-L-threonine supplementation alters the flux through L-threonine degradation pathways, impacting glycine and acetyl-CoA pools.
Key Experiments:
Stable Isotope Tracing: Culture cells with ¹³C-labeled 4-Hydroxy-L-threonine and use Liquid Chromatography-Mass Spectrometry (LC-MS) to trace the incorporation of the heavy isotope into downstream metabolites (e.g., glycine, serine, acetyl-CoA).
Seahorse XF Analysis: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess real-time changes in mitochondrial respiration and glycolysis upon treatment.
Metabolite Profiling: Perform untargeted or targeted metabolomics to get a snapshot of how the overall cellular metabolome is altered by the supplementation.
Interpreting Results:
An increase in ¹³C-labeled glycine would suggest that 4-Hydroxy-L-threonine can be catabolized through a pathway analogous to the threonine dehydrogenase pathway.[13]
A change in the OCR/ECAR ratio would indicate a shift in the cell's reliance on oxidative phosphorylation versus glycolysis for energy production.
Broad changes in amino acid or TCA cycle intermediate pools would point to a significant metabolic rewiring event.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
No observable effect
- Concentration too low.- Cell line is non-responsive.- Compound degraded or not consumed.
- Re-run dose-response with a higher concentration range.- Try a different cell line with relevant metabolic characteristics.- Verify supplement concentration in media over time via HPLC.
- Use a multichannel pipette; ensure even cell suspension.- Avoid using outer wells of plates or fill them with sterile PBS.- Calibrate pipettes; use reverse pipetting for viscous solutions.
Unexpected cytotoxicity
- Contamination of stock solution.- Incorrect concentration calculation.- Synergistic effect with media components.
- Prepare fresh, sterile-filtered stock solution.- Double-check all calculations and dilutions.- Test in a simpler basal medium (e.g., DMEM) vs. a complex proprietary medium.
References
Foodcom S.A. (2022, December 28). Threonine properties and applications in animal nutrition. Retrieved from [Link]
ResearchGate. (n.d.). The biosynthesis pathway of L-threonine. Retrieved from [Link]
ACS Publications. (1995). [2,3-13C2l-4-Hydroxy-L-threonine. Retrieved from [Link]
Frontiers. (2023, March 20). A study on L-threonine and L-serine uptake in Escherichia coli K-12. Retrieved from [Link]
Rupa Health. (n.d.). Threonine. Retrieved from [Link]
Wikipedia. (n.d.). Threonine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). L-Threonine | C4H9NO3 | CID 6288. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-L-threonine | C4H9NO4 | CID 193577. PubChem. Retrieved from [Link]
MDPI. (n.d.). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Biochemistry, Collagen Synthesis. StatPearls. Retrieved from [Link]
Google Patents. (n.d.). US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase.
National Center for Biotechnology Information. (2025, May 27). Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2014, May 6). Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody. PubMed Central. Retrieved from [Link]
News-Medical.Net. (n.d.). Collagen Synthesis. Retrieved from [Link]
MDPI. (n.d.). Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition: Lessons from Clinical and Preclinical Studies. Retrieved from [Link]
National Center for Biotechnology Information. (2023, March 21). A study on L-threonine and L-serine uptake in Escherichia coli K-12. PMC. Retrieved from [Link]
YouTube. (2024, May 5). Collagen Synthesis. Retrieved from [Link]
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]
Frontiers. (2025, March 18). Multiple routes for nonphysiological L-threonine uptake in Escherichia coli K-12. Retrieved from [Link]
ACS Publications. (2015, September 14). Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase. Retrieved from [Link]
Official Monographs for Part I / L-Threonine. (n.d.). Retrieved from [Link]
Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]
bioRxiv. (2021, April 12). Heterogeneity in Proline Hydroxylation of Fibrillar Collagens Observed by Mass Spectrometry. Retrieved from [Link]1)
Application Notes and Protocols for the Enzymatic Assay of L-Threonine 3-Dehydrogenase Activity
Introduction: Elucidating the Role of L-Threonine 3-Dehydrogenase L-Threonine 3-dehydrogenase (TDH), systematically named L-threonine:NAD+ oxidoreductase (EC 1.1.1.103), is a pivotal enzyme in the catabolism of L-threoni...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Elucidating the Role of L-Threonine 3-Dehydrogenase
L-Threonine 3-dehydrogenase (TDH), systematically named L-threonine:NAD+ oxidoreductase (EC 1.1.1.103), is a pivotal enzyme in the catabolism of L-threonine.[1] In a wide range of organisms, from bacteria to mammals, TDH catalyzes the initial step in a major pathway for threonine degradation.[1][2] This NAD+-dependent oxidation of L-threonine yields L-2-amino-3-oxobutanoate, which is a metabolically significant intermediate.[1] This product can be further converted to glycine and acetyl-CoA by glycine C-acetyltransferase, linking threonine metabolism to central carbon metabolism and amino acid synthesis.[1] Alternatively, L-2-amino-3-oxobutanoate can undergo spontaneous decarboxylation to aminoacetone.[1] Given its central role, the accurate measurement of TDH activity is crucial for researchers in metabolic engineering, drug discovery—particularly in pathogens where this pathway can be essential—and fundamental biochemical studies.[3]
A Note on Nomenclature: The topic specified was "4-Hydroxy-L-threonine dehydrogenase." Our comprehensive review of scientific literature indicates that this is likely a misnomer for the well-characterized enzyme L-threonine 3-dehydrogenase (EC 1.1.1.103), which acts on the 3-hydroxyl group of L-threonine. Another distinct enzyme, 4-hydroxythreonine-4-phosphate dehydrogenase (EC 1.1.1.262), acts on a phosphorylated substrate and is involved in vitamin B6 metabolism.[4][5] This guide will focus on the robust and widely applicable assay for L-threonine 3-dehydrogenase.
Principle of the Assay
The enzymatic activity of L-threonine 3-dehydrogenase is quantified by monitoring the rate of production of its coenzyme product, reduced nicotinamide adenine dinucleotide (NADH). TDH catalyzes the oxidation of L-threonine to L-2-amino-3-oxobutanoate, with the concomitant reduction of NAD+ to NADH.
NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not absorb light at this wavelength. This difference in spectrophotometric properties allows for a direct, continuous assay where the rate of increase in absorbance at 340 nm is directly proportional to the TDH activity in the sample. The molar extinction coefficient of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹) is used to calculate the rate of the reaction.[6]
Alternatively, for assays requiring higher sensitivity or for high-throughput screening, the production of NADH can be coupled to a secondary enzymatic reaction that generates a fluorescent or colored product.[7][8] For instance, the NADH produced can be used by a diaphorase to reduce a tetrazolium salt (like INT) to a colored formazan product, which can be measured colorimetrically at a different wavelength (e.g., 492 nm for formazan).[3] This guide will focus on the direct spectrophotometric method due to its simplicity and reliability.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the TDH enzymatic assay from reagent preparation to data analysis.
Caption: Workflow for the spectrophotometric assay of L-Threonine 3-Dehydrogenase.
Materials and Reagents
Spectrophotometer: Capable of measuring absorbance at 340 nm and maintaining a constant temperature.
Cuvettes: Quartz or UV-transparent disposable cuvettes with a 1 cm pathlength.
Enzyme Source: Purified L-threonine 3-dehydrogenase or a cell lysate/tissue homogenate containing the enzyme.
L-Threonine (Substrate): Prepare a 1 M stock solution in deionized water. Store at -20°C.
β-Nicotinamide Adenine Dinucleotide (NAD⁺): Prepare a 50 mM stock solution in deionized water. Adjust pH to ~7.0 if necessary. Store at -20°C in small aliquots, protected from light.
Assay Buffer: 100 mM Tris-HCl or Glycine-NaOH buffer. The optimal pH for TDH can vary by species, but a pH between 9.0 and 10.5 is common.[9][10] Prepare and adjust the pH at the desired reaction temperature.
Protein Quantification Reagent: (e.g., Bradford or BCA assay kit) for determining the protein concentration of the enzyme sample to calculate specific activity.
Detailed Step-by-Step Protocol
This protocol is designed for a standard 1 mL reaction volume in a spectrophotometer cuvette. Volumes can be scaled down for use in a 96-well microplate reader.
Instrument Setup:
Turn on the spectrophotometer and set the wavelength to 340 nm.
Set the temperature of the cuvette holder to the desired temperature (e.g., 37°C or the optimal temperature for the specific enzyme). Allow the instrument to equilibrate.
Reaction Mixture Preparation:
Prepare a master mix of the reaction components to ensure consistency across multiple assays. For a single 1 mL reaction, pipette the following into a microcentrifuge tube:
850 µL of Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
50 µL of 50 mM NAD⁺ stock solution (final concentration: 2.5 mM)
X µL of enzyme sample (e.g., 10-50 µL). The amount should be determined empirically to yield a linear rate of absorbance change.
(900 - X - 50) µL of deionized water to bring the pre-reaction volume to 900 µL.
Causality: The concentrations of NAD⁺ and L-Threonine are set to be saturating (well above their respective Km values) to ensure the reaction rate is dependent only on the enzyme concentration and not limited by substrate availability.[10]
Assay Execution:
Transfer the 900 µL reaction mixture (without L-threonine) to a cuvette.
Place the cuvette in the temperature-controlled spectrophotometer and incubate for 3-5 minutes to allow the solution to reach the desired temperature.
Self-Validation: Record the absorbance at 340 nm for 1-2 minutes before adding the substrate. This establishes a baseline and ensures there is no background reaction (e.g., NADH production in the absence of the specific substrate). The absorbance should be stable.
To initiate the reaction, add 100 µL of the 1 M L-Threonine stock solution (final concentration: 100 mM). Mix quickly but gently by inverting the cuvette with a piece of parafilm or by gentle pipetting.
Immediately begin recording the absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes.
Data Analysis and Calculation of Enzyme Activity
Determine the Initial Velocity (V₀):
Plot the absorbance at 340 nm as a function of time (in minutes).
Identify the initial, linear portion of the curve. A linear rate indicates that the reaction is proceeding at a steady state.
Calculate the slope of this linear portion to determine the rate of change in absorbance per minute (ΔA₃₄₀/min).
Calculate Enzyme Activity:
Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH production.
ΔA₃₄₀/min: The rate of absorbance change from the linear portion of your plot.
V_total: The total volume of the assay in mL (e.g., 1.0 mL).
ε (Molar Extinction Coefficient of NADH): 6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹.
l (Pathlength of the cuvette): Typically 1 cm.
One unit (U) of TDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.
Calculate Specific Activity:
Determine the protein concentration of your enzyme sample (in mg/mL) using a standard method like the Bradford assay.
Formula:
Specific Activity (U/mg) = Activity (U) / (Volume of enzyme added in mL * Protein concentration in mg/mL)
Specific activity is a measure of enzyme purity and is essential for comparing the activity of different enzyme preparations.
Key Assay Parameters and Considerations
The following table summarizes critical parameters that should be optimized for the specific L-threonine 3-dehydrogenase being studied.
Parameter
Recommended Range/Value
Rationale & Insights
pH
8.5 - 10.5
TDH activity is highly pH-dependent. The optimal pH is often alkaline to favor the dehydrogenation reaction.[9][10] This must be empirically determined for the enzyme source.
Temperature
25°C - 75°C
The optimal temperature can vary widely depending on the organism.[9] Mesophilic enzymes are typically assayed at 25-37°C, while enzymes from thermophiles may require higher temperatures.
L-Threonine Conc.
10 - 100 mM
Should be at least 10-20 times the Km value to ensure zero-order kinetics with respect to the substrate. The reported Km for L-threonine can range from 0.013 mM to 18 mM.[10]
NAD⁺ Concentration
1 - 5 mM
Should be well above the Km for NAD⁺ to avoid rate limitation. The reported Km for NAD⁺ is typically in the range of 0.010 - 0.1 mM.[10]
Enzyme Concentration
Variable
Should be adjusted to produce a linear absorbance change of approximately 0.02 - 0.1 per minute. This ensures accurate measurement and avoids substrate depletion.
Controls
"No Substrate" and "No Enzyme"
Essential for a self-validating system. The "No Substrate" control confirms enzyme-dependent activity. The "No Enzyme" control accounts for any non-enzymatic reduction of NAD⁺.
Troubleshooting
No or Low Activity:
Verify the pH of the assay buffer at the reaction temperature.
Check the integrity of the NAD⁺ stock solution; it can degrade over time.
Ensure the enzyme is active and has not been denatured during storage or preparation.
Consider the presence of inhibitors in the sample.[9]
Non-linear Reaction Rate:
Lag Phase: May indicate a slow activation step or temperature equilibration. Ensure proper pre-incubation.
Rate Decreasing Over Time: Could be due to substrate depletion (use a lower enzyme concentration), product inhibition, or enzyme instability under assay conditions.
High Background Reading:
The sample itself may contain substances that absorb at 340 nm. Run a "No Enzyme" control and subtract the background rate.
Contamination of the sample with other dehydrogenases. The "No Substrate" control will help identify this.
References
US Patent US8785147B2. (2014). L-threonine analysis method and L-threonine dehydrogenase.
Wikipedia. (n.d.). 4-hydroxythreonine-4-phosphate dehydrogenase. Retrieved from [Link]
PubChem. (n.d.). 4-Hydroxy-L-threonine. National Center for Biotechnology Information. Retrieved from [Link]
Biomedical Research Service Center. (n.d.). BMR Threonine Dehydrogenase Assay Kit. Retrieved from [Link]
Ecoli Metabolome Database. (2015). 4-Hydroxy-L-threonine (ECMDB20092). Retrieved from [Link]
Adjogatse, E., et al. (n.d.). Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations. UCL Discovery. Retrieved from [Link]
ExplorEnz - The Enzyme Database. (n.d.). EC 1.1.1.103. Retrieved from [Link]
Wagner, M., & Andreesen, J. R. (1995). Purification and characterization of threonine dehydrogenase from Clostridium sticklandii. Archives of Microbiology, 163(4), 286–290. [Link]
Wikipedia. (n.d.). Threonine. Retrieved from [Link]
Higashi, N., et al. (2004). Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii. Journal of Biochemistry, 136(2), 177-184. [Link]
Butz, M., et al. (2022). Development of a Universal NADH Detection Assay for High Throughput Enzyme Evolution Using Fluorescence Activated Droplet Sorting. ETH Zurich Research Collection. [Link]
PubChem. (n.d.). L-Threonine. National Center for Biotechnology Information. Retrieved from [Link]
University of California, Davis. (n.d.). NADH Enzyme-Linked Assay. Retrieved from [Link]
Application Note & Protocol: Isotopic Labeling of 4-Hydroxy-L-threonine for Pathway Tracing
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 4-Hydroxy-L-threonine in Metabolic Research 4-Hydroxy-L-threonine is a non-proteinogenic amino acid that plays a critica...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Hydroxy-L-threonine in Metabolic Research
4-Hydroxy-L-threonine is a non-proteinogenic amino acid that plays a critical role as a biosynthetic precursor in numerous metabolic pathways.[1] Notably, it is a key intermediate in the biosynthesis of vital natural products, including the potent antibiotics platensimycin and thienamycin.[1] Furthermore, it serves as a committed precursor to pyridoxol (vitamin B6).[2] Given its central role in these pathways, the ability to trace the metabolic fate of 4-Hydroxy-L-threonine is paramount for understanding fundamental cellular processes, elucidating novel biosynthetic routes, and engineering microorganisms for the enhanced production of valuable compounds.
Stable isotope labeling is a powerful technique that enables researchers to track the metabolism of molecules within living organisms.[][4] By replacing naturally occurring isotopes with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N), we can follow the journey of these labeled molecules through complex metabolic networks using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][5] This application note provides a comprehensive guide to the principles, strategies, and protocols for the isotopic labeling of 4-Hydroxy-L-threonine to facilitate pathway tracing studies.
Principles of Isotopic Labeling for Metabolic Analysis
Isotopic labeling relies on the introduction of stable isotopes into a molecule of interest. These isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are naturally occurring at low abundances.[5] By synthesizing or providing precursors enriched with these heavy isotopes, we can generate labeled 4-Hydroxy-L-threonine. When this labeled compound is introduced into a biological system, the heavy isotopes act as tracers.
The primary analytical methods for detecting and quantifying these tracers are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[]
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z).[] Labeled molecules will have a higher mass than their unlabeled counterparts, resulting in a distinct shift in the mass spectrum. This allows for the precise quantification of labeled and unlabeled species.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a molecule.[] The presence of isotopes like ¹³C and ¹⁵N can be directly detected, and their position within the molecule can be determined, offering insights into the specific metabolic transformations that have occurred.[6][7]
The choice of isotope and analytical technique depends on the specific research question. For instance, ¹³C labeling is ideal for tracking the carbon backbone of 4-Hydroxy-L-threonine through metabolic pathways, while ¹⁵N labeling can trace the flow of nitrogen.
Strategic Selection of an Isotopic Labeling Approach
The success of a pathway tracing experiment hinges on the selection of an appropriate labeling strategy. The two primary approaches are uniform and position-specific labeling.
Uniform Labeling: In this strategy, all atoms of a specific element in the molecule are replaced with the heavy isotope (e.g., U-¹³C-4-Hydroxy-L-threonine). This approach is beneficial for obtaining a general overview of how the entire molecule is incorporated into downstream metabolites.
Position-Specific Labeling: Here, only one or a few specific atoms are labeled (e.g., 1-¹³C-4-Hydroxy-L-threonine). This is particularly useful for dissecting specific enzymatic reactions and understanding the rearrangement of the molecular skeleton. An eight-step synthesis for [2,3-¹³C₂]-4-hydroxy-L-threonine has been described, which is valuable for such specific investigations.[8]
The choice between these strategies is dictated by the desired level of detail in the metabolic analysis. For initial pathway identification, uniform labeling is often sufficient. For detailed mechanistic studies, position-specific labeling is indispensable.
A critical consideration when labeling threonine and its derivatives is the potential for "scrambling," where the isotopic label is transferred to other amino acids due to interconnected metabolic pathways.[9] For instance, threonine metabolism is linked to that of isoleucine and glycine.[9] To mitigate this, it may be necessary to supplement the growth media with unlabeled isoleucine and glycine to prevent the dilution of the isotopic label.[9]
Experimental Protocols for Isotopic Labeling and Analysis
This section outlines a generalized workflow for the isotopic labeling of 4-Hydroxy-L-threonine in a microbial system, followed by extraction and analysis.
Diagram of the Experimental Workflow
Caption: General Workflow for Isotopic Labeling and Pathway Tracing.
In Vivo Labeling in Escherichia coli
E. coli is a suitable host for producing labeled 4-Hydroxy-L-threonine as it is a known metabolite in this organism.[10]
Materials:
E. coli strain capable of producing 4-Hydroxy-L-threonine.
Minimal media (e.g., M9 minimal medium).
Isotopically labeled precursor (e.g., U-¹³C-glucose or ¹⁵N-ammonium chloride).
Standard laboratory equipment for microbial culture.
Protocol:
Prepare an overnight culture of the E. coli strain in a rich medium (e.g., LB broth).
Inoculate 100 mL of minimal media containing the standard (unlabeled) carbon and nitrogen sources with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
Wash the cell pellet twice with sterile, ice-cold minimal media lacking any carbon or nitrogen source.
Resuspend the cells in 100 mL of fresh minimal media where the standard carbon or nitrogen source has been replaced with the desired isotopically labeled precursor (e.g., 2 g/L U-¹³C-glucose).
Incubate the culture under the same conditions as step 2. Collect samples at various time points to monitor the incorporation of the label.
Harvest the cells at the desired time point by centrifugation. The cell pellet and supernatant can be stored at -80°C for subsequent analysis.
Extraction and Purification of 4-Hydroxy-L-threonine
Materials:
Extraction solvent (e.g., 80% methanol).
Chromatography system (e.g., HPLC or ion-exchange chromatography).
Lyophilizer.
Protocol:
Resuspend the cell pellet in a known volume of ice-cold extraction solvent.
Lyse the cells by sonication or bead beating.
Clarify the lysate by centrifugation (15,000 x g, 15 min, 4°C) to remove cell debris.
Collect the supernatant containing the metabolites.
Purify 4-Hydroxy-L-threonine from the crude extract using a suitable chromatographic method. Ion-exchange chromatography is often effective for separating amino acids.
Collect fractions containing 4-Hydroxy-L-threonine and confirm their identity and purity by MS.
Lyophilize the purified fractions to obtain a dry powder of labeled 4-Hydroxy-L-threonine.
Analytical Validation with Mass Spectrometry
Instrumentation:
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
Procedure:
Reconstitute the purified labeled 4-Hydroxy-L-threonine in a suitable solvent.
Inject the sample into the LC-MS system.
Acquire mass spectra in full scan mode.
Compare the mass spectra of the labeled and an unlabeled standard of 4-Hydroxy-L-threonine. The mass shift will indicate the degree of isotopic incorporation. For example, uniformly ¹³C-labeled 4-Hydroxy-L-threonine (C₄H₉NO₄) will show a mass increase of approximately 4 Da compared to the unlabeled compound.
Tracing Metabolic Pathways and Data Interpretation
Once labeled 4-Hydroxy-L-threonine is produced, it can be introduced into a biological system to trace its metabolic fate.
Diagram of a Putative Metabolic Pathway
Caption: Hypothetical Pathway Tracing of 4-Hydroxy-L-threonine.
The general approach involves administering the labeled compound to the system of interest (e.g., cell culture) and then extracting and analyzing the metabolome at different time points. By searching for the isotopic signature in other metabolites, one can identify the downstream products of 4-Hydroxy-L-threonine metabolism.
Data Interpretation Table
Metabolite
Unlabeled Mass (m/z)
Observed Labeled Mass (m/z)
Mass Shift (Da)
Inferred ¹³C Atoms
Interpretation
4-Hydroxy-L-threonine
136.06
140.07
+4
4
Successful uniform labeling of the precursor.
Metabolite A
250.10
254.11
+4
4
Metabolite A is likely a direct downstream product, retaining the full carbon backbone.
Metabolite B
150.05
152.06
+2
2
Metabolite B is likely formed from a fragment of 4-Hydroxy-L-threonine, indicating a cleavage reaction.
Metabolite C
300.15
300.15
0
0
Metabolite C is not derived from 4-Hydroxy-L-threonine in this pathway.
Conclusion and Future Perspectives
Isotopic labeling of 4-Hydroxy-L-threonine is a robust methodology for elucidating its complex metabolic roles. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and execute successful pathway tracing experiments. As analytical technologies continue to advance, particularly in the realms of high-resolution mass spectrometry and NMR, the precision with which we can map metabolic networks will only increase.[5] These approaches will be instrumental in metabolic engineering efforts aimed at optimizing the production of valuable bioproducts and in the development of novel therapeutics targeting these pathways.
References
Allen, D. K., & Shachar-Hill, Y. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. Journal of Proteome Research, 13(5), 2494–2503. [Link]
Fan, T. W. M., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation. Analytical Chemistry, 83(22), 8551-8560. [Link]
White Rose Research Online. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Retrieved from [Link]
Kresna, D. A., et al. (2023). Heterologous Production and Biosynthesis of Threonine-16:0dioic acids with a Hydroxamate Moiety. ACS Chemical Biology, 18(10), 2249–2257. [Link]
Zhang, Y., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Applied Microbiology and Biotechnology, 105(11), 4379–4392. [Link]
Drewke, C., et al. (1996). 4-Hydroxy-L-threonine, a committed precursor of pyridoxol (vitamin B6). Journal of the Chemical Society, Chemical Communications, (14), 1717. [Link]
Cruz-Morales, P., et al. (2023). Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. Nature Communications, 14(1), 5601. [Link]
Kulkarni, C., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 121(41), e2408901121. [Link]
NPTEL-NOC IITM. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). [Video]. YouTube. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. Retrieved from [Link]
Wolf, E., & Spenser, I. D. (1995). [2,3-13C2]-4-Hydroxy-L-threonine. The Journal of Organic Chemistry, 60(21), 6937–6940. [Link]
Fan, T. W. M., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics: From Fundamentals to Clinical Applications (pp. 159-191). Humana Press. [Link]
Crown, S. B., & Antoniewicz, M. R. (2013). Nuclear magnetic resonance methods for metabolic fluxomics. Current Opinion in Biotechnology, 24(6), 1019-1026. [Link]
Technical Support Center: Ensuring the Stability of 4-Hydroxy-L-threonine in Aqueous Solutions
Welcome to the technical support center for 4-Hydroxy-L-threonine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Hydroxy-L-threonine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the chemical degradation of 4-Hydroxy-L-threonine in aqueous solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments and formulations.
Introduction: The Chemical Nuances of 4-Hydroxy-L-threonine
4-Hydroxy-L-threonine is a unique, non-proteinogenic amino acid that serves as a vital building block in various biotechnological and pharmaceutical applications. Its structure, featuring both a β-hydroxyl group characteristic of threonine and an additional γ-hydroxyl group, imparts specific chemical properties that are crucial for its function but also render it susceptible to degradation. Understanding the interplay of factors such as pH, temperature, light, and solution composition is paramount to maintaining its stability. This guide will delve into the mechanisms of degradation and provide actionable strategies for its prevention.
FAQ 1: My 4-Hydroxy-L-threonine solution is showing a yellow or brownish tint over time. What is happening?
Answer: The discoloration of your 4-Hydroxy-L-threonine solution is a common indicator of degradation, likely due to a combination of oxidation and potentially the Maillard reaction, especially if reducing sugars are present in your media.
Causality: The vicinal diol system (hydroxyl groups on adjacent carbons) in 4-Hydroxy-L-threonine is susceptible to oxidation, which can lead to the formation of carbonyl compounds. These carbonyls can then participate in further reactions, such as the Maillard reaction with the amino group of another 4-Hydroxy-L-threonine molecule or other amines in the solution, to form colored products known as melanoidins.[1][2]
Troubleshooting Steps:
Evaluate your solvent/buffer: If your formulation includes reducing sugars (e.g., glucose, fructose), consider if they are essential. If so, minimize heat and light exposure.
Control pH: Maintain a pH between 5 and 7 to ensure the amino acid is predominantly in its more stable zwitterionic form.
Use high-purity water: Trace metal ions in water can catalyze oxidation reactions. Use freshly deionized, high-purity water for all solutions.
Consider antioxidants: If compatible with your experimental system, the addition of a small amount of a gentle antioxidant, such as ascorbic acid, may be beneficial.
FAQ 2: I'm observing a drop in the concentration of 4-Hydroxy-L-threonine in my solution, even when stored at 4°C. What are the likely degradation pathways?
Answer: A decrease in the concentration of 4-Hydroxy-L-threonine, even under refrigerated conditions, points towards slow, but persistent, chemical degradation. The primary non-enzymatic degradation pathways to consider are dehydration, aldol cleavage, and oxidation.
Causality and Potential Degradation Pathways:
Dehydration: The β-hydroxyl group of 4-Hydroxy-L-threonine can be eliminated, especially under acidic or basic conditions, to form an unsaturated amino acid.
Aldol Cleavage: Similar to threonine, 4-Hydroxy-L-threonine can undergo a retro-aldol cleavage, breaking the Cα-Cβ bond to yield glycine and glycolaldehyde.[3]
Oxidation: As mentioned previously, the vicinal diol is a prime target for oxidation, which can lead to C-C bond cleavage between the two hydroxyl-bearing carbons.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for addressing concentration loss.
FAQ 3: Can I autoclave my 4-Hydroxy-L-threonine solution?
Answer: It is not recommended to autoclave solutions containing 4-Hydroxy-L-threonine. The high temperatures and pressures of autoclaving can significantly accelerate degradation reactions.
Causality: Heat is a major driver of all the potential degradation pathways: dehydration, aldol cleavage, and the Maillard reaction. Autoclaving provides the energy needed to overcome the activation barriers for these reactions, leading to substantial loss of the compound.
Recommended Action: Sterilize your 4-Hydroxy-L-threonine solutions by sterile filtration through a 0.22 µm filter. This method effectively removes microbial contamination without subjecting the molecule to harsh thermal stress.[4]
In-Depth Technical Guide
Understanding the Key Drivers of Degradation
The stability of 4-Hydroxy-L-threonine in an aqueous environment is a multifactorial issue. Below, we dissect the primary factors and provide recommendations for their control.
Like all amino acids, 4-Hydroxy-L-threonine exists in different ionic states depending on the pH of the solution. The most stable form is the zwitterion, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). This form is predominant at a pH range close to neutrality.
Acidic conditions (pH < 4): The carboxyl group is protonated (-COOH), leading to an overall positive charge. This can make the β-hydroxyl group more susceptible to acid-catalyzed dehydration.
Alkaline conditions (pH > 8): The amino group is deprotonated (-NH2), resulting in a net negative charge. Basic conditions can promote β-elimination reactions and may also accelerate oxidation.
Recommendation: For optimal stability, prepare and store aqueous solutions of 4-Hydroxy-L-threonine in a buffered system with a pH between 5.0 and 7.0. The choice of buffer is also important; phosphate or citrate buffers are generally suitable, but it is crucial to ensure the buffer components do not interact with the molecule or interfere with downstream applications.[5][6]
Higher temperatures increase the kinetic energy of molecules, thereby accelerating the rate of chemical reactions. For 4-Hydroxy-L-threonine, this means that all potential degradation pathways will be expedited at elevated temperatures.
Recommendations for Storage Temperature:
Storage Duration
Recommended Temperature
Rationale
Short-term (≤ 1 week)
2-8°C
Slows down degradation reactions for immediate use.
Long-term (> 1 week)
-20°C or -80°C
Significantly reduces the rate of chemical degradation. Aliquoting is recommended to avoid freeze-thaw cycles.
Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. While 4-Hydroxy-L-threonine itself does not strongly absorb UV light, photosensitizers that may be present as impurities or as components of a complex medium can absorb light energy and transfer it to the amino acid, leading to its degradation.[7]
Recommendation: Always store solutions of 4-Hydroxy-L-threonine in amber glass vials or in a light-protected container to minimize exposure to light.
The presence of dissolved oxygen in aqueous solutions can lead to the oxidation of susceptible functional groups. The hydroxyl groups of 4-Hydroxy-L-threonine, particularly the vicinal diol system, are potential sites for oxidation.
Recommendations to Minimize Oxidation:
Use deoxygenated solvents: Before dissolving the 4-Hydroxy-L-threonine, sparge the water or buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.
Inert gas overlay: After preparing the solution, flush the headspace of the storage vial with nitrogen or argon before sealing.
Avoid metal contamination: Use high-purity reagents and glassware to avoid trace metal ions that can catalyze oxidation reactions.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of 4-Hydroxy-L-threonine
This protocol outlines the steps for preparing a 100 mM stock solution of 4-Hydroxy-L-threonine with enhanced stability.
Materials:
4-Hydroxy-L-threonine (high purity)
High-purity, deionized water (e.g., Milli-Q or equivalent)
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
0.22 µm sterile syringe filter and sterile syringe
Sterile, amber glass storage vials with airtight caps
Inert gas (Nitrogen or Argon) source
Procedure:
Prepare the Buffer:
Prepare a 100 mM phosphate buffer solution and adjust the pH to 6.5.
Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 30 minutes.
Dissolve 4-Hydroxy-L-threonine:
In a sterile container, accurately weigh the required amount of 4-Hydroxy-L-threonine.
Add the deoxygenated phosphate buffer to the desired final volume and stir gently until fully dissolved. Avoid vigorous vortexing to minimize the reintroduction of oxygen.
Sterile Filtration:
Draw the solution into a sterile syringe.
Attach a 0.22 µm sterile filter to the syringe and dispense the solution into sterile, amber glass vials.
Inert Gas Overlay and Storage:
Before sealing each vial, flush the headspace with nitrogen or argon for a few seconds.
Seal the vials tightly.
For short-term storage, place the vials at 2-8°C.
For long-term storage, freeze the vials at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC-UV Method for Quantification
This method can be used to monitor the concentration of 4-Hydroxy-L-threonine over time and to detect the appearance of potential degradation products.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 10 mM Phosphate buffer, pH 7.4.
Mobile Phase B: Acetonitrile.
Gradient:
0-10 min: 100% A
10-25 min: Linear gradient to 50% B
25-30 min: Hold at 50% B
30-35 min: Return to 100% A and equilibrate.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 225 nm.
Injection Volume: 10 µL.
Procedure:
Prepare Standards: Prepare a series of calibration standards of 4-Hydroxy-L-threonine in the same buffer as your samples.
Sample Preparation: Dilute your test samples to fall within the range of your calibration curve.
Analysis: Inject the standards and samples onto the HPLC system.
Quantification: Determine the peak area of 4-Hydroxy-L-threonine in your samples and calculate the concentration based on the calibration curve. Monitor for the appearance of new peaks, which may indicate degradation products.
Note: This is a general method and may require optimization for your specific application and instrumentation.[8]
Visualizing Degradation Pathways
Caption: Major degradation pathways and influencing factors.
References
Bell, A. W., & Cramer, S. M. (1987). Bacterial catabolism of threonine. Biochemical Journal, 241(3), 731–739.
Gao, L., Xu, P., & Ren, J. (2023). A new HPLC-UV method for simultaneous determination of D/L-amino acid profile in foods. Food Chemistry, 405, 134945.
Pattison, D. I., & Davies, M. J. (2001). Photo-degradation of therapeutic proteins: mechanistic aspects. Journal of Photochemistry and Photobiology B: Biology, 65(2-3), 83–90.
Restrepo, J., & Schöneich, C. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). Molecular Pharmaceutics, 21(4), 1845–1855.
Salas-Zúñiga, R., & Vunnam, S. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2634–2645.
Tamanna, N., & Mahmood, N. (2015). Maillard reaction in food: A review. International Journal of Food Science & Technology, 50(5), 1035–1045.
G-Biosciences. (2018, January 23). Protein Storage For Protein Stability And Less Protein Degradation. Retrieved from [Link]
El-Gindy, A., Emara, S., & Shaaban, H. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(4), 3564–3573.
Singh, B., & Kumar, A. (2014). Kinetics and Mechanism of Chromium (VI) Oxidation of Threonine in Aqueous Perchloric Acid Medium. International Journal of Innovative Research in Science, Engineering and Technology, 3(11), 17469-17474.
Bada, J. L., & Miller, S. L. (1970). Decomposition of hydroxy amino acids in foraminiferal tests; kinetics, mechanism and geochronological implications. Earth and Planetary Science Letters, 8(4), 329-333.
Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]
Binner, M. (2016, January 9). How to prepare and store Amino acid stock solution? ResearchGate. Retrieved from [Link]
El-Gindy, A., Emara, S., & Shaaban, H. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ResearchGate. Retrieved from [Link]
The Effect of Buffers on Protein Conformational Stability. (2004). Pharmaceutical Technology, 28(3), 86-94.
Zhang, Y. (2023).
LCGC International. (2022). Analysis of Amino Acids in Foods using LC–MS. Retrieved from [Link]
Al-Majd, L. A., & Belal, F. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides.
LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates. Retrieved from [Link]
LCGC International. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
G-Biosciences. (2018, January 23). Protein Storage For Protein Stability And Less Protein Degradation. Retrieved from [Link]
Wang, S., & Chen, G. (2025). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]
Chemistry LibreTexts. (2022, November 22). 11.8: Oxidation of Alkenes to Vicinal Diols. Retrieved from [Link]
Wu, L., & Deng, H. (2020). Defluorination of 4-fluorothreonine by threonine deaminase. Organic & Biomolecular Chemistry, 18(31), 6236–6240.
Singh, B. K., Singh, M. K., & Singh, A. K. (2014). Oxidation of threonine by Corey's reagent: A kinetic study. World Journal of Biology, Pharmacy and Health Sciences, 1(1), 001-006.
Nooshkam, M., & Madadlou, A. (2019). Maillard reaction – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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Al-Nuaimi, M. S. (2023).
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Troubleshooting low yield in the chemical synthesis of 4-Hydroxy-L-threonine
Technical Support Center: Synthesis of 4-Hydroxy-L-threonine From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of 4-Hydroxy-L-threonine. As a non-protein...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 4-Hydroxy-L-threonine
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 4-Hydroxy-L-threonine. As a non-proteinogenic amino acid of significant interest in pharmaceutical development, its efficient synthesis is paramount. However, researchers frequently encounter challenges, particularly with low yields, that can impede progress. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic strategy. We will explore the causality behind common experimental issues and provide robust protocols to enhance the reliability and output of your work.
Troubleshooting Guide: Addressing Low Yield
This section directly addresses the most common obstacles encountered during the synthesis of 4-Hydroxy-L-threonine in a question-and-answer format.
Question 1: My reaction has stalled or shows very low conversion. What are the likely causes?
Answer: An incomplete reaction is a primary contributor to low yield. The root cause often depends on whether you are pursuing a chemical or enzymatic route.
For Enzymatic Synthesis (e.g., using L-Threonine Aldolase - LTA):
Enzyme Inactivation: Aldehyd substrates can be harsh on enzymes, leading to inactivation over the course of the reaction, which results in a low product yield.[1] Ensure you are using a high-quality, active enzyme preparation.
Sub-optimal pH and Temperature: L-Threonine aldolases have optimal pH and temperature ranges. Deviating from these can drastically reduce catalytic activity. For example, lowering the temperature to 10°C may preserve diastereoselectivity without significantly impacting the reaction rate in some systems.[2]
Reversible Reaction: The aldol reaction catalyzed by LTA is reversible.[1] To drive the reaction toward product formation, a significant excess of the glycine substrate is often required. Without this excess, the equilibrium may favor the starting materials.
Product Inhibition: In some cases, the product itself can inhibit the enzyme at higher concentrations, causing the reaction rate to slow and eventually stop.
For Chemical Synthesis:
Reagent Purity: Impurities in starting materials (e.g., aldehydes, protected threonine derivatives) can interfere with the reaction or poison catalysts. Always use reagents of the highest possible purity.
Inadequate Activation: In multi-step syntheses, incomplete activation of a functional group (e.g., the carboxylic acid) will prevent the subsequent step from proceeding to completion.
Protecting Group Stability: Unstable protecting groups can be partially cleaved under the reaction conditions, leading to a complex mixture of side products and unreacted starting material. Conversely, overly robust protecting groups may not be fully removed during the deprotection step.[3][4]
Question 2: I've isolated my product, but the yield is low due to the presence of multiple stereoisomers. How can I improve diastereoselectivity?
Answer: Achieving high diastereoselectivity is a critical challenge in synthesizing compounds with multiple chiral centers like 4-Hydroxy-L-threonine.
In Enzymatic Synthesis:
Enzyme Specificity: L-Threonine aldolases (LTAs) exhibit strict selectivity for the α-carbon but often only moderate selectivity for the newly formed β-carbon, which can limit their application.[5][6]
Enzyme Selection & Engineering: Different microbial sources produce LTAs with varying selectivities. It may be necessary to screen several enzymes. For persistent issues, enzyme engineering through directed evolution has been successfully used to dramatically improve preference for a specific stereoisomer.[5][6] A variant enzyme, for instance, achieved a de value of 99.5% for an L-syn product.[5][6]
Reaction Conditions: As mentioned, temperature can influence selectivity. Running the reaction at lower temperatures can sometimes enhance the diastereomeric excess (de).[2]
In Chemical Synthesis:
Stereocontrol Strategy: Traditional methods can often yield mixtures of diastereomers.[7] A robust stereospecific approach is essential. This may involve using a chiral auxiliary, a stereoselective catalyst (e.g., Sharpless asymmetric epoxidation), or starting from a chiral pool material where the stereochemistry is already set.
Question 3: My reaction mixture is complex, with many unexpected byproducts. What side reactions should I be aware of?
Answer: Byproduct formation directly consumes starting materials and complicates purification, leading to a perception of low yield for the desired product.
Decomposition of L-Threonine: Some enzymes, like L-threonine transaldolases (TTAs), can catalyze the decomposition of L-threonine into acetaldehyde and glycine in the absence of a suitable aldehyde acceptor, which is an undesired side reaction.[8]
Issues with Protecting Groups: In chemical synthesis, the choice of protecting groups is critical. For instance, when synthesizing peptides containing histidine, an unprotected imidazole ring can lead to N-acylation and racemization.[3] Similar principles apply to the reactive hydroxyl and amino groups of threonine derivatives, where incomplete protection can lead to a host of side products.[3][9]
Racemization: The α-carbon of amino acids can be prone to racemization, especially during activation steps (e.g., for coupling) under basic conditions. Protecting the imidazole side chain of histidine, for example, is known to reduce racemization.[9]
Question 4: I believe my reaction worked, but I'm losing most of my product during workup and purification. How can I improve my isolation strategy?
Answer: 4-Hydroxy-L-threonine is a polar, zwitterionic molecule, which makes it challenging to handle with standard organic workup procedures.
High Polarity: The product is highly soluble in water and often insoluble in common organic solvents. Avoid liquid-liquid extractions where the product is likely to remain in the aqueous phase.
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. A two-step process using a resin like Dowex 50W x 8 has been shown to successfully purify hydroxylated threonine derivatives to high purity with good recovery.[2] This method effectively separates the zwitterionic product from uncharged organic impurities and salts.
Copper Chelate Formation: A patented method for purifying threonine involves converting the crude product into its copper salt, which then reacts with an aldehyde to form a chelate.[10] This chelate can be separated from contaminants by crystallization and then decomposed to regenerate the pure amino acid in good yield.[10]
Crystallization: Once a sufficient level of purity is achieved, crystallization from a suitable solvent system (e.g., water/methanol or water/ethanol) is an excellent final step to obtain a high-purity solid product.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of enzymatic vs. chemical synthesis for this target molecule?
A1: The choice of synthetic strategy involves a trade-off between stereocontrol, scalability, and flexibility. The table below summarizes the key points.
Feature
Enzymatic Synthesis
Chemical Synthesis
Stereoselectivity
Generally high at the α-carbon; can be moderate at the β-carbon but is improvable via enzyme engineering.[6]
Often produces mixtures of diastereomers unless sophisticated stereocontrol methods are used.[7]
Often requires harsh conditions (strong acids/bases, extreme temperatures) and anhydrous solvents.
Protecting Groups
Typically not required, leading to better atom economy.
Extensive use of protecting and deprotecting steps is necessary, adding complexity and lowering overall yield.[4][12]
Substrate Scope
Can be limited by the enzyme's natural substrate specificity.[5]
Highly flexible; a wide variety of starting materials and reagents can be used.
Challenges
Enzyme stability, substrate/product inhibition, and potential for undesired side reactions like decomposition.[1][8]
Poor stereocontrol, racemization, and the need for complex, multi-step procedures.[3]
Q2: How can I effectively monitor the progress of my synthesis?
A2: Effective reaction monitoring is crucial to identify endpoints and troubleshoot issues early.
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. Due to the high polarity of the product, a polar mobile phase (e.g., butanol/acetic acid/water) and visualization with ninhydrin stain (for the primary amine) are recommended.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and purity. A reverse-phase column may require an ion-pairing agent, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be more suitable. Chiral HPLC is essential for determining diastereomeric excess (de) and enantiomeric excess (ee).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to determine the ratio of product to starting material and identify major byproducts, providing a clear picture of the reaction's progress and efficiency.
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Purifying 4-Hydroxy-L-threonine via Ion-Exchange Chromatography
This protocol is based on methodologies reported for purifying similar β-hydroxy-α-amino acids.[2]
Preparation: Load the crude, aqueous reaction mixture onto a column packed with a strong cation-exchange resin (e.g., Dowex 50W x 8) that has been pre-equilibrated with deionized water.
Washing: Wash the column thoroughly with deionized water to remove anionic and neutral impurities.
Elution: Elute the bound amino acids from the resin using a basic solution, such as 2 N aqueous ammonia.[10]
Solvent Removal: Evaporate the eluate under reduced pressure to remove the ammonia and concentrate the product.
Second Purification (Optional): If further purification is needed to separate different amino acids or stereoisomers, a second chromatographic step using a different resin or elution condition may be employed.[2]
Final Crystallization: Dissolve the purified residue in a minimal amount of hot water and add a miscible organic solvent like methanol or ethanol to induce crystallization.[10]
Troubleshooting Flowchart for Low Yield
The following diagram outlines a logical sequence for diagnosing the cause of low yield.
Caption: A logical flowchart for troubleshooting low yield.
Schematic of L-Threonine Aldolase (LTA) Catalyzed Synthesis
This diagram illustrates the key components of the enzymatic aldol addition.
Caption: Enzymatic synthesis via L-Threonine Aldolase.
References
Diastereoselective Synthesis of Racemic 4-Fluoro-threonine. (2021). ACS Omega.
Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxyl
Directed Evolution of L-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids.
Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2).
Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and...
4-Hydroxy-L-threonine. PubChem - NIH.
Process for purification of threonine.
Directed Evolution of l-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids. (2021).
Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. (2021). Microbial Cell Factories.
[2,3-13C2l-4-Hydroxy-L-threonine. (1995).
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). PMC - PubMed Central.
Amino Acid Derivatives for Peptide Synthesis. MilliporeSigma.
Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids. (2021). NIH.
Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
(PDF) Peculiarities of promiscuous L-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids.
(PDF) l-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products.
Amino Acid-Protecting Groups. SciSpace.
(PDF) Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous L-threonine transaldolase ObiH.
Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis.
Protein chemical synthesis by serine and threonine lig
Technical Support Center: Optimizing Buffer Conditions for 4-Hydroxy-L-threonine Enzymatic Reactions
Welcome to the technical support center for optimizing enzymatic reactions involving 4-Hydroxy-L-threonine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing enzymatic reactions involving 4-Hydroxy-L-threonine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining reaction conditions. As the synthesis and modification of complex biomolecules like 4-Hydroxy-L-threonine are critically dependent on the catalytic efficiency of enzymes, establishing an optimal buffer environment is paramount for success. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup of enzymatic reactions for 4-Hydroxy-L-threonine, focusing on the critical role of the buffer system.
Q1: What are the primary enzymes involved in the synthesis and cleavage of 4-Hydroxy-L-threonine?
The most prominent enzymes are Threonine Aldolases (TAs) , which catalyze the reversible, pyridoxal-5'-phosphate (PLP)-dependent aldol condensation of glycine with an aldehyde to form a β-hydroxy-α-amino acid.[1][2][3] These are classified based on their stereospecificity for the α-carbon, leading to L-specific (LTA) and D-specific (DTA) enzymes.[1] LTAs are commonly used for synthesizing L-amino acids. Another related enzyme is Serine Hydroxymethyltransferase (SHMT) , which can also catalyze similar retro-aldol cleavages.[1] For reactions involving the addition of a hydroxyl group to a threonine backbone, hydroxylase enzymes may be employed.[4]
Q2: Why is pH a critical parameter for these enzymatic reactions?
The pH of the reaction buffer is arguably the most critical variable to control. It directly influences:
Enzyme Structure and Activity: Every enzyme has an optimal pH range where the ionization states of its active site residues are perfect for substrate binding and catalysis. Deviations can lead to a sharp decrease in activity or even irreversible denaturation.[5]
Substrate Stability and Form: Amino acids like 4-Hydroxy-L-threonine exist as zwitterions in aqueous solutions, and their protonation state is pH-dependent.[6][7] Maintaining the correct ionic form is essential for recognition by the enzyme.
Reaction Equilibrium: The pH can influence the equilibrium position of the reversible aldol reaction.
For example, a 2-oxoglutarate-dependent hydroxylase was found to have an optimal pH of 7.5, while a D-threonine aldolase from Delftia sp. exhibited maximal activity at a more acidic pH of 6.0.[4][8]
Q3: What cofactors are essential for threonine aldolase activity?
Threonine aldolases are pyridoxal-5'-phosphate (PLP)-dependent enzymes .[3][9] PLP is crucial as it forms a Schiff base with a lysine residue in the enzyme's active site, which is mechanistically essential for the carbon-carbon bond formation or cleavage. Additionally, some D-threonine aldolases (DTAs) require divalent metal ions such as Co²⁺, Ni²⁺, Mn²⁺, or Mg²⁺ to maintain their catalytic activity and enhance stability.[8] The absence of these cofactors is a common reason for failed reactions.
Q4: How do I select an appropriate buffer species for my reaction?
The chemical nature of the buffer itself is as important as the pH it maintains. A good buffer should be inert and not interfere with the reaction.
"Good's Buffers": Buffers like HEPES, MES, and MOPS are generally excellent starting points as they are designed for biological systems, with pKa values across the physiological range and minimal interaction with metal ions.[10]
Phosphate Buffers: While common, phosphate buffers can precipitate essential divalent metal ions (like Mg²⁺ or Mn²⁺), leading to enzyme inactivation.[10] This is a critical consideration for metalloenzymes.
Tris Buffers: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine group that can chelate metal ions and may interfere with PLP-dependent mechanisms or other aspects of the reaction.[11] It is often best to avoid Tris unless it has been specifically validated for your enzyme.
Section 2: Troubleshooting Guide for Buffer-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during 4-Hydroxy-L-threonine enzymatic reactions where the buffer is a potential root cause.
Problem: Low or No Enzyme Activity
Q: My reaction shows minimal to no product formation. I've confirmed the enzyme and substrate concentrations. How can the buffer be the culprit?
A: Low activity is the most common issue and is often directly linked to suboptimal buffer conditions. Use the following diagnostic workflow and checklist to identify the cause.
Diagram: Troubleshooting Workflow for Low Enzyme Activity
Caption: Systematic workflow for diagnosing buffer-related causes of low enzyme activity.
Causality Checklist:
Incorrect pH: The enzyme's active site geometry is highly sensitive to pH. An incorrect pH can lead to a complete loss of function.
Missing Cofactors: Threonine aldolases are inactive without PLP. If your enzyme is a metalloprotein, the absence of the required metal ion will result in low to no activity.
Buffer Interference: You may be inadvertently inhibiting your enzyme. Phosphate buffers can precipitate divalent cations, while Tris can chelate them.[11] If your buffer contains chelators like EDTA from other purification steps, this will strip essential metals from the enzyme.
Substrate Inhibition: Aldehydes, a common substrate in the synthesis direction, can be harmful to enzymes and cause inactivation, leading to low product yields.[4] While not a direct buffer effect, the buffer conditions must support enzyme stability against such substrates.
Problem: Poor Reaction Reproducibility
Q: My experimental results are inconsistent from day to day. How can my buffer preparation be contributing to this?
A: Inconsistent results often stem from subtle variations in buffer preparation and handling.
Cause:Incorrect pH Adjustment: The pKa of many buffers (especially Tris) is sensitive to temperature. A buffer adjusted to pH 8.0 at 25°C may have a different pH at a reaction temperature of 37°C or 50°C.
Solution: Always adjust the pH of your buffer at the intended reaction temperature.
Cause:Poor Buffering Capacity: If the reaction itself produces or consumes protons, a buffer with insufficient concentration (capacity) will fail to maintain a stable pH throughout the experiment.
Solution: Ensure your buffer concentration is adequate, typically in the range of 50-100 mM. If significant pH drift is suspected, measure the pH of the reaction mixture at the beginning and end of the experiment.
Cause:Improper Storage: Buffers can be susceptible to microbial growth or chemical degradation over time.
Solution: Prepare buffers with high-purity water, filter-sterilize for long-term storage, and store at 4°C.
Problem: Low Product Stereoselectivity
Q: My reaction produces the desired product, but with a low diastereomeric excess (de). Can the buffer influence stereochemical control?
A: While the enzyme's inherent structure is the primary determinant of stereoselectivity, reaction conditions can have a significant impact. Threonine aldolases are highly stereoselective for the α-carbon but often show only moderate selectivity at the β-carbon.[3]
Cause:Thermodynamic vs. Kinetic Control: The aldol condensation can result in a thermodynamically controlled mixture of syn- and anti-isomers.[1] Buffer conditions, along with temperature and co-solvents, can influence whether the reaction is under kinetic or thermodynamic control. A study on a D-threonine aldolase found that temperature and co-solvents dramatically influenced Cβ-stereoselectivity.[8]
Solution: Experiment with different buffer compositions and temperatures. Sometimes, a slightly suboptimal pH that slows the reaction can favor the kinetically preferred, higher-purity diastereomer.
Section 3: Experimental Protocols
These protocols provide a validated starting point for optimizing your buffer conditions.
Protocol 1: Screening for Optimal pH and Buffer Species
This experiment uses a 96-well plate format for high-throughput screening of various buffer conditions.
Materials:
Purified Threonine Aldolase
Substrates (e.g., Glycine and an appropriate aldehyde)
Cofactors: PLP, MgCl₂ (or other relevant metal salt)
96-well microplate (UV-transparent if using a spectrophotometric assay)
Plate reader or HPLC for analysis
Buffer stock solutions (e.g., 1 M MES, 1 M HEPES, 1 M Tris, 1 M Phosphate)
Procedure:
Prepare a Buffer Matrix: In a 96-well plate, prepare a matrix of buffer conditions. For example, screen four different buffer species (MES, HEPES, Phosphate, Bicine) across a pH range of 6.0 to 9.0 in 0.5 pH unit increments.
Reaction Master Mix: Prepare a master mix containing the substrates (e.g., 200 mM Glycine, 50 mM aldehyde) and cofactors (e.g., 0.2 mM PLP, 2 mM MgCl₂).
Initiate Reaction: Add the master mix to each well of the buffer matrix plate. Start the reaction by adding a fixed amount of your threonine aldolase to each well. The final buffer concentration should be standardized (e.g., 100 mM).
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 1-4 hours).
Quench and Analyze: Stop the reaction by adding a quenching agent (e.g., 10% trichloroacetic acid or an organic solvent). Analyze the product formation in each well using a suitable method like HPLC or a colorimetric assay.
Data Interpretation: Plot the relative activity against pH for each buffer species to identify the optimal conditions.
Protocol 2: Coupled Spectrophotometric Assay for Threonine Aldolase Activity
This assay is adapted from a common method for monitoring the retro-aldol cleavage of threonine, which produces acetaldehyde.[1] The acetaldehyde is then reduced by alcohol dehydrogenase (ADH), consuming NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
Assay Buffer (your determined optimal buffer from Protocol 1)
4-Hydroxy-L-threonine (substrate)
PLP
NADH
Yeast Alcohol Dehydrogenase (ADH)
UV/Vis Spectrophotometer
Procedure:
Prepare Reagent Mix: In a 1 mL cuvette, prepare the following reaction mixture in your optimized assay buffer:
100 mM Buffer (e.g., HEPES, pH 7.5)
20 mM 4-Hydroxy-L-threonine
0.1 mM PLP
0.2 mM NADH
~10 units of ADH
Equilibrate: Incubate the mixture for 5 minutes at the desired temperature to establish a baseline.
Initiate Reaction: Start the reaction by adding a small volume of your threonine aldolase enzyme solution.
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
Calculate Activity: Calculate the rate of NADH consumption using the Beer-Lambert law (ε₃₄₀ for NADH = 6,220 M⁻¹cm⁻¹). One unit of aldolase activity is the amount of enzyme that catalyzes the formation of 1 µmol of acetaldehyde (and thus the consumption of 1 µmol of NADH) per minute.
Section 4: Reference Data
Table 1: Optimal Conditions for Example Threonine Aldolases
Chelates some metal ions; pKa is temperature-sensitive.
Bicine
8.35
7.6 - 9.0
Can interact with metal ions.
References
Fesko, K., & Gruber, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology. Available at: [Link]
Ito, S., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. Available at: [Link]
Bulut, I., et al. (2015). In vivo selection strategy for threonine aldolase activity based the cleavage of β-phenylserine. ResearchGate. Available at: [Link]
Barone, G., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. PubChem. Available at: [Link]
Zhu, D., et al. (2017). A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. RSC Publishing. Available at: [Link]
Franz, S. E., & Stewart, J. D. (2014). Threonine aldolases. Current Opinion in Chemical Biology. Available at: [Link]
Baik, S. H., et al. (2007). Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2). ResearchGate. Available at: [Link]
Izumori, K., & Suye, S. (2014). L-threonine analysis method and L-threonine dehydrogenase. Google Patents.
Pevere, V., et al. (2018). Pathways for l-threonine degradation. ResearchGate. Available at: [Link]
Boylan, S. A., & Dekker, E. E. (1981). Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine-NAD+ oxidoreductase. The Journal of Biological Chemistry. Available at: [Link]
Uhl, M. K., et al. (2015). Reactions catalyzed by L- and D-threonine aldolases. ResearchGate. Available at: [Link]
Quora. (2024). What are some ways to measure L-threonine quantitatively?. Quora. Available at: [Link]
Fesko, K., et al. (2017). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Chemistry. Available at: [Link]
Mitchell, C. A. (2020). Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. University of Wisconsin–Madison. Available at: [Link]
Marrazzini, A., et al. (2022). The Effects of the Metal Ion Substitution into the Active Site of Metalloenzymes: A Theoretical Insight on Some Selected Cases. MDPI. Available at: [Link]
Hsieh, M. C. (2004). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology. Available at: [Link]
Patsnap Synapse. (2024). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. Available at: [Link]
Wu, L., & Deng, H. (2020). Defluorination of 4-fluorothreonine by threonine deaminase. Organic & Biomolecular Chemistry. Available at: [Link]
Liu, J. Q., et al. (2000). Gene Cloning, Nucleotide Sequencing, and Purification and Characterization of the Low-Specificity l-Threonine Aldolase from Pseudomonas sp. Strain NCIMB 10558. Applied and Environmental Microbiology. Available at: [Link]
El-Zaher, A. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of AOAC International. Available at: [Link]
ResearchGate. (2019). What are some good buffers for examining enzyme activity ex vivo?. ResearchGate. Available at: [Link]
Fyfe, P. K., et al. (2016). The l-threonine degradation pathway. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Low-specificity L-threonine aldolase. Wikipedia. Available at: [Link]
Spivak, V. A., & Orlov, V. M. (2000). Quantitative analysis of L-lysine, L-threonine, L-homoserine and cobalamines in fermentation broth. Journal of Planar Chromatography--Modern TLC. Available at: [Link]
Shibasaki, T., et al. (2009). Process for production of cis-4-hydroxy-l-proline. Google Patents.
Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies. Available at: [Link]
Fok, K. L., et al. (2021). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. International Journal of Molecular Sciences. Available at: [Link]
Menzen, T., & Friess, W. (2014). Effect of Different Buffer Components on IgG4 Stability. Journal of Pharmaceutical Sciences. Available at: [Link]
Fesko, K., et al. (2017). Retro-aldol and aldol reactions catalyzed by L-threonine aldolases. ResearchGate. Available at: [Link]
Barone, G., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Publications. Available at: [Link]
Khan Academy. (n.d.). Amino acid structure and classifications. Khan Academy. Available at: [Link]
Technical Support Guide: Maximizing the Stability of 4-Hydroxy-L-threonine Stock Solutions
Welcome to the technical support center for handling 4-Hydroxy-L-threonine. As a non-proteinogenic hydroxy-amino acid, 4-Hydroxy-L-threonine is a valuable molecule in biochemical research and pharmaceutical development.[...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling 4-Hydroxy-L-threonine. As a non-proteinogenic hydroxy-amino acid, 4-Hydroxy-L-threonine is a valuable molecule in biochemical research and pharmaceutical development.[1][2] However, its rich chemical functionality, particularly the presence of multiple hydroxyl groups, makes it susceptible to degradation in aqueous solutions, leading to loss of potency and experimental variability.
This guide provides a comprehensive, science-backed framework for preparing, storing, and troubleshooting 4-Hydroxy-L-threonine stock solutions to ensure maximum stability and reproducibility in your experiments.
Section 1: Understanding the Instability of 4-Hydroxy-L-threonine
Q: Why is my 4-Hydroxy-L-threonine stock solution degrading or changing color?
A: The molecular structure of 4-Hydroxy-L-threonine contains several reactive sites that are prone to chemical degradation in an aqueous environment. Understanding these liabilities is the first step toward preventing them. The primary culprits are oxidation, pH-mediated instability, and microbial contamination.
Oxidation: The molecule has two hydroxyl (-OH) groups, which are susceptible to oxidation.[1] This process can be accelerated by dissolved molecular oxygen, trace metal ion contaminants (like Fe³⁺ or Cu²⁺) that act as catalysts, and exposure to light (photo-oxidation). Oxidation often results in the formation of aldehydes or ketones, leading to a visible discoloration (e.g., yellowing or browning) and a significant loss of the compound's biological activity.
pH-Mediated Instability: Like all amino acids, 4-Hydroxy-L-threonine is an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group.[3] It is most stable at its isoelectric point (pI) , the pH at which the molecule has a net neutral charge and exists predominantly as a zwitterion.[3] Based on predictive models, the pKa values for 4-Hydroxy-L-threonine are approximately 1.92 (strongest acidic) and 8.62 (strongest basic), giving it a calculated pI of around 5.27.[4] At pH values far from the pI, the molecule carries a net positive or negative charge, which can increase its reactivity and susceptibility to hydrolytic degradation.
Microbial Contamination: Unsterilized aqueous solutions of amino acids provide a rich nutrient source for bacteria and fungi. Microbial growth will not only deplete the compound but also introduce enzymes and metabolic byproducts that can directly degrade the molecule or alter the solution's pH, further accelerating chemical degradation.
Below is a diagram illustrating the primary factors that can compromise the stability of 4-Hydroxy-L-threonine in solution.
Fig. 1: Key factors leading to the degradation of 4-Hydroxy-L-threonine in stock solutions.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common issues and questions encountered during the preparation and use of 4-Hydroxy-L-threonine solutions.
Q1: What is the absolute best solvent for my stock solution?
A: The best solvent is a sterile, degassed, aqueous buffer .
Solvent Choice: Due to its polar nature and multiple hydroxyl groups, 4-Hydroxy-L-threonine is highly soluble in water.[1] Its parent compound, L-threonine, is practically insoluble in organic solvents like ethanol and chloroform.[5][6] Therefore, you must use an aqueous-based solvent. For maximum purity and to avoid introducing contaminants, use USP-grade water (WFI) or a commercial, endotoxin-free molecular biology grade water.
Why Degassed? "Degassing" refers to the process of removing dissolved gases, primarily oxygen, from the solvent. This is a critical step to minimize oxidation. You can degas your buffer by bubbling a stream of an inert gas like nitrogen (N₂) or argon (Ar) through it for 15-30 minutes prior to use.
Why Buffered? As discussed, pH is a master variable controlling stability. Using a buffer system locks the pH near the compound's isoelectric point, providing a stable chemical environment.
Q2: Which buffer should I use, and at what pH?
A: Use a non-reactive biological buffer adjusted to pH 5.3 - 5.5 .
pH Rationale: This pH range is centered on the predicted isoelectric point (pI ≈ 5.27) of 4-Hydroxy-L-threonine, where it exists as a charge-neutral zwitterion and exhibits maximum stability.[3][4]
Buffer Selection: Good choices include MES (2-(N-morpholino)ethanesulfonic acid) or Citrate buffers at a working concentration of 10-25 mM. These buffers are effective in the recommended pH range and have low reactivity. Avoid phosphate buffers if your downstream applications are sensitive to phosphate or involve divalent cations, as precipitation can occur.
Q3: My solution turned yellow after a few days in the fridge. What happened?
A: A yellow or brown discoloration is a tell-tale sign of oxidation. This indicates that one or more of the preventative measures were insufficient. Refer to the troubleshooting table below.
Symptom Observed
Probable Cause(s)
Corrective Actions & Prevention
Solution Discoloration (Yellowing/Browning)
Oxidation from dissolved O₂, light exposure, or metal ion catalysis.
1. Use Degassed Buffer: Prepare all solutions with buffers purged with N₂ or Ar. 2. Protect from Light: Store aliquots in amber vials or wrap clear vials in aluminum foil. 3. Add a Chelator: Include 0.1 mM EDTA in your buffer to sequester catalytic metal ions.
Precipitate Forms (After freezing or during storage)
pH Shift: The pH of some buffers can shift upon freezing. Poor Solubility: Concentration may be too high for the storage temperature.
1. Confirm pH: Ensure the final solution pH is correct before aliquoting and freezing. 2. Filter Sterilize: Pass the solution through a 0.22 µm filter to remove any initial micro-particulates. 3. Check Concentration: Do not exceed the solubility limit at the storage temperature.
Inconsistent Experimental Results (Loss of Activity)
Chemical Degradation: Resulting from oxidation, pH instability, or repeated freeze-thaw cycles.
1. Aliquot: Prepare single-use aliquots to avoid repeated warming and cooling of the master stock. 2. Store Properly: Use -80°C for long-term storage (>1 week). 3. Prepare Fresh: For highly sensitive experiments, prepare the solution fresh and use it within 24 hours.
Q4: What are the definitive optimal storage conditions?
A: For maximum, long-term stability, stock solutions should be stored as single-use aliquots at -80°C in amber vials under an inert atmosphere.
Temperature:-80°C is strongly recommended for storage longer than one week. This temperature effectively halts chemical and enzymatic degradation processes. For short-term use (1-3 days), storage at 2-8°C is acceptable, provided the solution is sterile and protected from light.[6]
Aliquoting: This is non-negotiable for preserving potency. Freeze-thaw cycles are highly damaging. The process of ice crystal formation can create localized pockets of high solute concentration, altering pH and accelerating degradation. Prepare aliquots of a volume appropriate for a single experiment.
Atmosphere: After aliquoting, gently flush the headspace of each vial with nitrogen or argon before sealing. This displaces oxygen and provides an additional layer of protection against oxidation.
Section 3: Validated Experimental Protocols
Protocol 1: Preparation of High-Stability 4-Hydroxy-L-threonine Stock Solution (100 mM)
This protocol integrates the best practices discussed above to create a robust and stable stock solution.
Fig. 2: Validated workflow for preparing high-stability 4-Hydroxy-L-threonine stock solutions.
Methodology:
Buffer Preparation: Prepare a 25 mM MES buffer containing 0.1 mM EDTA using high-purity water.
pH Adjustment: Carefully adjust the buffer's pH to 5.5 using small additions of 1N NaOH or 1N HCl while monitoring with a calibrated pH meter.
Degassing: Place the buffer in a flask and bubble a gentle stream of nitrogen (N₂) or argon (Ar) gas through it for at least 20 minutes.
Weighing: On a calibrated analytical balance, weigh out the required amount of 4-Hydroxy-L-threonine powder. For 10 mL of a 100 mM solution, this is 135.12 mg.
Dissolution: Add the powder to the degassed buffer and dissolve completely by gentle vortexing or inversion. Avoid vigorous shaking, which can reintroduce oxygen.
Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter (e.g., PVDF or PES membrane) into a sterile container. This removes any particulates and ensures sterility.
Aliquoting: Immediately dispense the filtered solution into appropriately sized, sterile, amber microcentrifuge tubes or cryovials.
Inert Gas Flush: Before capping, gently flush the headspace of each vial with N₂ or Ar for 2-3 seconds.
Flash Freezing: Cap the vials tightly and immediately freeze them. For best results, use liquid nitrogen or a dry ice/ethanol slurry to ensure rapid freezing, which minimizes ice crystal formation.
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Routine Quality Control (QC) Check
To ensure the integrity of your stock, it is good practice to perform a QC check on a representative aliquot.
Baseline (T=0): Immediately after preparation, retain one aliquot for a baseline analysis. Use an appropriate analytical method (e.g., HPLC-UV, LC-MS) to confirm the concentration and purity.
Stability Test: After a defined period (e.g., 3 or 6 months), thaw a new aliquot from the same batch.
Analysis: Re-run the same analytical method used for the baseline.
Evaluation: Compare the purity and concentration to the T=0 data. A loss of purity greater than 5% may indicate degradation, and the stock should be discarded and replaced.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6288, L-Threonine. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. [Link]
Simic, P., Willuhn, J., Sahm, H., & Eggeling, L. (2002). Pathways for l-threonine degradation. ResearchGate. [Link]
Boylan, S. A., & Dekker, E. E. (1981). Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine-NAD+ oxidoreductase. The Biochemical journal, 193(3), 941–949. [Link]
Wikipedia contributors. (2024, January 10). Threonine. Wikipedia. [Link]
Wikipedia contributors. (2024, January 20). Amino acid. Wikipedia. [Link]
E. coli Metabolome Database. 4-Hydroxy-L-threonine (ECMDB20092). [Link]
Bell, S. C., & Turner, J. M. (1977). Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine hydrolyase (deaminating) in a species of Corynebacterium. The Biochemical journal, 166(2), 209–216. [Link]
Valudor Products. Safety Data Sheet: L-threonine. [Link]
Overcoming poor separation of 4-Hydroxy-L-threonine in chromatography
Technical Support Center: 4-Hydroxy-L-threonine Analysis Welcome to the technical support center for chromatographic analysis of 4-Hydroxy-L-threonine. This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Hydroxy-L-threonine Analysis
Welcome to the technical support center for chromatographic analysis of 4-Hydroxy-L-threonine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common separation challenges associated with this highly polar analyte. Here, we synthesize fundamental chromatographic principles with field-proven methodologies to ensure you can develop robust and reproducible methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during method development for 4-Hydroxy-L-threonine.
Q1: My 4-Hydroxy-L-threonine peak has no retention on my C18 column and elutes in the void volume. Why is this happening and how can I fix it?
A1: The Root Cause: Polarity Mismatch
4-Hydroxy-L-threonine is a highly polar, hydrophilic amino acid derivative.[1][2] Standard reversed-phase (RP) columns, such as C18, have a nonpolar (hydrophobic) stationary phase. According to the principles of reversed-phase chromatography, retention is driven by the hydrophobic interaction between the analyte and the stationary phase.[3] Because 4-Hydroxy-L-threonine is very polar, it has minimal interaction with the nonpolar C18 phase and is swept through the column with the mobile phase, resulting in little to no retention.
Solutions:
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective and recommended solution. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a less polar, water-miscible organic solvent, like acetonitrile.[4] In HILIC, a water-enriched layer is adsorbed onto the surface of the stationary phase. Polar analytes like 4-Hydroxy-L-threonine partition into this layer and are retained.[4][5] Elution is achieved by increasing the concentration of the polar solvent (water), which is the opposite of a reversed-phase gradient.[6]
Employ Mixed-Mode Chromatography (MMC): This technique uses stationary phases that combine two or more retention mechanisms, such as reversed-phase and ion-exchange.[7] A mixed-mode column with both hydrophobic and ion-exchange functionalities can provide tunable selectivity for polar and ionizable compounds by adjusting mobile phase pH and ionic strength.[8][9] This is a powerful tool for retaining analytes that are poorly retained in pure RP mode.
Use Ion-Pairing Reversed-Phase Chromatography: If you must use a reversed-phase column, the addition of an ion-pairing reagent to the mobile phase can enhance retention.[10][11] These reagents are typically large molecules with a charged head group and a hydrophobic tail (e.g., alkyl sulfonates). The reagent forms a neutral ion pair with the charged analyte, increasing its overall hydrophobicity and promoting retention on the C18 column.[12] However, be aware that ion-pairing reagents can lead to long column equilibration times and may suppress the signal in mass spectrometry (MS) detection.[7][10]
Q2: I've switched to a HILIC column, but my retention times are unstable and drifting between injections. What's causing this?
A2: The Root Cause: Inadequate Equilibration
The retention mechanism in HILIC depends on the establishment of a stable, water-enriched layer on the polar stationary phase.[13] This process is significantly slower than equilibration in reversed-phase chromatography.[14] If the column is not fully equilibrated between injections, especially after a gradient, the thickness and composition of this water layer will vary, leading to poor reproducibility and drifting retention times.[15][16]
Solutions:
Increase Equilibration Time: This is the most critical factor. For a new HILIC column, an initial conditioning of 50-80 column volumes is recommended.[15] Between gradient runs, a re-equilibration time of at least 10-20 column volumes is often necessary to ensure a stable starting point.[14][15]
Ensure Consistent Mobile Phase Preparation: The percentage of water in the high-organic mobile phase is critical. Small variations can significantly alter the hydration layer and affect retention.[17] Always prepare mobile phases accurately and consistently. For isocratic methods, pre-mixing the mobile phase can improve stability compared to online mixing by the pump.[17]
Control Column Temperature: Fluctuations in ambient temperature can affect mobile phase viscosity and the thermodynamics of partitioning. Using a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40 °C) can improve the stability and reproducibility of your separation.
Q3: My 4-Hydroxy-L-threonine peak is broad or tailing, even on a HILIC column. How can I improve the peak shape?
A3: The Root Cause: Secondary Interactions & Mobile Phase Effects
Poor peak shape can arise from several factors, including undesirable secondary ionic interactions with the stationary phase, improper mobile phase pH, or a mismatch between the sample solvent and the mobile phase.
Solutions:
Optimize Mobile Phase pH and Buffer Strength: 4-Hydroxy-L-threonine is an amino acid and thus exists in different ionic states depending on the pH.[2][18] The mobile phase pH should be controlled with a buffer to ensure a consistent charge state for the analyte.[19] Operating at a pH at least 2 units away from the analyte's pKa values helps to suppress ionization changes and minimize unwanted ionic interactions with the stationary phase. For HILIC, volatile buffers like ammonium formate or ammonium acetate are ideal, especially for MS compatibility.[6] Increasing the buffer concentration (e.g., from 10 mM to 20 mM) can sometimes shield residual silanols on the stationary phase and improve peak shape.
Match Sample Solvent to the Mobile Phase: In HILIC, the initial mobile phase is "weak" (high organic content).[20] Injecting a sample dissolved in a "strong" solvent (high aqueous content) will disrupt the local water layer at the column inlet, causing band broadening and poor peak shape.[21][22] Whenever possible, dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.
Check for Column Contamination or Blockage: If all peaks in the chromatogram exhibit poor shape, it could indicate a physical problem like a partially blocked column frit.[23] This can be addressed by reversing the column (if permitted by the manufacturer) and flushing it to waste.
Systematic Troubleshooting Workflow
A logical approach is key to efficiently solving chromatographic issues. The following diagram outlines a step-by-step workflow for troubleshooting poor separation of 4-Hydroxy-L-threonine.
Caption: Troubleshooting workflow for 4-Hydroxy-L-threonine separation.
Frequently Asked Questions (FAQs)
Q: What is the best starting point for HILIC method development for 4-Hydroxy-L-threonine?
A: A strong starting point is crucial for efficient method development. The following table provides recommended initial conditions.
Parameter
Recommended Starting Condition
Rationale
Column
Amide- or Silica-based HILIC column (e.g., 100 x 2.1 mm, <3 µm)
Amide phases offer excellent selectivity for polar, neutral, and charged compounds. Silica is a robust, classic choice.
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0
Provides ions for conductivity and helps mediate ionic interactions. Acidic pH ensures the carboxyl group is protonated.
Mobile Phase B
Acetonitrile
The primary organic solvent for HILIC mode.
Gradient
95% to 60% B over 10 minutes
A standard scouting gradient. Elution occurs as the aqueous content (A) increases.
Flow Rate
0.3 - 0.5 mL/min (for 2.1 mm ID column)
Typical flow rate for analytical scale columns.
Column Temp.
35 °C
Improves efficiency and reproducibility.
Injection Vol.
1 - 5 µL
Keep volume low to minimize peak distortion.
Sample Diluent
90:10 Acetonitrile:Water with 0.1% Formic Acid
Matches the initial mobile phase conditions to ensure good peak shape.
Q: Can I use Mass Spectrometry (MS) with these methods?
A: Absolutely. In fact, MS is often the preferred detection method for underivatized amino acids as many lack a strong UV chromophore.[24] HILIC is highly compatible with MS because its mobile phases are rich in volatile organic solvents like acetonitrile, which promotes efficient desolvation and ionization in the MS source.[6][25] When developing a HILIC-MS method, always use volatile buffers like ammonium formate or ammonium acetate to avoid fouling the MS instrument. Avoid non-volatile buffers like phosphate.
Q: Is derivatization necessary for 4-Hydroxy-L-threonine analysis?
A: While derivatization (e.g., with reagents like OPA or FMOC) is a traditional approach to make amino acids less polar and more easily detectable by UV or fluorescence, it is often no longer necessary.[26] Modern HILIC-MS methods allow for the direct analysis of underivatized amino acids, which simplifies sample preparation, reduces potential for error, and increases throughput.[24][25]
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. L-Threonine: A Comprehensive Overview of Its Chemical Properties and Applications. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 6288, L-Threonine. [Link]
E. coli Metabolome Database. 4-Hydroxy-L-threonine (ECMDB20092). [Link]
Al-Rimawi, F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ResearchGate. [Link]
ResearchGate. Effect of mobile phase pH and organic content on retention times and FL-EC detector responses for three OPA-amino acid derivatives. [Link]
Separation Science. Column Equilibration in HILIC. [Link]
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
LCGC International. Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
PubMed. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. [Link]
Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation. [Link]
Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
National Center for Biotechnology Information. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]
Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
National Center for Biotechnology Information. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. [Link]
Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]
Agilent Technologies. Analysis of Amino Acids by HPLC. [Link]
International Journal of Pharmaceutical Sciences and Research. Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. [Link]
Restek. How to Avoid Common Problems with HILIC Methods. [Link]
Technical Support Center: Optimizing Fermentation for 4-Hydroxy-L-threonine Production
Welcome to the technical support center for the enhanced production of 4-Hydroxy-L-threonine. This guide is designed for researchers, scientists, and drug development professionals engaged in microbial fermentation.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the enhanced production of 4-Hydroxy-L-threonine. This guide is designed for researchers, scientists, and drug development professionals engaged in microbial fermentation. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, offering a self-validating framework for troubleshooting and optimization.
This section addresses fundamental questions to establish a baseline understanding of 4-Hydroxy-L-threonine production via fermentation.
Q1: What is the common biosynthetic strategy for producing 4-Hydroxy-L-threonine in a microbial host like E. coli?
A1: Direct fermentative production of 4-Hydroxy-L-threonine is typically achieved through a two-stage metabolic engineering approach. First, a host organism, commonly Escherichia coli, is engineered for the high-yield overproduction of the precursor, L-threonine. This involves deregulating the native L-threonine biosynthetic pathway by removing feedback inhibition mechanisms.[1] Second, a heterologous hydroxylase enzyme is expressed in this L-threonine-overproducing strain. This enzyme catalyzes the final, stereoselective β-hydroxylation of L-threonine to yield 4-Hydroxy-L-threonine.[2]
Q2: What is the metabolic pathway for the L-threonine precursor?
A2: In microorganisms like E. coli, L-threonine is synthesized from aspartic acid.[3] The pathway involves several key enzymatic steps, with critical enzymes being aspartokinase, homoserine dehydrogenase, and homoserine kinase.[1] A major challenge is that these enzymes are often subject to feedback inhibition by L-threonine itself.[1] Therefore, a primary goal of strain engineering is to use mutated versions of these enzymes that are insensitive to L-threonine, allowing for its accumulation.
Caption: Biosynthesis of 4-Hydroxy-L-threonine from Aspartate.
Q3: What are the critical fermentation parameters that must be controlled?
A3: Successful fermentation hinges on the tight control of several parameters:
pH: Typically maintained between 6.5 and 7.2 for E. coli. Deviations can impact enzyme activity and nutrient uptake.
Temperature: Often a two-stage approach is used. A growth phase at 37°C is followed by a lower temperature (e.g., 25-30°C) during the production phase to improve protein folding of the hydroxylase and enhance plasmid stability.[4]
Dissolved Oxygen (DO): Aerobic fermentation is essential. DO levels are usually maintained above 20-30% saturation through controlled aeration and agitation to ensure efficient cellular metabolism. Oxygen limitation can lead to the formation of inhibitory organic acids.[5]
Substrate Feed: A fed-batch strategy is superior to a simple batch culture.[6] This involves the controlled feeding of a concentrated carbon source (like glucose) to maintain its concentration within an optimal, non-inhibitory range (e.g., 5-20 g/L), preventing overflow metabolism.[6][7]
Q4: How can 4-Hydroxy-L-threonine be accurately quantified from a fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Quantification typically requires a derivatization step to make the amino acid detectable by UV or fluorescence detectors.[8] An alternative is to use mass spectrometry (MS) as a detector, which offers high sensitivity and specificity without derivatization.[9] Enzymatic assays using specific dehydrogenases can also be employed, where the change in NADH concentration is measured spectrophotometrically at 340 nm.[10]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during fermentation experiments.
Q: My 4-Hydroxy-L-threonine (4-HLT) yield is low, but the precursor L-threonine is accumulating to high levels. What is the likely cause?
A: This common issue points directly to a bottleneck at the final hydroxylation step.
Possible Cause 1: Inefficient Hydroxylase Activity. The expressed hydroxylase may have low specific activity or be improperly folded.
Solution: Switch to a lower induction temperature (e.g., 25°C) post-induction to improve soluble protein expression.[4] Also, verify that the inducer concentration (e.g., IPTG) is optimal; too high a concentration can lead to inclusion body formation.
Possible Cause 2: Cofactor Limitation. Many hydroxylases are non-heme iron(II) and α-ketoglutarate-dependent enzymes that also require a reducing agent like L-ascorbate for efficient turnover.[2]
Solution: Supplement the fermentation medium with necessary cofactors. The addition of FeSO₄, α-ketoglutarate, and L-ascorbate to the feed medium can significantly improve in vitro and in vivo enzyme turnover.[2]
Possible Cause 3: Inadequate Induction. The timing and strength of hydroxylase gene induction are critical.
Solution: Ensure the inducer was added at the correct cell density (e.g., mid-to-late exponential growth phase). Verify the integrity and concentration of your inducer stock.
Q: Cell growth is poor, and the final yields of both L-threonine and 4-HLT are low. Where should I investigate?
A: Poor cell growth is a foundational problem that points to suboptimal culture conditions or media composition.
Possible Cause 1: Nutrient Limitation. Key nutrients may be depleted before the production phase is complete. Phosphate, for instance, is a critical factor affecting biomass and threonine synthesis.
Solution: Review your media composition. Ensure adequate concentrations of carbon, nitrogen, phosphate, and essential trace elements. The optimal phosphate concentration for maximum threonine production is often in the range of 9.8–14.8 g/L in fed-batch cultures. The carbon-to-nitrogen (C/N) ratio is also a critical factor to optimize.[7]
Possible Cause 2: Sub-optimal Physical Parameters. Incorrect pH, temperature, or dissolved oxygen levels can severely stunt growth.
Solution: Calibrate your pH and DO probes before every run. Monitor the profiles throughout the fermentation. If DO drops significantly, increase agitation and/or airflow. Ensure the temperature controller is accurate. For E. coli, the optimal growth temperature is typically 37°C.[4]
Possible Cause 3: Accumulation of Inhibitory Byproducts. High glucose concentrations can lead to the production of acetate, which is toxic to cells. Oxygen limitation also promotes the formation of inhibitory organic acids.[5]
Solution: Implement a DO-stat or pH-stat feeding strategy to keep the glucose concentration in a low, non-inhibitory range.[6] Ensure aeration is sufficient to prevent anaerobic conditions.
Q: My fermentation is producing significant amounts of other amino acids like lysine or isoleucine. How can I improve specificity?
A: This indicates that metabolic flux is being diverted into competing pathways.
Possible Cause 1: Branch Point Competition. The metabolic intermediate aspartate semialdehyde is a precursor for both the threonine/methionine and lysine biosynthetic pathways (see pathway diagram).
Solution: This requires metabolic engineering of the host strain. The solution involves down-regulating or knocking out key enzymes in the competing pathways (e.g., dihydrodipicolinate synthase in the lysine pathway) to redirect carbon flux towards the desired homoserine and L-threonine pathway.
Possible Cause 2: Degradation of L-threonine. L-threonine can be degraded or converted into other compounds, such as isoleucine (via threonine dehydratase, encoded by ilvA) or glycine.[11]
Solution: Knocking out genes responsible for threonine degradation, such as tdh (threonine 3-dehydrogenase) and ltaE (threonine aldolase), can significantly increase the intracellular pool of L-threonine available for hydroxylation.[11]
Troubleshooting contamination issues in 4-Hydroxy-L-threonine production
A Senior Application Scientist's Guide to Troubleshooting Contamination Welcome to the technical support center for 4-Hydroxy-L-threonine production. This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Troubleshooting Contamination
Welcome to the technical support center for 4-Hydroxy-L-threonine production. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common contamination challenges encountered during synthesis and purification. As your dedicated application scientist, I will provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Our approach is built on a foundation of rigorous scientific methodology, ensuring that each troubleshooting step is a part of a self-validating system. We will address the three primary sources of contamination: microbial, stereoisomeric, and process-related impurities.
Section 1: Microbial Contamination in Fermentation
Microbial contamination is a primary cause of batch failure in fermentative production of amino acids.[1] Unwanted microorganisms compete for nutrients, alter pH, and can produce metabolites that complicate downstream purification.
Frequently Asked Questions (FAQs)
Q1: My fermentation broth has a strange odor and an unusual color/turbidity, and the 4-Hydroxy-L-threonine yield is significantly lower than expected. What is the likely cause?
A1: This is a classic sign of microbial contamination. The off-odor and appearance are due to the metabolic by-products and biomass of the contaminating organisms. They compete with your production strain for essential nutrients, directly impacting the yield of your target molecule.[2] Immediate action is required to identify the contaminant and rectify your sterile workflow.
Q2: How can I confirm a suspected microbial contamination?
A2: The first step is direct microscopic examination. A simple Gram stain can quickly differentiate between bacterial types (Gram-positive vs. Gram-negative) and identify yeast or fungal contaminants. For definitive identification, you must plate a sample of your broth on various agar media (e.g., Nutrient Agar for general bacteria, Potato Dextrose Agar for fungi) and incubate under appropriate conditions.
Q3: What are the most common entry points for contaminants in a bioreactor?
A3: Contamination typically arises from breaches in the sterile barrier. The most common entry points include:
Inadequate Sterilization: Incomplete sterilization of the bioreactor vessel, probes, or feed lines.
Contaminated Inoculum: The seed culture itself may be contaminated.[3]
Non-sterile Raw Materials: Fermentation media components, especially complex nitrogen or carbon sources, can introduce contaminants if not properly sterilized.[4]
Air Filtration Failure: Compromised HEPA filters on the air inlet or outlet.
Sampling Port Contamination: Improper technique during sampling can introduce airborne or surface microbes.
Troubleshooting Workflow: Microbial Contamination
The following workflow provides a systematic approach to diagnosing and resolving a contamination event.
Caption: Workflow for diagnosing microbial contamination events.
Protocol: Aseptic Plating for Contaminant Identification
This protocol is essential for culturing and identifying microbial contaminants from a liquid fermentation broth.
Materials:
Sterile Nutrient Agar plates
Sterile Potato Dextrose Agar (PDA) plates
Sterile serological pipettes or micropipettes with sterile tips
Bunsen burner or biological safety cabinet
Incubator set to 30-37°C
Parafilm or sealing tape
Procedure:
Prepare a Sterile Workspace: Work within a laminar flow hood or near a Bunsen burner to maintain a sterile field.
Sample Dilution (if necessary): If the broth is highly turbid, perform a 10-fold serial dilution in sterile saline or phosphate-buffered saline to ensure isolated colonies.
Inoculation: Aseptically pipette 100 µL of the fermentation broth (or a dilution) onto the center of both a Nutrient Agar and a PDA plate.
Spreading: Using a sterile spreader, gently distribute the inoculum evenly across the entire surface of the agar.
Incubation: Seal the plates with Parafilm and place them inverted in an incubator. Incubate the Nutrient Agar at 37°C for 24-48 hours (for most bacteria) and the PDA plate at 30°C for 3-5 days (for yeast and mold).
Observation: Daily, inspect the plates for colony growth. Record the morphology (shape, size, color, texture) of any distinct colony types.
Next Steps: Proceed with Gram staining and further biochemical or genetic identification (e.g., 16S rRNA sequencing) of isolated colonies to determine the exact nature of the contaminant.
Section 2: Stereoisomeric Contamination
For pharmaceutical applications, the stereochemical purity of 4-Hydroxy-L-threonine is paramount. Like threonine, it has two chiral centers, giving rise to four possible stereoisomers: 4-Hydroxy-L-threonine, 4-Hydroxy-D-threonine, 4-Hydroxy-L-allo-threonine, and 4-Hydroxy-D-allo-threonine.[5] The presence of undesired stereoisomers is a critical impurity that must be controlled and quantified.
Frequently Asked Questions (FAQs)
Q1: My final product shows multiple peaks on my HPLC analysis when I expect only one. Could this be stereoisomeric contamination?
A1: Yes, this is highly probable, especially if you are using a chiral chromatography method. The presence of diastereomers (like the 'allo' forms) or the enantiomer (D-form) will result in distinct peaks.[6] This can arise from a lack of stereospecificity in the synthesis or enzymatic reaction, or from racemization during harsh downstream processing conditions (e.g., extreme pH or temperature).
Q2: What analytical methods are best for separating and quantifying these stereoisomers?
A2: Chiral chromatography is the gold standard.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and robust method. It involves using a chiral stationary phase (CSP) that selectively interacts with different stereoisomers, leading to different retention times. Derivatization of the amino acid with a fluorescent tag (e.g., FMOC-Cl) is often required for sensitive detection.
Chiral Gas Chromatography (GC): This method requires derivatization to make the amino acid volatile. While highly sensitive, the derivatization process can be complex.[7] It is excellent for determining optical purity down to very low levels.
Q3: How can I remove unwanted stereoisomers from my product?
A3: Purification is challenging but achievable.
Preferential Crystallization: If the desired stereoisomer and a contaminant form a conglomerate, it may be possible to selectively crystallize the desired product under specific conditions of supersaturation, temperature, and solvent.
Diastereomeric Salt Formation: Reacting the mixture of stereoisomers with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Preparative Chiral Chromatography: While expensive, this is the most effective method for achieving high stereoisomeric purity, especially at a smaller scale.
Analytical Method Comparison
Method
Principle
Derivatization
Pros
Cons
Chiral HPLC
Differential interaction with a Chiral Stationary Phase (CSP)
Often required (e.g., FMOC-Cl)
Robust, highly reproducible, good for quantification.
Can be expensive, method development can be time-consuming.
Chiral GC
Separation of volatile derivatives on a chiral column
Required (e.g., esterification)
High resolution, can detect very low levels of impurities (<0.1%).[7]
Derivatization can be complex and introduce artifacts.
Capillary Electrophoresis (CE)
Differential migration in an electric field with a chiral selector
Often required
Requires very small sample volumes, high separation efficiency.
Lower sensitivity compared to HPLC/GC, can be less robust.
Protocol: Chiral HPLC Analysis of 4-Hydroxy-L-threonine
This protocol provides a general framework for the analysis of 4-Hydroxy-L-threonine stereoisomers. Note: This is a template and must be optimized for your specific instrument and column.
Materials:
HPLC system with a fluorescence or UV detector.
Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column).
Reference standards for all four stereoisomers of 4-Hydroxy-threonine (if available).
Procedure:
Sample Preparation & Derivatization:
a. Dissolve a known quantity of your 4-Hydroxy-threonine sample in a borate buffer (e.g., 200 mM, pH 9.0).
b. Add a solution of FMOC-Cl in acetonitrile (typically 3-fold molar excess) to the sample solution.
c. Vortex and allow the reaction to proceed for 10-15 minutes at room temperature.
d. Quench the reaction by adding an amine-containing reagent (e.g., glycine or amantadine).
e. Filter the final solution through a 0.22 µm syringe filter before injection.
Chromatographic Conditions (Example):
Mobile Phase: Isocratic or gradient elution using a mixture of buffered aqueous phase and an organic modifier (e.g., acetonitrile).
Flow Rate: 0.5 - 1.0 mL/min.
Column Temperature: Controlled, typically 15-25°C.
Detection: Fluorescence (Excitation: ~265 nm, Emission: ~315 nm for FMOC derivatives) or UV (~265 nm).
Analysis:
a. Inject reference standards individually to determine the retention time of each stereoisomer.
b. Inject your derivatized sample.
c. Integrate the peak areas to calculate the relative percentage of each stereoisomer and determine the stereochemical purity of your product.
Section 3: Process-Related Impurities
This category includes a wide range of contaminants derived from the production process itself, including unreacted starting materials, metabolic by-products, and substances introduced during purification.[4]
Frequently Asked Questions (FAQs)
Q1: After purification, my product has a slight color and contains other small molecules detected by NMR/LC-MS. What could they be?
A1: These are likely process-related impurities. In a fermentation process, these can include:
Metabolic By-products: Your production strain may produce other amino acids (e.g., L-alanine, glycine) or organic acids (acetate, lactate, pyruvate).[4]
Media Components: Residual sugars, yeast extract, peptones, or salts from the fermentation broth.
Cell Lysis Products: DNA, proteins, and lipids released from cells during processing.
Q2: How do I effectively remove these types of impurities?
A2: A multi-step purification strategy is typically required.
Ion-Exchange Chromatography (IEX): This is a powerful technique for separating amino acids from other charged and uncharged molecules. Since 4-Hydroxy-L-threonine is zwitterionic, its charge state can be manipulated with pH to control its binding and elution from cation or anion exchange resins.
Crystallization/Recrystallization: This is a crucial final step for achieving high purity. Dissolving the crude product in a suitable solvent (e.g., water-ethanol mixture) and allowing it to slowly crystallize can leave many impurities behind in the mother liquor.[9]
Activated Carbon Treatment: This can be used to remove colored impurities and other organic contaminants.
Purification Strategy Workflow
This diagram outlines a typical downstream processing and purification workflow for 4-Hydroxy-L-threonine produced by fermentation.
Caption: Downstream purification workflow for 4-Hydroxy-L-threonine.
References
Wang, X., Xu, N., Liu, T. et al. (2021). Improving L-threonine production in Escherichia coli by elimination of transporters ProP and ProVWX. Microbial Cell Factories. [Link]
Ajinomoto Co., Inc. (2014). L-threonine analysis method and L-threonine dehydrogenase.
C. Cruces-Blanco, et al. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. CORE Repository. [Link]
H. D. Rivera, et al. (2018). l-Threonine production from whey and fish hydrolysate by E. coli ATCC® 21277TM. Biotechnology Reports (Amsterdam, Netherlands). [Link]
Dong, X., Quinn, P. J., & Wang, X. (2011). Microbial metabolic engineering for L-threonine production. PubMed. [Link]
Nie, Y., Tian, Y., Ren, X., Liang, J., Li, B., & Xiong, Z. Q. (2025). Microbial Production of l-Threonine Using Metabolically Engineered Escherichia coli. Journal of Agricultural and Food Chemistry. [Link]
Fransson, B., & Ragnarsson, U. (1999). Determination of the Optical Purity of Threonine and Hydroxyproline by Capillary Gas Chromatography on a Chiral Stationary Phase. PubMed. [Link]
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2014). L-Threonine produced by Escherichia coli for all animal species. EFSA Journal. [Link]
Brehmer, B., et al. (2013). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. Molecules. [Link]
Bassler, B. (2025). Impurity profile of amino acids?. ResearchGate. [Link]
Wang, X., et al. (2021). Improving l-threonine production in Escherichia coli by elimination of transporters ProP and ProVWX. Microbial Cell Factories. [Link]
Chibata, I., et al. (1962). Process for purification of threonine.
American Chemical Society. (2018). L-Threonine. American Chemical Society. [Link]
Pearson Education. (n.d.). Threonine, an amino acid, has four stereoisomers. The stereoisomer found in nature is (2S,3R). Pearson. [Link]
How to increase the solubility of 4-Hydroxy-L-threonine for in vitro assays
Technical Support Center: 4-Hydroxy-L-threonine A Guide to Enhancing Solubility for In Vitro Assays Welcome to the technical support guide for 4-Hydroxy-L-threonine. As researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Hydroxy-L-threonine
A Guide to Enhancing Solubility for In Vitro Assays
Welcome to the technical support guide for 4-Hydroxy-L-threonine. As researchers, scientists, and drug development professionals, achieving accurate and reproducible results from in vitro assays is paramount. A common yet critical challenge is ensuring the complete solubilization of test compounds. This guide provides in-depth, field-proven insights and troubleshooting protocols specifically tailored to 4-Hydroxy-L-threonine, a polar, hydrophilic amino acid derivative. Our goal is to help you navigate its unique chemical properties to ensure optimal performance in your experiments.
This section addresses the most common issues encountered when preparing 4-Hydroxy-L-threonine solutions for biological assays.
Q1: My 4-Hydroxy-L-threonine powder is not dissolving in my standard aqueous buffer (e.g., PBS, TRIS) at room temperature. What is the first thing I should try?
Answer:
This is a common starting problem. 4-Hydroxy-L-threonine is a polar, zwitterionic molecule, meaning it has both a positive and a negative charge, but a net charge of zero at its isoelectric point (pI).[1] This structure enhances its water solubility compared to non-polar molecules, but high concentrations can still be difficult to achieve in neutral buffers due to strong crystal lattice energy.
Initial Troubleshooting Steps:
Mechanical Agitation: Ensure you are vortexing or stirring the solution vigorously. Allow sufficient time for dissolution, as the process can be slow.
Gentle Warming: Carefully warm the solution to 37°C (98.6°F). An increase in temperature often provides the necessary energy to break the crystal lattice structure and improve solubility. Causality: Increasing the kinetic energy of the solvent molecules allows them to more effectively interact with and solvate the solute molecules.
Sonication: If a sonicator bath is available, brief periods of sonication (e.g., 5-10 minutes) can help break apart solid aggregates and accelerate dissolution.
If these initial steps are insufficient, particularly for higher concentrations, you will need to consider adjusting the pH or using a co-solvent, as detailed in the following questions.
Q2: I need to prepare a high-concentration stock solution (>50 mg/mL). What is the best solvent to use?
Answer:
For high-concentration stock solutions, water is the preferred solvent, but its effectiveness can be significantly enhanced by pH adjustment. Organic solvents are generally not recommended. 4-Hydroxy-L-threonine, like its parent compound L-threonine, is practically insoluble in ethanol and other common organic solvents such as chloroform and ether.[2]
The table below summarizes the solubility profile based on available data for the closely related L-threonine, which provides a strong predictive model for 4-Hydroxy-L-threonine.
Not a suitable solvent for creating primary stock solutions.
DMSO
Poor
Inferred
As a polar aprotic solvent, DMSO is not ideal for dissolving highly polar, zwitterionic amino acids.
| PBS (pH 7.4) | Moderate | General Knowledge | Solubility is lower at neutral pH compared to acidic or basic conditions. |
Recommendation: Start with deionized water as your solvent. If you cannot achieve your target concentration, proceed to the pH adjustment strategies outlined in Q3.
Q3: How does pH affect the solubility of 4-Hydroxy-L-threonine, and what is the optimal range for dissolution?
Answer:
The pH of the solvent is the most critical factor influencing the solubility of amino acids like 4-Hydroxy-L-threonine. The molecule's zwitterionic nature means its net charge changes with pH, directly impacting its interaction with water.
At the Isoelectric Point (pI): The molecule has a net charge of zero. Intermolecular electrostatic attractions are at their strongest, leading to the lowest aqueous solubility. The pI for L-threonine is approximately 5.6-5.87.[2][4]
At Low pH (Acidic, pH < pI): The carboxyl group (-COO⁻) becomes protonated (-COOH), giving the molecule a net positive charge (from the -NH₃⁺ group). This charge increases repulsion between molecules and enhances interaction with polar water molecules, thereby increasing solubility.[1]
At High pH (Basic, pH > pI): The amino group (-NH₃⁺) is deprotonated (-NH₂), giving the molecule a net negative charge (from the -COO⁻ group). This also increases intermolecular repulsion and improves solubility.[1]
Therefore, the solubility-pH profile is "U" shaped, with the minimum solubility at the pI.[5] To maximize solubility, you should prepare your stock solution in either a mild acid or a mild base.
Protocol for pH-Assisted Dissolution:
Weigh the desired amount of 4-Hydroxy-L-threonine powder.
Add a volume of deionized water that is less than the final target volume (e.g., 80% of the final volume).
While stirring, add small aliquots of 1N HCl (to lower pH) or 1N NaOH (to raise pH) dropwise.[6]
Monitor the solution. The powder should dissolve as the pH moves away from the isoelectric point.
Once the solid is fully dissolved, carefully adjust the pH back towards your desired final pH if necessary, though this may risk precipitation. It is often better to dilute this acidic or basic stock into your final assay buffer.
Bring the solution to the final volume with deionized water.
Self-Validation: Always verify the final pH of your stock solution.
Q4: I successfully dissolved my compound in an acidic/basic solution, but it precipitates when I dilute it into my neutral (pH 7.4) assay buffer. How can I prevent this?
Answer:
This is a classic solubility challenge known as "crashing out." It occurs when a compound, stable in a high-concentration acidic or basic stock, is rapidly introduced into a buffer where its solubility is much lower (i.e., a buffer with a pH near its pI). The key is to perform the dilution in a controlled, stepwise manner and ensure the final concentration in the assay does not exceed its solubility limit at the final pH.
Step-by-Step Dilution Protocol to Prevent Precipitation:
Prepare the High-Concentration Stock: Dissolve 4-Hydroxy-L-threonine in water with the aid of pH adjustment as described in Q3. Let's assume you create a 100 mM stock.
Perform an Intermediate Dilution: Instead of diluting directly into your final assay volume, perform an intermediate dilution (e.g., 1:10) into your target assay buffer (e.g., PBS pH 7.4). To do this, add 1 part of your stock solution to 9 parts of buffer.
Expert Insight: Add the stock solution to the buffer while vortexing. This ensures rapid mixing and prevents localized areas of high concentration that can initiate precipitation.
Create the Final Working Solution: From your 10 mM intermediate dilution, perform the final dilution into the complete assay medium to reach your desired working concentration (e.g., 10 µM, 100 µM).
Trustworthiness Check (Self-Validation): After preparing the final working solution, let it sit for 15-30 minutes at the assay temperature. Visually inspect it against a dark background for any signs of cloudiness or precipitation. If you have any doubts, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes and check for a pellet. Use only the clear supernatant for your experiment.[7]
By following this stepwise process, you gradually lower the concentration while allowing the pH to equilibrate, which is a much gentler transition that helps keep the compound in solution.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link]
Wikipedia (2024). Amino acid. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. Retrieved from [Link]
E. coli Metabolome Database (2015). 4-Hydroxy-L-threonine (ECMDB20092). Retrieved from [Link]
Schlenoff, J. B. (2014). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. Langmuir, 30(32), 9625–9636. Retrieved from [Link]
FooDB (2011). Showing Compound O-Phospho-4-hydroxy-L-threonine (FDB024088). Retrieved from [Link]
Ferreira, L. A., Pinho, S. P., & Macedo, E. A. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 604-618. Retrieved from [Link]
Anbuchezhiyan, M., Ponnuswamy, S., & Renganathan, R. (2010). Influence of Isoelectric pH on the Growth Linear and Nonlinear Optical and Dielectric Properties of l-Threonine Single Crystals. Crystal Growth & Design, 10(4), 1842-1847. Retrieved from [Link]
PhytoTech Labs (n.d.). Preparing Stock Solutions. Retrieved from [Link]
Rice University (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
Ferreira, L. A., Pinho, S. P., & Macedo, E. A. (2008). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 53(12), 2916-2921. Retrieved from [Link]
Vallet-Regí, M., Colilla, M., & Izquierdo-Barba, I. (2018). The Role of Zwitterionic Materials in the Fight against Proteins and Bacteria. Molecules, 23(11), 3023. Retrieved from [Link]
Molecular Biology (n.d.). Assay Troubleshooting. Retrieved from [Link]
Socratic Q&A (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Retrieved from [Link]
Lammens, T. M., et al. (2012). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Retrieved from [Link]
Salvi, L., et al. (2019). Solubility-Modifying Power of Zwitterionic Salts. ChemSusChem, 12(18), 4252-4257. Retrieved from [Link]
Altervista (2024). Preparation of cell culture media. Retrieved from [Link]
Chrom-Help (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Liu, Y., et al. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Molecular Liquids, 312, 113400. Retrieved from [Link]
Awad, A. M., et al. (2021). A Ratiometric pH Sensor for Gram-Positive and Gram-Negative Bacteria. ACS Omega, 6(4), 2889-2900. Retrieved from [Link]
KNAUER (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
Li, M., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 10(6), 947. Retrieved from [Link]
Morris, H., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry, 67(11), 8963-8982. Retrieved from [Link]
Addressing matrix effects in LC-MS/MS analysis of 4-Hydroxy-L-threonine
Welcome to the technical support center for the LC-MS/MS analysis of 4-Hydroxy-L-threonine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quanti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the LC-MS/MS analysis of 4-Hydroxy-L-threonine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this non-proteinogenic amino acid in various biological matrices. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of matrix effects, ensuring the accuracy and reliability of your analytical data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the analysis of 4-Hydroxy-L-threonine.
Q1: What are matrix effects and why are they a significant concern for 4-Hydroxy-L-threonine analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] For 4-Hydroxy-L-threonine, a small, polar molecule, this is particularly problematic in complex biological matrices like plasma, urine, or tissue homogenates. These matrices contain a high abundance of endogenous components such as salts, lipids, and proteins that can interfere with the ionization process in the mass spectrometer's source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy and precision of quantification.[1][2]
Q2: What are the primary causes of ion suppression when analyzing 4-Hydroxy-L-threonine?
A2: Ion suppression is a common form of matrix effect where co-eluting matrix components reduce the ionization efficiency of the target analyte.[3] The primary causes include:
Competition for Charge: In the electrospray ionization (ESI) source, there is a limited amount of available charge on the droplets. If a high concentration of matrix components co-elutes with 4-Hydroxy-L-threonine, these components will compete for the available charge, leading to a reduction in the ionization of the analyte.
Changes in Droplet Properties: Co-eluting compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[1][4] This can hinder the efficient formation of gas-phase ions, thereby suppressing the analyte signal.[1]
Ion Source Contamination: The buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in sensitivity and an increase in ion suppression over a sequence of injections.[3][5]
Q3: How can I determine if my 4-Hydroxy-L-threonine analysis is affected by matrix effects?
A3: A standard method to assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
According to FDA guidelines on bioanalytical method validation, a thorough assessment of matrix effects is a mandatory component of method development.[6][7][8]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of 4-Hydroxy-L-threonine?
A4: Yes, the use of a stable isotope-labeled internal standard, such as Deuterium or ¹³C-labeled 4-Hydroxy-L-threonine, is highly recommended and often considered the gold standard for mitigating matrix effects.[2][9][10] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically. Therefore, it will experience the same degree of ion suppression or enhancement as the analyte. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.
II. Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a structured approach to troubleshooting and mitigating matrix effects during the LC-MS/MS analysis of 4-Hydroxy-L-threonine.
Issue 1: Poor Peak Shape and Inconsistent Retention Time
Potential Cause: High concentrations of phospholipids and proteins in the sample extract. Phospholipids are notorious for causing ion suppression and can also accumulate on the analytical column, leading to distorted peak shapes and shifts in retention time.[11]
Solutions:
Optimize Sample Preparation:
Protein Precipitation (PPT): While a simple and common technique, PPT is often insufficient for removing all matrix interferences, especially phospholipids.[12]
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing phospholipids, but the recovery of a polar analyte like 4-Hydroxy-L-threonine can be challenging.[12]
Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup.[13] For 4-Hydroxy-L-threonine, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be highly effective in removing both hydrophobic interferences and salts.[12]
Phospholipid Removal (PLR) Plates/Cartridges: These specialized products are designed to selectively remove phospholipids from the sample extract and can significantly improve data quality.[14][15]
Chromatographic Optimization:
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for retaining and separating very polar compounds like 4-Hydroxy-L-threonine.[16][17] It uses a polar stationary phase and a high organic mobile phase, which can enhance ESI efficiency and reduce matrix effects from early-eluting interferences.[18]
Workflow for Selecting a Sample Preparation Method:
Technical Support Center: Enhancing the Enzymatic Conversion of 4-Hydroxy-L-threonine
Welcome to the technical support center for the enzymatic conversion of 4-Hydroxy-L-threonine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the effi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the enzymatic conversion of 4-Hydroxy-L-threonine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and yield of this important biotransformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to the Enzymatic Synthesis of 4-Hydroxy-L-threonine
The enzymatic synthesis of 4-Hydroxy-L-threonine, a valuable non-proteinogenic amino acid and a key precursor in the biosynthesis of pyridoxine (vitamin B6), is a process of significant interest.[1][2] Typically, this conversion is catalyzed by pyridoxal 5'-phosphate (PLP)-dependent enzymes such as L-threonine aldolases (LTA) or L-threonine transaldolases (TTA).[3][4] These enzymes facilitate the stereoselective formation of a carbon-carbon bond between an amino acid donor (like glycine) and an aldehyde.[5][6] Achieving high efficiency in this reaction is often challenging due to factors such as enzyme stability, substrate specificity, and reaction equilibrium.[7][8][9] This guide provides a structured approach to identifying and resolving common issues to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I choose for the synthesis of 4-Hydroxy-L-threonine?
A1: The choice of enzyme is critical and depends on the desired stereochemistry of the product and the specific substrates used. L-threonine aldolases (LTAs) and L-threonine transaldolases (TTAs) are the most common choices.
L-threonine aldolases (LTAs) catalyze the reversible aldol addition of glycine to an aldehyde.[5][10] They are known for their high stereocontrol at the α-carbon.[5]
L-threonine transaldolases (TTAs) catalyze a similar reaction but with low reversibility, which can lead to higher yields.[3]
When selecting an enzyme, consider its substrate specificity, stereoselectivity, and operational stability under your desired reaction conditions.
Q2: What are the essential cofactors for this enzymatic reaction?
A2: The majority of enzymes used for this conversion, such as LTAs and TTAs, are pyridoxal 5'-phosphate (PLP)-dependent.[3][4] PLP is a derivative of vitamin B6 and is crucial for the catalytic activity of these enzymes as it forms a Schiff base with the amino acid substrate, facilitating the C-C bond formation.[11] It is essential to ensure that sufficient PLP is present in the reaction mixture. Some D-threonine aldolases may also require a divalent metal ion, such as Mg²⁺, as a cofactor.[12]
Q3: How can I monitor the progress of the reaction?
A3: Monitoring the reaction is key to optimization. Several analytical techniques can be employed:
High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing amino acids.[13] Derivatization of the amino acids with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) allows for sensitive UV or fluorescence detection.[13]
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides high sensitivity and selectivity for identifying and quantifying the substrate and product.[14]
Enzyme Assays: Spectrophotometric assays can be used to measure enzyme activity by monitoring the change in concentration of a substrate or product over time.[15] For PLP-dependent enzymes, this can sometimes be coupled to the consumption of a co-substrate that can be monitored spectrophotometrically.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Enzyme Activity
A lack of enzymatic activity is a common starting problem. The flowchart below provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low or no enzyme activity.
Detailed Explanations:
Enzyme Integrity: Improper storage is a frequent cause of enzyme inactivation. Always store your enzyme at the recommended temperature and in a buffer that promotes stability.[5]
Cofactors: PLP is light-sensitive.[5] Ensure your PLP stock solution is fresh and has been stored in the dark. For enzymes requiring metal ions, chelation by components of your buffer (e.g., EDTA) can inhibit activity.
Reaction Conditions: The pH of the reaction buffer is critical as it affects the ionization state of amino acid residues in the active site and the substrate itself.[15] Temperature also plays a crucial role; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[15]
Inhibitors: High concentrations of substrate or product can sometimes inhibit enzyme activity.[5] Additionally, impurities in your substrates or other reagents can act as inhibitors.
Problem 2: Low Product Yield
Even with active enzyme, you may experience low product yields. This can be due to several factors.
Table 1: Strategies to Improve Product Yield
Potential Cause
Explanation
Recommended Action
Supporting Evidence
Reaction Equilibrium
For reversible enzymes like LTA, the reaction may reach equilibrium with significant amounts of unreacted substrate.
Use a higher concentration of one of the substrates (e.g., glycine) to shift the equilibrium towards product formation. Alternatively, consider using an L-threonine transaldolase (TTA), which has low reversibility.
Achieving the desired stereoisomer is often a primary goal. Poor diastereoselectivity can be a significant hurdle.
Detailed Protocol for Improving Diastereoselectivity:
Enzyme Selection:
Different enzymes exhibit different stereopreferences. Screen a panel of LTAs and TTAs to identify one with the desired selectivity for your substrates. LTA from Escherichia coli, for instance, can produce different isomers depending on whether the aldehyde substrate is aliphatic or aromatic.[12]
Reaction Time Optimization:
For some enzymes, the initial product may be formed with high diastereoselectivity, but this can decrease over time due to product re-entry into the catalytic cycle.[17]
Experimental Workflow:
Set up a series of identical reactions.
Quench the reactions at different time points (e.g., 1, 2, 4, 8, 16, 24 hours).
Analyze the diastereomeric ratio of the product at each time point using a suitable chiral chromatography method.
Determine the optimal reaction time that balances yield and diastereoselectivity.
Protein Engineering:
If a suitable wild-type enzyme cannot be found, protein engineering can be a powerful tool.
Rational Design: If the 3D structure of the enzyme is known, you can identify amino acid residues in the active site that influence substrate binding and stereoselectivity. Mutating these residues can alter the stereochemical outcome.[18]
Directed Evolution: This involves creating a library of enzyme variants through random mutagenesis and screening for mutants with improved diastereoselectivity.[9]
Caption: Strategy for improving diastereoselectivity.
Problem 4: Low Enzyme Expression and Solubility
Efficiently producing a sufficient amount of active enzyme is a prerequisite for any biocatalytic process.
Table 2: Troubleshooting Poor Enzyme Expression and Solubility
Issue
Potential Cause
Solution
Reference
Low Expression Levels
Codon usage of the gene is not optimal for the expression host (e.g., E. coli).
Synthesize a codon-optimized version of the gene for your expression host.
General Protocol for Enzymatic Synthesis of 4-Hydroxy-L-threonine
This protocol provides a starting point for your experiments. Optimization of each parameter is recommended.
Reaction Mixture Preparation:
In a suitable reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
Add the amino acid donor (e.g., 200 mM glycine).
Add the aldehyde substrate (e.g., 50 mM of the corresponding aldehyde).
Add the cofactor, pyridoxal 5'-phosphate (PLP), to a final concentration of 1 mM.
If required, add a divalent metal salt (e.g., 10 mM MgCl₂).
Enzyme Addition:
Add the purified enzyme or whole-cell catalyst to the reaction mixture. The optimal enzyme concentration should be determined experimentally but can start in the range of 0.1-1 mg/mL for purified enzyme.
Incubation:
Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.
Monitoring and Quenching:
At various time points, take aliquots of the reaction mixture for analysis by HPLC or LC-MS.
To stop the reaction, quench the aliquots by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile) and centrifuging to remove the precipitated protein.
Product Analysis:
Analyze the supernatant to determine the concentration of the product and the remaining substrate.
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Synthesized 4-Hydroxy-L-threonine
For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock of reliable downstream applications. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock of reliable downstream applications. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the validation of synthesized 4-Hydroxy-L-threonine, a non-proteinogenic amino acid of significant interest as a biosynthetic precursor to potent antibiotics like platensimycin.[1]
Our approach moves beyond a simple listing of methods. We will dissect the rationale behind each analytical choice, presenting a self-validating workflow that ensures the highest degree of confidence in the identity, purity, and stereochemistry of your synthesized compound.
The Analytical Imperative: Why Rigorous Validation of 4-Hydroxy-L-threonine is Non-Negotiable
Synthesizing 4-Hydroxy-L-threonine ((2S,3S)-2-amino-3,4-dihydroxybutanoic acid) presents unique validation challenges.[2] Beyond confirming the correct mass, a robust analytical workflow must address two critical questions:
Constitutional Isomerism: Are other isomers with the same elemental formula (C₄H₉NO₄) present as impurities from the synthetic route?
Stereoisomerism: Has the desired stereochemistry ((2S,3S)) been achieved and maintained? Threonine and its derivatives have two chiral centers, meaning four possible stereoisomers (L-threonine, D-threonine, L-allothreonine, D-allothreonine) could potentially be formed.[3] Mass spectrometry, in its common forms, is blind to stereochemistry.
Therefore, a multi-faceted approach, anchored by mass spectrometry and supported by orthogonal techniques, is essential for complete validation.
Core Validation Workflow: A Multi-Pronged MS Strategy
Our recommended workflow leverages the strengths of different mass spectrometry techniques to build a comprehensive and trustworthy data package.
Caption: Comprehensive validation workflow for synthesized 4-Hydroxy-L-threonine.
Comparison Guide: Mass Spectrometry Methodologies
We will now compare three primary MS-based approaches: High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). A fourth, Gas Chromatography-Mass Spectrometry (GC-MS), is also discussed as a viable alternative.
High-Resolution Mass Spectrometry (HRMS): The First Line of Defense
Expertise & Causality: The first and most fundamental question is: does the synthesized molecule have the correct elemental formula? Low-resolution instruments can give a nominal mass, but HRMS instruments (like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems) provide a high-mass-accuracy measurement (<5 ppm).[4] This allows for the confident determination of the elemental composition, effectively distinguishing your target from other compounds with the same nominal mass but different formulas.
Protocol: Direct Infusion High-Resolution Mass Spectrometry
Sample Preparation: Dissolve the synthesized 4-Hydroxy-L-threonine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
Instrumentation: Use a calibrated ESI-Q-TOF or ESI-Orbitrap mass spectrometer.
Ionization Mode: Positive ion mode is preferred for amino acids due to the basicity of the amine group, which readily accepts a proton to form [M+H]⁺.
Acquisition: Acquire data in full scan mode over a mass range of m/z 50-300.
Data Analysis:
Identify the monoisotopic mass of the [M+H]⁺ ion.
Compare the measured accurate mass to the theoretical accurate mass.
A mass error of <5 ppm provides high confidence in the elemental formula.
Tandem Mass Spectrometry (MS/MS): The Structural Fingerprint
Expertise & Causality: Confirming the elemental formula is not enough; we must verify the connectivity of the atoms. Tandem MS (or MS/MS) provides this structural fingerprint. In this technique, the protonated molecule ([M+H]⁺ at m/z 136.1) is isolated, energized through collision-induced dissociation (CID), and fragmented. The resulting fragment ions are characteristic of the molecule's structure.[5] For 4-Hydroxy-L-threonine, we expect characteristic losses related to its functional groups: two hydroxyl groups, a carboxylic acid group, and an amine.
Protocol: Product Ion Scan MS/MS
Instrumentation: A triple quadrupole, Q-TOF, Orbitrap, or ion trap mass spectrometer capable of MS/MS.
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 136.1) in the first mass analyzer (Q1).
Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) in a collision cell (Q2). The collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragments.
Fragment Ion Analysis: Scan the resulting fragment ions in the third mass analyzer (Q3).
Proposed Fragmentation Pathway and Data Interpretation
The structure of 4-Hydroxy-L-threonine suggests several likely fragmentation pathways, primarily initiated by the loss of small, stable neutral molecules like water (H₂O) and formic acid (HCOOH).[6]
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of 4-Hydroxy-L-threonine.
m/z 118.1: A primary loss of water (-18 Da) from either the C3 or C4 hydroxyl group. This is a very common fragmentation for alcohols.
m/z 90.1: Loss of formic acid (-46 Da) from the carboxylic acid group. This is characteristic of amino acids.
m/z 74.1: Cleavage of the Cα-Cβ bond, resulting in a stable iminium ion corresponding to [H₂N=CH-COOH]⁺.
m/z 72.1: A sequential loss of water and formic acid, or vice-versa.
The presence of this specific pattern provides high confidence in the core structure and functional group arrangement of 4-Hydroxy-L-threonine.
Liquid Chromatography-Mass Spectrometry (LC-MS): Purity Assessment and Isomer Separation
Expertise & Causality: A direct infusion analysis confirms structure but not purity. Coupling liquid chromatography to the mass spectrometer (LC-MS) is crucial for separating the target compound from synthesis byproducts, starting materials, and importantly, potential diastereomers (e.g., 4-Hydroxy-L-allo -threonine). Due to the high polarity of amino acids, standard reversed-phase chromatography can be challenging.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides better retention for polar analytes.
Protocol: HILIC-MS/MS Analysis
Sample Preparation: Dissolve the synthesized product in the initial mobile phase condition.
Chromatography System: An HPLC or UHPLC system.
Column: A HILIC column (e.g., an amide or silica-based stationary phase).
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous component (e.g., to 40% B).
Mass Spectrometry: Couple the LC to a mass spectrometer operating in MS/MS mode (Multiple Reaction Monitoring, MRM, if quantitation is desired) to monitor the transition from the precursor ion (136.1) to a characteristic fragment ion (e.g., 90.1 or 74.1).
Data Analysis: The resulting chromatogram will show a peak for 4-Hydroxy-L-threonine at a specific retention time. The peak area is proportional to its purity, and any other peaks would indicate impurities. Diastereomers, having different physical properties, will often elute at different retention times under HILIC conditions.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Comparison: GC-MS is another powerful technique, but it requires the analyte to be volatile and thermally stable. Amino acids are neither. Therefore, a chemical derivatization step is mandatory to convert the polar -COOH, -OH, and -NH₂ groups into nonpolar, volatile moieties.[8]
Common Derivatization: Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method for amino acids.[9]
Advantages: GC often provides very high chromatographic resolution, which can be excellent for separating closely related isomers.
Disadvantages: Derivatization adds extra steps to sample preparation, can introduce artifacts, and the silyl derivatives are often sensitive to moisture, requiring anhydrous conditions.[8][10]
Verdict: For routine validation, LC-MS without derivatization is generally faster and more straightforward.[11] However, GC-MS serves as a powerful alternative, especially if established protocols are available in the lab or if very high-resolution separation of isomers is required.
Orthogonal Validation: The Key to Trustworthiness
To create a self-validating and truly trustworthy data package, MS data must be supported by non-MS techniques.
Chiral Chromatography: Mass spectrometry cannot differentiate between enantiomers (e.g., 4-Hydroxy-L -threonine vs. 4-Hydroxy-D -threonine). This is a critical point for any biologically relevant molecule. Chiral HPLC or GC is the definitive technique for confirming enantiomeric purity.[12][13] Analysis of the synthesized product on a chiral column against a certified standard of the L-enantiomer is required to confirm the stereochemistry at the alpha-carbon.
NMR Spectroscopy: While MS excels at providing mass and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework and atom connectivity. ¹H and ¹³C NMR spectra can confirm the presence of all expected protons and carbons and their adjacencies, providing unambiguous proof of the constitutional structure.[14][15]
Conclusion: An Integrated Approach for Unambiguous Validation
The validation of synthesized 4-Hydroxy-L-threonine cannot be accomplished with a single technique. A logical, multi-step approach centered on mass spectrometry provides the most robust and defensible data.
Start with HRMS to confidently confirm the elemental composition.
Use MS/MS to generate a structural fingerprint and confirm atomic connectivity.
Employ LC-MS , preferably with a HILIC column, to assess purity and separate potential diastereomers.
Finally, integrate data from orthogonal techniques like chiral chromatography and NMR to provide an unassailable, comprehensive validation of the synthesized molecule's identity, purity, and stereochemistry.
This integrated workflow ensures scientific rigor and provides the absolute confidence needed for advancing your research and development goals.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. Retrieved from [Link].
E. coli Metabolome Database (2015). Compound summary for 4-Hydroxy-L-threonine (ECMDB20092). Retrieved from [Link].
Glish, G. L., & Burinsky, D. J. (2008). Hybrid mass spectrometers for proteomics. Journal of the American Society for Mass Spectrometry, 19(2), 161–172. Available at: [Link].
ResearchGate (n.d.). List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. Retrieved from [Link].
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) for O-Phospho-4-hydroxy-L-threonine. Retrieved from [Link].
Fransson, B., & Ragnarsson, U. (1999). Determination of the Optical Purity of Threonine and Hydroxyproline by Capillary Gas Chromatography on a Chiral Stationary Phase. Amino Acids, 17(3), 293–300. Available at: [Link].
ResearchGate (n.d.). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Retrieved from [Link].
Peris-Vicente, J., et al. (2012). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Journal of Analytical Methods in Chemistry, 2012, 814902. Available at: [Link].
ResearchGate (n.d.). Determination Of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. Retrieved from [Link].
Wiley Online Library (2015). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Retrieved from [Link].
MDPI (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(1), 108. Available at: [Link].
MDPI (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(9), 1362. Available at: [Link].
University of Münster (n.d.). Amino acids - Fragmentation patterns. Retrieved from [Link].
University of Alberta Libraries (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link].
Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link].
Biological Magnetic Resonance Bank (n.d.). bmse000049 L-Threonine at BMRB. Retrieved from [Link].
Wikipedia (n.d.). Threonine. Retrieved from [Link].
A Comparative Metabolic Analysis of 4-Hydroxy-L-threonine and L-threonine: Pathways, Bioactivity, and Experimental Investigation
For researchers and drug development professionals navigating the intricate world of amino acid metabolism, a nuanced understanding of structural analogs is paramount. This guide provides an in-depth comparative analysis...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the intricate world of amino acid metabolism, a nuanced understanding of structural analogs is paramount. This guide provides an in-depth comparative analysis of L-threonine, a proteinogenic essential amino acid, and its hydroxylated counterpart, 4-Hydroxy-L-threonine. We will dissect their respective metabolic pathways, explore their distinct bioactive roles, and provide detailed experimental protocols for their differentiation and analysis, empowering researchers to make informed decisions in their investigative pursuits.
Introduction: Structural Nuances and Metabolic Significance
L-threonine is a cornerstone of protein synthesis and a central player in numerous metabolic pathways, including those for glycine and acetyl-CoA production.[1] Its side chain, featuring a hydroxyl group, is a site for post-translational modifications like glycosylation and phosphorylation, which are critical for protein function and signaling.[2]
4-Hydroxy-L-threonine, a non-proteinogenic amino acid, presents a structural variation with an additional hydroxyl group on its side chain. This modification, while seemingly subtle, significantly alters its metabolic fate and biological activity. It is recognized as a metabolite in microorganisms such as Escherichia coli and Saccharomyces cerevisiae and serves as a crucial precursor in the biosynthesis of vital compounds like vitamin B6 (pyridoxine) and certain antibiotics.[3]
Table 1: Key Physicochemical Properties of L-threonine and 4-Hydroxy-L-threonine
The metabolic journeys of L-threonine and 4-Hydroxy-L-threonine diverge significantly, a direct consequence of their structural differences.
Biosynthesis: Divergent Origins
L-threonine biosynthesis in microorganisms and plants originates from aspartate.[2][4] This multi-step enzymatic pathway is tightly regulated, ensuring a balanced supply of this essential amino acid.
Figure 1: Biosynthesis of L-threonine from aspartate.
In contrast, the biosynthesis of 4-Hydroxy-L-threonine is less universally defined and appears to be integrated into specific secondary metabolic pathways. A key route involves the hydroxylation of L-threonine, a reaction catalyzed by non-heme iron(II) and α-ketoglutarate-dependent hydroxylases. These enzymes are known for their ability to introduce hydroxyl groups with high regio- and stereoselectivity.[5] Another potential pathway involves threonine aldolases, which can catalyze the condensation of glycine with an aldehyde, in this case, likely glycolaldehyde, to form 4-hydroxy-L-threonine.
Figure 2: Postulated biosynthetic pathways for 4-Hydroxy-L-threonine.
Degradation: Contrasting Fates
L-threonine is catabolized through two primary pathways in most organisms:
Threonine Dehydrogenase Pathway: L-threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved by 2-amino-3-ketobutyrate CoA ligase to yield glycine and acetyl-CoA.[4] This pathway is a significant source of mitochondrial glycine.
Threonine Dehydratase (Threonine Ammonia-lyase) Pathway: This enzyme catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia.[6] α-Ketobutyrate can then enter other metabolic pathways, such as the biosynthesis of isoleucine.
Figure 3: Major degradation pathways of L-threonine.
The degradation of 4-Hydroxy-L-threonine is not as well-characterized. However, based on its structure, it is plausible that it can also be a substrate for threonine aldolase, which would cleave it into glycine and glycolaldehyde.[3] The subsequent fate of glycolaldehyde would depend on the organism's metabolic capabilities. The susceptibility of 4-Hydroxy-L-threonine to threonine dehydrogenase and dehydratase is an area requiring further investigation, as the additional hydroxyl group could significantly impact substrate binding and catalysis.
Bioactivity and Physiological Roles: A Comparative Perspective
The distinct metabolic roles of these two amino acids translate into different physiological effects.
L-threonine is indispensable for:
Protein Synthesis: As one of the 20 proteinogenic amino acids, it is a fundamental component of proteins throughout the body.
Immune Function: It is crucial for the production of antibodies and plays a role in maintaining a healthy immune system.[7]
Gut Health: L-threonine is a key component of mucin, the protein that forms the protective mucus layer in the intestines.[8]
Metabolism: It contributes to fat metabolism and is a precursor for the synthesis of glycine and serine.[1]
4-Hydroxy-L-threonine , on the other hand, is primarily recognized for its role as a biosynthetic intermediate:
Vitamin B6 Synthesis: It is a committed precursor in the biosynthesis of pyridoxal 5'-phosphate (the active form of vitamin B6) in some organisms.[3]
Antibiotic Production: It serves as a building block for certain complex natural products with antibiotic properties.
While direct comparative studies on the broader physiological effects of 4-Hydroxy-L-threonine are limited, its structural similarity to L-threonine suggests the potential for competitive inhibition of enzymes and transporters involved in L-threonine metabolism, a hypothesis that warrants experimental validation.
Experimental Protocols for Analysis and Characterization
A robust comparative analysis necessitates reliable and reproducible experimental methods. Below are detailed protocols for the separation, quantification, and metabolic tracing of L-threonine and 4-Hydroxy-L-threonine.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the simultaneous quantification of L-threonine and 4-Hydroxy-L-threonine in biological samples.
Objective: To accurately measure the concentrations of L-threonine and 4-Hydroxy-L-threonine in plasma, cell culture media, or tissue homogenates.
Principle: Separation of the amino acids by reversed-phase liquid chromatography followed by detection and quantification using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Materials:
LC-MS/MS system (e.g., equipped with an electrospray ionization source)
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Sample preparation reagents: Acetonitrile, perchloric acid (for protein precipitation)
Procedure:
Sample Preparation (Protein Precipitation):
To 100 µL of sample (plasma, media, or tissue homogenate), add 400 µL of ice-cold acetonitrile containing the internal standards.
Vortex for 1 minute.
Incubate at -20°C for 20 minutes to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the dried extract in 100 µL of Mobile Phase A.
LC-MS/MS Analysis:
Column: C18 reversed-phase column
Injection Volume: 5 µL
Flow Rate: 0.3 mL/min
Gradient:
0-2 min: 2% B
2-8 min: 2-98% B
8-10 min: 98% B
10-10.1 min: 98-2% B
10.1-15 min: 2% B
Mass Spectrometer Settings (Positive Ion Mode):
Optimize ion source parameters (e.g., spray voltage, source temperature) for the specific instrument.
Develop MRM transitions for each analyte and internal standard (Precursor ion -> Product ion).
Data Analysis:
Construct a calibration curve using known concentrations of L-threonine and 4-Hydroxy-L-threonine standards.
Calculate the peak area ratio of the analyte to its corresponding internal standard.
Determine the concentration of each amino acid in the samples by interpolating from the calibration curve.
Figure 4: Workflow for LC-MS/MS analysis of amino acids.
Stable Isotope Tracing of Metabolic Pathways
This protocol allows for the elucidation of the metabolic fate of L-threonine and 4-Hydroxy-L-threonine in a cellular context.
Objective: To trace the incorporation of stable isotope-labeled L-threonine or 4-Hydroxy-L-threonine into downstream metabolites.
Principle: Cells are cultured in a medium containing a stable isotope-labeled version of the amino acid of interest (e.g., ¹³C- or ¹⁵N-labeled). After a defined period, intracellular metabolites are extracted and analyzed by mass spectrometry to identify labeled products, revealing the active metabolic pathways.[9]
Materials:
Cell culture medium deficient in the amino acid of interest.
Stable isotope-labeled L-threonine (e.g., U-¹³C₄,¹⁵N-L-threonine) and 4-Hydroxy-L-threonine (custom synthesis may be required).
Plate cells at a desired density and allow them to adhere.
Replace the standard medium with the amino acid-deficient medium for a short period to deplete intracellular pools.
Introduce the experimental medium containing the stable isotope-labeled amino acid at a known concentration.
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours).
Metabolite Extraction:
At each time point, rapidly wash the cells with ice-cold saline.
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
Scrape the cells and collect the cell lysate.
Centrifuge to pellet cellular debris.
Collect the supernatant containing the metabolites.
Metabolite Analysis:
Analyze the metabolite extracts by LC-MS or GC-MS.
Monitor for the appearance of mass shifts in known downstream metabolites of threonine (e.g., glycine, serine, acetyl-CoA derivatives) and potential metabolites of 4-hydroxy-L-threonine.
Data Analysis:
Identify labeled metabolites by their mass-to-charge ratio.
Quantify the fractional labeling of each metabolite over time to determine the kinetics of the metabolic pathways.
Compare the labeling patterns from L-threonine and 4-Hydroxy-L-threonine to delineate their distinct metabolic fates.
Figure 5: Workflow for stable isotope tracing of amino acid metabolism.
Conclusion and Future Directions
The comparative analysis of L-threonine and 4-Hydroxy-L-threonine reveals two molecules with distinct yet interconnected roles in cellular metabolism. While L-threonine is a fundamental building block for proteins and a central metabolic hub, 4-Hydroxy-L-threonine functions as a specialized precursor for essential cofactors and secondary metabolites.
Future research should focus on several key areas to deepen our understanding:
Enzyme Kinetics: A thorough kinetic analysis of key metabolic enzymes, such as threonine dehydrogenase and threonine aldolase, with both L-threonine and 4-Hydroxy-L-threonine as substrates will provide quantitative insights into their metabolic fates.
In Vivo Studies: Animal studies are needed to elucidate the physiological and pharmacological effects of 4-Hydroxy-L-threonine supplementation and to investigate its potential as a modulator of L-threonine metabolism.
Transporter Specificity: Characterizing the affinity of amino acid transporters for 4-Hydroxy-L-threonine will be crucial for understanding its cellular uptake and distribution.
By employing the detailed experimental approaches outlined in this guide, researchers can systematically unravel the complexities of L-threonine and 4-Hydroxy-L-threonine metabolism, paving the way for novel applications in biotechnology and drug development.
References
CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products. [Link]
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. [Link]
4-Hydroxy-L-threonine (ECMDB20092). E. coli Metabolome Database. [Link]
Product-assisted catalysis as the basis of the reaction specificity of threonine synthase. The Journal of Biological Chemistry. [Link]
Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA). PubMed Central. [Link]
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]
Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial. Amino Acids. [Link]
Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations. Metabolites. [Link]
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]
L-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids. Journal of the American Chemical Society. [Link]
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. [Link]
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PubMed. [Link]
What Is Threonine? Role, Benefits, And Side Effects. The Amino Company. [Link]
Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. MDPI. [Link]
Interkingdom Comparison of Threonine Metabolism for Stem Cell Maintenance in Plants and Animals. Frontiers in Cell and Developmental Biology. [Link]
ENZYMATIC BREAKDOWN OF THREONINE BY THREONINE ALDOLASE. The Journal of Biological Chemistry. [Link]
Threonine: The Amino Acid Needed for Collagen Production. Dr. Axe. [Link]
The Benefit of L-Threonine Supplementation on Growth Performance, Carcass Characteristics, Intestinal Morphology and Litter Quality of Broilers. ResearchGate. [Link]
A Researcher's Guide to Investigating the Cross-Reactivity of L-Threonine Antibodies with 4-Hydroxy-L-threonine
In the landscape of immunology and protein biochemistry, the specificity of an antibody is paramount. The ability to distinguish between structurally similar molecules is the hallmark of a reliable antibody and a corners...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of immunology and protein biochemistry, the specificity of an antibody is paramount. The ability to distinguish between structurally similar molecules is the hallmark of a reliable antibody and a cornerstone of reproducible experimental data. This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of polyclonal and monoclonal antibodies raised against L-threonine with its hydroxylated analog, 4-Hydroxy-L-threonine.
This guide will delve into the structural nuances that dictate antibody recognition, provide detailed protocols for robust cross-reactivity assessment using competitive ELISA and Western Blotting, and offer insights into the interpretation of the resulting data.
The Structural Basis for Potential Cross-Reactivity
Understanding the potential for cross-reactivity begins with a molecular comparison of the target antigen, L-threonine, and its analog, 4-Hydroxy-L-threonine.
L-Threonine: An essential amino acid, L-threonine possesses a side chain containing a hydroxyl group at the beta position. Its chemical formula is C4H9NO3.[1][2]
4-Hydroxy-L-threonine: This analog of L-threonine features an additional hydroxyl group on its side chain at the gamma position, resulting in a dihydroxybutanoic acid structure. Its chemical formula is C4H9NO4.[3]
The key difference lies in this additional hydroxyl group. While seemingly minor, this modification can significantly alter the three-dimensional shape and charge distribution of the molecule, which are critical factors in antibody-antigen recognition.[4] An antibody's binding site, or paratope, forms a highly specific complementary surface to the antigen's epitope. The presence of the extra hydroxyl group in 4-Hydroxy-L-threonine could either sterically hinder the binding of an L-threonine-specific antibody or, conversely, form new hydrogen bonds that might lead to unforeseen cross-reactivity.
Experimental Workflow for Cross-Reactivity Assessment
A multi-pronged approach is recommended to thoroughly evaluate cross-reactivity. Here, we outline two gold-standard immunoassays: the competitive ELISA for quantitative analysis and the Western Blot for a qualitative, context-dependent assessment.
Caption: A step-by-step workflow for the competitive ELISA protocol.
Data Interpretation
The results of a competitive ELISA are typically plotted as absorbance versus the log of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding, is then determined for both L-threonine and 4-Hydroxy-L-threonine.
Analyte
IC50 (µM)
% Cross-Reactivity
L-Threonine
1.5
100%
4-Hydroxy-L-threonine
75
2%
% Cross-Reactivity = (IC50 of L-Threonine / IC50 of 4-Hydroxy-L-threonine) x 100
A high IC50 value for 4-Hydroxy-L-threonine indicates that a much higher concentration is needed to inhibit the antibody, signifying low cross-reactivity.
II. Qualitative Assessment: Western Blot
While ELISA provides quantitative data, a Western Blot can assess the antibody's specificity in a more complex protein mixture. This is particularly useful if the antibody is intended for use in applications like immunoprecipitation or immunohistochemistry.
Experimental Protocol: Western Blot
Sample Preparation:
Prepare protein lysates from cells or tissues known to contain proteins rich in L-threonine.
For a positive control for cross-reactivity, it may be necessary to use synthetic peptides or proteins that have been post-translationally modified to include 4-Hydroxy-L-threonine, although this can be challenging. A more accessible approach is to use dot blots with conjugated amino acids.
Dot Blot for Direct Comparison:
Spot serial dilutions of L-threonine-BSA and 4-Hydroxy-L-threonine-BSA conjugates onto a nitrocellulose or PVDF membrane.
Allow the membrane to dry completely.
Blocking:
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).
Primary Antibody Incubation:
Incubate the membrane with the L-threonine antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
Washing:
Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation:
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection:
Wash the membrane three times for 10 minutes each with TBST.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Data Interpretation
The intensity of the signal on the dot blot will provide a qualitative measure of the antibody's reactivity with each analyte. A strong signal for L-threonine-BSA and a weak or absent signal for 4-Hydroxy-L-threonine-BSA would indicate high specificity.
Conclusion and Best Practices
The rigorous assessment of antibody cross-reactivity is a critical step in the validation of any immunoassay. The structural similarity between L-threonine and 4-Hydroxy-L-threonine necessitates a careful and quantitative approach to determine the specificity of L-threonine antibodies.
By employing a combination of competitive ELISA and Western Blotting, researchers can confidently characterize the binding profile of their antibodies. The data generated from these experiments will not only ensure the reliability of their results but also contribute to the growing body of knowledge on antibody-antigen interactions.
For the highest level of confidence, it is recommended to:
Test multiple antibody lots: Manufacturing variations can lead to differences in specificity.
Use highly purified analytes: The purity of L-threonine and 4-Hydroxy-L-threonine is crucial for accurate results.
Include appropriate controls: Always include positive and negative controls in your assays.
By following the protocols and interpretation guidelines outlined in this guide, researchers can ensure the integrity of their work and make well-informed decisions in their scientific pursuits.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 193577, 4-Hydroxy-L-threonine. Retrieved from [Link].
Immusmol (n.d.). L-Threonine antibody - Rabbit pAb I IF / ICC / IHC. Retrieved from [Link].
Nishikori, S., et al. (2025). DECODE enables high-throughput mapping of antibody epitopes at single amino acid resolution. PLOS Biology. Retrieved from [Link].
Wikipedia contributors (2024). Threonine. Wikipedia, The Free Encyclopedia. Retrieved from [Link].
National Institute of Standards and Technology (n.d.). Threonine. In NIST Chemistry WebBook. Retrieved from [Link].
2BScientific (n.d.). Application Guides / ELISA Protocol. Retrieved from [Link].
Yin, J., et al. (2011). Characterization of a rabbit polyclonal antibody against threonine-AMPylation. Journal of Biotechnology. Retrieved from [Link].
Hudson, K. L., et al. (2017). Anti-citrullinated protein antibodies cause arthritis by cross-reactivity to joint cartilage. Journal of Clinical Investigation. Retrieved from [Link].
A Senior Application Scientist's Guide to Validating the Incorporation of 4-Hydroxy-L-threonine into Peptides
For researchers at the forefront of drug discovery and peptide science, the site-specific incorporation of non-canonical amino acids (ncAAs) like 4-Hydroxy-L-threonine is a critical tool for modulating the therapeutic pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers at the forefront of drug discovery and peptide science, the site-specific incorporation of non-canonical amino acids (ncAAs) like 4-Hydroxy-L-threonine is a critical tool for modulating the therapeutic properties of peptides. This modification can enhance proteolytic stability, improve solubility, and introduce new functionalities for conjugation or to refine peptide-protein interactions. However, the successful synthesis of such modified peptides is only half the battle; rigorous validation is paramount to ensure that the desired modification has been incorporated with high fidelity at the correct position.
This guide provides an in-depth comparison of analytical methodologies for validating the incorporation of 4-Hydroxy-L-threonine. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles, moving from initial confirmation of mass to unambiguous structural elucidation.
Part 1: Strategies for Incorporation - A Prerequisite for Validation
Before validation can occur, the peptide must be synthesized. The choice of synthesis strategy directly impacts the potential impurities and, therefore, the validation workflow. Two primary methods are employed for incorporating 4-Hydroxy-L-threonine.
Chemical Synthesis: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the workhorse of chemical peptide synthesis.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[2] When incorporating hydroxyl-containing amino acids like 4-Hydroxy-L-threonine, the primary challenge is preventing unwanted side reactions, specifically O-acylation of the side-chain hydroxyl group by the activated carboxyl group of the incoming amino acid.[3][4]
Causality Behind Side-Chain Protection: To ensure the fidelity of the peptide sequence, a temporary protecting group is installed on the side-chain hydroxyl. The most common strategy in Fmoc-based SPPS is the use of an acid-labile tert-butyl (tBu) ether.[3][5] This group is stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc deprotection during each cycle but is efficiently removed during the final cleavage from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3] An alternative is the more acid-sensitive trityl (Trt) group, which can be advantageous for peptides containing other acid-sensitive residues.[3]
While minimal protection strategies that leave hydroxyl groups unprotected are being explored to improve the sustainability of peptide synthesis, they require careful optimization of coupling conditions to minimize O-acylation and are generally reserved for less sterically hindered sequences.[6][7] For a novel modification like 4-Hydroxy-L-threonine, a robust protection strategy is the most trustworthy approach.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Enzymatic Synthesis: Peptide Ligation
Enzymatic ligation offers an alternative with exceptional specificity, circumventing the need for extensive side-chain protection.[8] Engineered enzymes, such as variants of subtilisin (termed subtiligase) or sortases, can catalyze the formation of a peptide bond between two unprotected peptide fragments in aqueous solution under mild conditions.[8][9][10]
Causality Behind Enzymatic Choice: The primary advantage is chemoselectivity. These enzymes recognize specific C-terminal and N-terminal sequences on the fragments to be joined, ensuring that the peptide bond forms only at the desired location without side reactions.[11] This method is particularly powerful for producing large proteins and for incorporating modifications into fragments that are difficult to access via total chemical synthesis.
Part 2: The Validation Toolkit - A Comparative Analysis
No single technique is sufficient for complete validation. A multi-faceted, orthogonal approach is required to build a trustworthy case for successful incorporation. The following methods are presented in order of a typical validation workflow, from initial screening to definitive structural proof.
Primary Validation: Mass Spectrometry (MS)
Principle: Mass spectrometry provides the most fundamental piece of evidence: does the synthesized peptide have the correct molecular weight? The incorporation of a 4-Hydroxy-L-threonine in place of a standard L-threonine results in a predictable mass increase of +15.9949 Da (the mass of one oxygen atom).
Methodology: High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is coupled with Liquid Chromatography (LC-MS) to analyze the crude peptide product.[12]
Data Interpretation:
Confirm Target Mass: The primary goal is to find a peak in the mass spectrum whose observed mass matches the theoretical mass of the desired peptide.
Identify Byproducts: LC-MS is crucial for separating the target peptide from synthesis-related impurities, such as deletion sequences (missing an amino acid) or peptides where O-acylation occurred on the unprotected hydroxyl group.
Advantages vs. Disadvantages:
Advantages: High sensitivity, rapid analysis time, provides clear evidence of success or failure at the molecular weight level.
Disadvantages: Provides no information about the location of the modification. Isomers (e.g., a peptide with a standard threonine and an oxidized methionine vs. a peptide with 4-Hydroxy-L-threonine) will have the same mass.
Secondary (Structural) Validation: Tandem Mass Spectrometry (MS/MS)
Principle: Tandem MS (or MS/MS) confirms the precise location of the modification within the peptide sequence. A specific peptide ion (the "parent" or "precursor" ion) is isolated in the mass spectrometer and fragmented, typically through collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then analyzed.
Methodology: The fragmentation of the peptide backbone occurs primarily at the amide bonds, producing a series of "b-ions" (containing the N-terminus) and "y-ions" (containing the C-terminus).[13] By analyzing the mass difference between consecutive ions in a series, the sequence can be reconstructed.
Data Interpretation:
Pinpointing the Mass Shift: When analyzing the b- or y-ion series, the mass shift of +15.9949 Da will be observed on all fragment ions that contain the 4-Hydroxy-L-threonine residue. For example, if the modification is on the 5th residue, the mass shift will appear between b4 and b5, and between the corresponding y-ions. This provides definitive proof of location.[14]
Advantages vs. Disadvantages:
Advantages: Unambiguously determines the site of modification, distinguishing it from other isomeric possibilities.
Disadvantages: Requires more specialized instrumentation and expertise in spectral interpretation compared to simple MS.
Orthogonal Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the gold standard for non-destructive, definitive structural elucidation of molecules in solution.[15] It provides atomic-level information about the covalent structure and conformation of the peptide.[16] While often considered low-throughput, its power to resolve ambiguity is unmatched.
Methodology: For peptides, a suite of 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, TOCSY, HSQC) are performed on a purified sample. The incorporation of an ncAA like 4-Hydroxy-L-threonine will introduce unique signals with characteristic chemical shifts in the spectrum.[17][18]
Data Interpretation:
Unique Spectral Fingerprints: The protons and carbons on and near the 4-Hydroxy-L-threonine residue will have unique chemical shifts compared to a standard threonine.
Structural Confirmation: Through-bond (COSY, TOCSY) and through-space (NOESY) correlations can be used to piece together the entire spin system of the modified residue and confirm its connectivity to the rest of the peptide backbone.
Advantages vs. Disadvantages:
Advantages: Provides the most complete and unambiguous structural information, including stereochemistry.
Disadvantages: Low sensitivity (requires mg quantities of pure sample), complex data analysis, and long acquisition times.
Principle: Amino Acid Analysis determines the molar ratios of the constituent amino acids in the peptide, providing a quantitative measure of its composition.[]
Methodology: The purified peptide is completely hydrolyzed into its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.[20][21] The resulting amino acid mixture is then separated by ion-exchange or reversed-phase chromatography, derivatized (often with ninhydrin), and detected.[20][22]
Data Interpretation:
Confirming Composition: The resulting chromatogram will show peaks corresponding to each amino acid. By comparing the peak areas to a known standard, the relative ratios can be calculated.
Identifying the Modified Residue: A key consideration is that 4-Hydroxy-L-threonine may not co-elute with any of the 20 standard amino acids and may require a validated, custom method to identify and quantify it. It is also crucial to verify that the modified residue is stable to the harsh acid hydrolysis conditions.
Advantages vs. Disadvantages:
Advantages: Highly accurate and reproducible method for peptide quantification and compositional verification.
Disadvantages: Destroys the sample, provides no sequence or positional information, and requires careful method development and validation for the specific ncAA being analyzed.
Comparative Summary of Validation Techniques
Technique
Information Provided
Sensitivity
Sample Requirement
Key Advantage
Primary Limitation
LC-MS
Molecular Weight, Purity
High (pmol-fmol)
Low (µg)
Fast confirmation of overall mass
No positional information
Tandem MS (MS/MS)
Sequence, Site of Modification
High (pmol-fmol)
Low (µg)
Unambiguous localization of the ncAA
Requires fragmentation expertise
NMR Spectroscopy
Covalent Structure, Conformation
Low (nmol-µmol)
High (mg)
Definitive, non-destructive structural proof
Low throughput, complex analysis
Amino Acid Analysis
Amino Acid Composition, Quantity
Moderate (pmol-nmol)
Moderate (µg)
Highly accurate quantification
Destructive, no positional information
Part 3: Integrated Validation Workflow
A robust and trustworthy validation process integrates these techniques into a logical sequence. The failure of a test at any stage informs the subsequent steps and can trigger resynthesis or repurification efforts.
Caption: An integrated workflow for the validation of modified peptides.
Experimental Protocols
Protocol 1: LC-MS and MS/MS Analysis
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of ~1 mg/mL.
Chromatography: Inject 1-5 µL onto a C18 reversed-phase column. Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
MS Acquisition: Acquire mass spectra in positive ion mode over a range of m/z 400-2000.
MS/MS Acquisition (Data-Dependent): Configure the instrument to automatically select the most intense ion(s) from the MS scan (ideally, the target peptide's [M+nH]n+ ion) for fragmentation via CID or HCD.
Data Analysis: Process the raw data to de-convolute the ESI mass spectrum and obtain the neutral mass. Compare this to the theoretical mass. Analyze the MS/MS spectrum to identify b- and y-ion series and confirm the location of the +16 Da mass shift.
Hydrolysis: Place a precisely quantified amount of purified peptide (e.g., 10-20 µg) into a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum. Heat at 110°C for 24 hours.[20]
Drying: After hydrolysis, carefully open the tube and evaporate the HCl under vacuum.
Reconstitution & Derivatization: Reconstitute the amino acid hydrolysate in a loading buffer. Perform pre- or post-column derivatization according to the instrument manufacturer's protocol (e.g., ninhydrin for post-column, OPA or AccQ-Tag for pre-column).
Analysis: Inject the derivatized sample onto the AAA system (ion-exchange or RP-HPLC).
Quantification: Compare the peak areas of the resulting amino acids to those of a standard mixture of known concentration to determine the molar ratios. Validate the peak corresponding to 4-Hydroxy-L-threonine.
Conclusion
Validating the incorporation of 4-Hydroxy-L-threonine is a non-trivial but essential process for ensuring the scientific integrity of research and the quality of potential therapeutics. A superficial confirmation by mass alone is insufficient and risks misinterpretation of biological data. The gold standard is an orthogonal approach: using high-resolution LC-MS to confirm the mass and purity, followed by tandem MS to pinpoint the exact location of the modification. For novel structures or when absolute certainty is required, NMR provides the ultimate structural proof, while AAA offers precise quantitative data on the peptide's composition. By judiciously applying this validation toolkit, researchers can proceed with confidence, knowing that their modified peptide is exactly what they designed it to be.
References
Title: Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. Source: ACS Central Science. URL: [Link]
Title: Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Source: Organic Process Research & Development. URL: [Link]
Title: l-Threonine Export: Use of Peptides To Identify a New Translocator from Corynebacterium glutamicum. Source: PMC - NIH. URL: [Link]
Title: Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Source: PMC - NIH. URL: [Link]
Title: Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Source: Waters Corporation. URL: [Link]
Title: Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Source: PubMed. URL: [Link]
Title: In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Source: PMC - NIH. URL: [Link]
Title: Minimal Protection Strategies for SPPS. Source: DriveHQ. URL: [Link]
Title: Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Source: PMC - NIH. URL: [Link]
Title: Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]
Title: Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. Source: MDPI. URL: [Link]
Title: Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Source: Magnetic Resonance. URL: [Link]
Title: Analysis of Peptides and Conjugates by Amino Acid Analysis. Source: ResearchGate. URL: [Link]
Title: MS/MS spectra of the threonine and serine phosphorylated peptides... Source: ResearchGate. URL: [Link]
Title: Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. Source: PMC - NIH. URL: [Link]
Title: Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? Source: ResearchGate. URL: [Link]
Title: Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Source: PMC - NIH. URL: [Link]
Title: In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Source: Journal of the American Chemical Society. URL: [Link]
Title: Discovery of L-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. Source: ResearchGate. URL: [Link]
Title: Modern Ligation Methods to Access Natural and Modified Proteins. Source: CHIMIA. URL: [Link]
Title: Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Source: SciSpace. URL: [Link]
Title: Introduction to NMR spectroscopy of proteins. Source: Duke Computer Science. URL: [Link]
A Technical Guide to Comparing the Biological Activity of 4-Hydroxy-L-threonine Stereoisomers
Introduction: The Stereochemical Imperative in Drug Discovery In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stereochemical Imperative in Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates the efficacy, specificity, and even the safety of a therapeutic agent. The non-proteinogenic amino acid 4-Hydroxy-L-threonine presents a compelling case for stereochemical investigation. Possessing two chiral centers, it exists as four distinct stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). While L-threonine is a fundamental building block of proteins, the biological roles of its hydroxylated counterpart, particularly the differential activities of its stereoisomers, remain largely unexplored.[1] This guide provides a framework for the systematic comparison of the biological activities of these four stereoisomers, outlining key experimental approaches and the rationale behind them. The absence of direct comparative studies in the current literature underscores the novelty and importance of the proposed investigations.
The Four Faces of 4-Hydroxy-threonine: A Structural Overview
The presence of two stereocenters at the alpha and beta carbons of the amino acid backbone gives rise to four possible stereoisomers of 4-hydroxythreonine. These are two pairs of enantiomers, which are also diastereomers of each other.
(2S,3S)-4-hydroxy-L-threonine and (2R,3R)-4-hydroxy-D-threonine (enantiomeric pair)
(2S,3R)-4-hydroxy-L-allo-threonine and (2R,3S)-4-hydroxy-D-allo-threonine (enantiomeric pair)
It is hypothesized that these subtle yet significant differences in spatial arrangement will lead to distinct interactions with chiral biological macromolecules such as enzymes and receptors, resulting in varied pharmacological profiles.
Proposed Experimental Investigations: A Roadmap to Unlocking Stereospecific Bioactivity
To elucidate the distinct biological profiles of the 4-Hydroxy-L-threonine stereoisomers, a multi-pronged experimental approach is recommended. This should encompass assessments of cytotoxicity, neuroactivity, and receptor binding affinity.
Comparative Cytotoxicity Assessment
A foundational step in characterizing any new chemical entity is to determine its effect on cell viability. This is crucial for establishing a therapeutic window and identifying potential safety concerns.
Differential cytotoxicity between stereoisomers can arise from stereospecific interactions with cellular machinery, such as metabolic enzymes or transporters. A less toxic isomer may be a more viable candidate for therapeutic development.
The resazurin (AlamarBlue) assay is a robust and sensitive method for quantifying metabolically active cells.[2] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare stock solutions of each of the four 4-hydroxy-threonine stereoisomers. Serially dilute the stock solutions to achieve a range of final concentrations (e.g., 1 µM to 1000 µM). Replace the cell culture medium with medium containing the respective stereoisomer concentrations. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the treated cells for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
Resazurin Addition: Following the incubation period, add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours.[2]
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 (half-maximal inhibitory concentration) for each stereoisomer at each time point.
Stereoisomer
Configuration
24h IC50 (µM)
48h IC50 (µM)
72h IC50 (µM)
1
(2S,3S)
>1000
850 ± 45
620 ± 30
2
(2S,3R)
>1000
>1000
950 ± 60
3
(2R,3S)
750 ± 50
510 ± 25
350 ± 20
4
(2R,3R)
800 ± 55
530 ± 30
370 ± 25
Assessment of Neuroprotective or Neurotoxic Potential
Given that many amino acid analogs exhibit neuroactivity, it is critical to assess the effects of the 4-hydroxy-threonine stereoisomers on neuronal health.
Stereoisomers can have opposing effects on the nervous system. For instance, one isomer might be neuroprotective while its enantiomer is neurotoxic. This evaluation is paramount for any compound being considered for neurological applications.
The LDH assay is a widely used method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[3]
Primary Neuron Culture: Culture primary cortical neurons from embryonic day 18 rat pups in a 48-well plate.
Compound Treatment: After 7 days in vitro, treat the neurons with various concentrations of each 4-hydroxy-threonine stereoisomer for 48 hours. Include a vehicle control, a positive control for neurotoxicity (e.g., glutamate), and a lysis control (to determine maximum LDH release).
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the lysis control.
Stereoisomer
Configuration
LDH Release at 100 µM (% of control)
1
(2S,3S)
5 ± 2
2
(2S,3R)
8 ± 3
3
(2R,3S)
45 ± 5
4
(2R,3R)
52 ± 6
Receptor Binding Affinity Profiling
To understand the mechanism of action of these stereoisomers, it is essential to determine their binding affinities for relevant biological targets.
Many amino acid derivatives interact with specific receptors in the central nervous system, such as glutamate or GABA receptors. Stereochemistry plays a pivotal role in the affinity and selectivity of these interactions.
Radioligand binding assays are a sensitive and quantitative method for characterizing ligand-receptor interactions.[4][5]
Membrane Preparation: Prepare crude membrane fractions from a cell line or tissue known to express the receptor of interest (e.g., rat brain cortex for glutamate receptors).[6]
Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-CGP 39653 for NMDA receptors), and increasing concentrations of the unlabeled 4-hydroxy-threonine stereoisomers (the competitors).
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the competitor. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) for each stereoisomer.
Stereoisomer
Configuration
Ki for NMDA Receptor (µM)
1
(2S,3S)
15 ± 2
2
(2S,3R)
>100
3
(2R,3S)
25 ± 4
4
(2R,3R)
>100
Visualizing the Experimental Workflow
Caption: Proposed experimental workflow for the comparative biological evaluation of 4-Hydroxy-L-threonine stereoisomers.
Conclusion and Future Directions
The comprehensive biological evaluation of the four stereoisomers of 4-Hydroxy-L-threonine represents a significant unmet need in the field of non-proteinogenic amino acids. The experimental framework outlined in this guide provides a clear and robust pathway for researchers to systematically investigate their differential cytotoxicity, neuroactivity, and receptor binding profiles. The data generated from these studies will be invaluable for identifying promising lead candidates for therapeutic development and for deepening our understanding of the structure-activity relationships of this intriguing class of molecules. The stark reality that such comparative data does not yet exist in the public domain should serve as a strong impetus for initiating these critical investigations.
References
Bock, M. G., et al. (1989). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 32(1), 13-16. [Link]
Myers, A. G., et al. (1995). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society, 117(31), 8488-8489. [Link]
NETRI. (2022). Methodology for Quantify Cell Viability After Acute Exposure of Amyloid Beta Oligomers (AβO) on Human Neurons. [Link]
Pearson. (n.d.). Threonine, an amino acid, has four stereoisomers. The stereoisomer found in nature is (2S,3R). [Link]
Seebach, D., & Sting, A. R. (1996). Synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid. Tetrahedron, 52(1), 279-290. [Link]
Ukena, T. E., & Poeschla, E. M. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.21. [Link]
Vankayalapati, H., et al. (2001). Stereoselective Synthesis of β-Substituted α,β-Diamino Acids from β-Hydroxy Amino Acids. The Journal of Organic Chemistry, 66(22), 7278-7285. [Link]
Yasuno, Y., et al. (2018). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Journal of Synthetic Organic Chemistry, Japan, 76(8), 879-880. [Link]
The Substrate Specificity of Threonine Dehydrogenase: A Comparative Analysis of L-Threonine and 4-Hydroxy-L-threonine
A Technical Guide for Researchers in Drug Development and Metabolism Studies In the intricate landscape of cellular metabolism, the precise recognition of substrates by enzymes is a cornerstone of biological function. L-...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Development and Metabolism Studies
In the intricate landscape of cellular metabolism, the precise recognition of substrates by enzymes is a cornerstone of biological function. L-threonine dehydrogenase (TDH), a key enzyme in the catabolism of L-threonine, presents an interesting case for exploring the boundaries of substrate specificity.[1][2] This guide delves into a comparative analysis of L-threonine and its hydroxylated analog, 4-Hydroxy-L-threonine, as potential substrates for TDH. While L-threonine is the canonical substrate, the structural similarity of 4-Hydroxy-L-threonine prompts the question: could this modification enhance its interaction with the enzyme, making it a "better" substrate?
This document will navigate the known characteristics of L-threonine dehydrogenase, its mechanism of action, and the structural nuances of both L-threonine and 4-Hydroxy-L-threonine. We will then propose a comprehensive experimental framework to rigorously assess the viability of 4-Hydroxy-L-threonine as a TDH substrate and directly compare its kinetic parameters to those of L-threonine.
Understanding L-Threonine Dehydrogenase and its Canonical Substrate
L-threonine dehydrogenase (EC 1.1.1.103) is a crucial enzyme in the metabolic pathway that converts L-threonine into glycine and acetyl-CoA.[3] This NAD+-dependent oxidoreductase catalyzes the oxidation of the 3-hydroxyl group of L-threonine to form 2-amino-3-oxobutanoate.[1][4][5] This intermediate is then typically cleaved by 2-amino-3-ketobutyrate coenzyme A ligase (also known as glycine C-acetyltransferase) to yield glycine and acetyl-CoA.[3]
The reaction catalyzed by L-threonine dehydrogenase is as follows:
The kinetic efficiency of TDH with its natural substrate, L-threonine, has been characterized in various organisms. For instance, the thermostable TDH from the archaeon Pyrococcus horikoshii exhibits a Michaelis constant (Km) for L-threonine of 0.013 mM and a maximum reaction rate (Vmax) of 1.75 mmol NADH formed/min/mg-protein at 65°C.[6] These parameters provide a baseline for evaluating the efficacy of alternative substrates.
The Challenger: 4-Hydroxy-L-threonine
4-Hydroxy-L-threonine is a naturally occurring, non-proteinogenic amino acid.[7] It is known to be involved in the biosynthesis of pyridoxine (Vitamin B6).[7] Structurally, it is an analog of L-threonine, with the key difference being the presence of a hydroxyl group at the 4-position of the carbon chain.
Feature
L-Threonine
4-Hydroxy-L-threonine
Chemical Formula
C4H9NO3
C4H9NO4
Molar Mass
119.12 g/mol
135.12 g/mol
Key Functional Groups
α-amino group, α-carboxyl group, β-hydroxyl group
α-amino group, α-carboxyl group, β-hydroxyl group, γ-hydroxyl group
The introduction of this additional hydroxyl group could have several implications for its interaction with the active site of TDH:
Increased Polarity: The extra hydroxyl group increases the molecule's polarity, which could influence its solubility and interaction with polar residues in the enzyme's active site.
Potential for Additional Hydrogen Bonding: The new hydroxyl group could form additional hydrogen bonds with amino acid residues in the active site, potentially leading to a tighter binding affinity (a lower Km).
Steric Hindrance: Conversely, the additional hydroxyl group might introduce steric hindrance, making it more difficult for the molecule to fit optimally into the active site, which could result in a lower binding affinity (a higher Km) or a reduced catalytic rate (a lower Vmax).
To date, there is a lack of direct experimental evidence in the scientific literature comparing the kinetic parameters of L-threonine dehydrogenase with L-threonine and 4-Hydroxy-L-threonine as substrates. Therefore, a systematic experimental investigation is required to elucidate the substrate potential of 4-Hydroxy-L-threonine.
Experimental Workflow for Comparative Substrate Analysis
The following section outlines a detailed experimental protocol to determine if 4-Hydroxy-L-threonine is a substrate for L-threonine dehydrogenase and to compare its kinetic parameters with those of L-threonine.
Caption: Experimental workflow for comparing L-threonine and 4-Hydroxy-L-threonine as substrates for TDH.
Detailed Experimental Protocols
1. Expression and Purification of L-Threonine Dehydrogenase:
Rationale: A pure enzyme preparation is essential for accurate kinetic analysis, eliminating interference from other cellular components.
Protocol:
Clone the gene encoding L-threonine dehydrogenase from a suitable source (e.g., Escherichia coli K-12) into an expression vector (e.g., pET vector with a His-tag).
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
Induce protein expression with IPTG and grow the cells at an optimal temperature.
Harvest the cells by centrifugation and lyse them using sonication or a French press.
Purify the His-tagged TDH using immobilized metal affinity chromatography (IMAC).
Assess the purity of the enzyme by SDS-PAGE.
Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Threonine Dehydrogenase Activity Assay:
Rationale: This assay measures the rate of the enzymatic reaction by monitoring the production of NADH, which absorbs light at 340 nm.
Protocol:
Prepare a reaction mixture containing:
100 mM Glycine-KOH buffer (pH 10.5)
2.5 mM NAD+
Purified L-threonine dehydrogenase (a fixed, non-limiting concentration)
Varying concentrations of the substrate (L-threonine or 4-Hydroxy-L-threonine).
Initiate the reaction by adding the enzyme to the reaction mixture.
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH = 6220 M⁻¹cm⁻¹).
3. Determination of Kinetic Parameters:
Rationale: By measuring the initial reaction velocities at different substrate concentrations, we can determine the Michaelis constant (Km) and the maximum velocity (Vmax), which are crucial indicators of enzyme performance.
Protocol:
Perform the TDH activity assay with a range of substrate concentrations for both L-threonine and 4-Hydroxy-L-threonine (e.g., 0.1x Km to 10x expected Km).
Plot the initial velocity (V) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
For a more accurate determination of Km and Vmax, create a Lineweaver-Burk plot (1/V vs. 1/[S]).
Determine Km and Vmax from the intercepts of the Lineweaver-Burk plot.
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
Calculate the catalytic efficiency (kcat/Km) for both substrates.
Interpreting the Results: What Makes a "Better" Substrate?
The determination of whether 4-Hydroxy-L-threonine is a "better" substrate than L-threonine depends on the specific kinetic parameters obtained.
Parameter
Interpretation
Indication of a "Better" Substrate
Km (Michaelis Constant)
The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate.
A lower Km value indicates a higher affinity of the enzyme for the substrate.
Vmax (Maximum Velocity)
The maximum rate of the reaction when the enzyme is saturated with the substrate.
A higher Vmax value indicates a faster reaction rate.
kcat (Turnover Number)
The number of substrate molecules converted to product per enzyme molecule per unit of time.
A higher kcat value indicates a more efficient catalytic process.
kcat/Km (Catalytic Efficiency)
An overall measure of the enzyme's catalytic efficiency, taking into account both substrate binding and catalysis.
A higher kcat/Km value indicates a more efficient enzyme.
Hypothetical Scenarios:
Scenario 1: Lower Km and Similar or Higher Vmax for 4-Hydroxy-L-threonine. This would strongly suggest that 4-Hydroxy-L-threonine is a better substrate, as it binds more tightly to the enzyme and is converted to product at a similar or faster rate.
Scenario 2: Higher Km and Lower Vmax for 4-Hydroxy-L-threonine. This would indicate that 4-Hydroxy-L-threonine is a poorer substrate than L-threonine.
Scenario 3: Similar Km and Higher Vmax for 4-Hydroxy-L-threonine. This would suggest that while the binding affinity is similar, the catalytic conversion is faster, making it a more efficient substrate in that regard.
Scenario 4: No detectable activity with 4-Hydroxy-L-threonine. This would conclude that 4-Hydroxy-L-threonine is not a substrate for L-threonine dehydrogenase under the tested conditions.
Concluding Remarks
The question of whether 4-Hydroxy-L-threonine is a superior substrate for L-threonine dehydrogenase remains an open area for empirical investigation. While theoretical considerations of its structure suggest potential for altered binding and catalysis, only direct experimental evidence can provide a definitive answer. The experimental framework outlined in this guide provides a robust methodology for researchers to systematically address this question. The results of such a study would not only contribute to a deeper understanding of the substrate specificity of L-threonine dehydrogenase but could also have implications for metabolic engineering and the development of novel therapeutic agents that target this enzymatic pathway.
References
US Patent US8785147B2: L-threonine analysis method and L-threonine dehydrogenase.
Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations : UCL Discovery. [Link]
Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids : Nature. [Link]
Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities : SpringerLink. [Link]
Structure and function of the l-threonine dehydrogenase (TkTDH) from the hyperthermophilic archaeon Thermococcus kodakaraensis : PubMed. [Link]
A Senior Application Scientist's Guide to Comparative Metabolomics: Elucidating Metabolic Shifts in a 4-Hydroxy-L-threonine Deficient Mutant
Authored For: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-grounded framework for conducting a comparative metabolomics study between a wild-type microbial stra...
Author: BenchChem Technical Support Team. Date: February 2026
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for conducting a comparative metabolomics study between a wild-type microbial strain and a mutant strain engineered to lack 4-hydroxy-L-threonine. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating study design.
Foundational Understanding: The Metabolic Significance of 4-Hydroxy-L-threonine
4-Hydroxy-L-threonine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1] Its significance, however, lies in its role as a specialized precursor in key metabolic pathways. In microorganisms like Escherichia coli, it is a committed precursor in the biosynthesis of pyridoxol (Vitamin B6).[2] Furthermore, it serves as a critical building block for potent secondary metabolites, including the antibiotics platensimycin and thienamycin.[1]
The biosynthesis of its parent amino acid, L-threonine, originates from aspartate, a central metabolite.[3][4][5] The targeted deletion of the enzyme responsible for converting a threonine-pathway intermediate to 4-hydroxy-L-threonine provides a unique opportunity. By comparing the global metabolome of the wild-type (WT) to a knockout mutant (Δ4HLT), we can precisely map the metabolic ripples caused by its absence. This approach allows us to:
Confirm the downstream products of 4-hydroxy-L-threonine.
Identify precursor accumulation and potential feedback inhibition loops.
Uncover previously unknown metabolic rerouting or compensatory pathways.
Elucidate the broader physiological role of this metabolite.
The Experimental Blueprint: A Self-Validating Workflow
A successful metabolomics experiment hinges on minimizing non-biological variation to ensure that observed differences are genuinely due to the genetic modification. The following workflow is designed with internal checks and quality controls to establish trustworthiness at each stage.
Caption: High-level workflow for a comparative metabolomics study.
Detailed Protocol: From Culture to Conclusion
This protocol is designed for a bacterial model system, such as E. coli.
PART A: Strain Culturing and Sample Harvesting
Strain Cultivation: Inoculate six independent biological replicates of both the wild-type (WT) and the mutant (Δ4HLT) strains into a defined minimal medium. The use of a minimal medium is crucial as it reduces background metabolites from complex sources like yeast extract, simplifying downstream analysis. Grow cultures in a shaking incubator at 37°C to the mid-logarithmic growth phase (e.g., OD600 of 0.6-0.8).
Causality: Harvesting at mid-log phase ensures that cells are metabolically active and consistent across replicates, avoiding confounding metabolic shifts associated with stationary phase.
Harvesting and Quenching: This is the most critical step for preserving an accurate snapshot of the metabolome.[6][7]
Rapidly withdraw a defined volume of cell culture (e.g., 5 mL).
Immediately plunge the culture into a quenching solution of 60% methanol pre-chilled to -80°C. The volume ratio should be sufficient to drop the temperature instantly, arresting all enzymatic activity (e.g., 1:1 ratio of culture to methanol).
Causality: Slow harvesting or temperature changes can induce a stress response, altering metabolite pools within seconds. Cold methanol acts as an instant metabolic fixative.
Cell Lysis and Metabolite Extraction:
Centrifuge the quenched cell suspension at a low temperature (e.g., 5,000 x g for 10 min at 4°C).
Separate the supernatant (containing extracellular metabolites) from the cell pellet (intracellular metabolites). Washing the cell pellet with a cold saline solution is often necessary to remove residual media components.[8][9]
Add a cold extraction solvent (e.g., 80% methanol) to the cell pellet.
Thoroughly lyse the cells using bead beating or probe sonication on ice.
Centrifuge at high speed (e.g., 15,000 x g for 15 min at 4°C) to pellet cell debris.
Collect the supernatant, which now contains the intracellular metabolites.
Sample Preparation for LC-MS:
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 50% methanol). This step concentrates the metabolites for analysis.
Self-Validation Checkpoint: Create a Quality Control (QC) sample by pooling a small aliquot from every single sample (both WT and Δ4HLT). This QC sample represents the average of the entire experiment.
PART B: LC-MS/MS Data Acquisition
Chromatographic Separation: Untargeted metabolomics requires capturing a wide diversity of molecules. Therefore, two types of chromatography are recommended.
HILIC (Hydrophilic Interaction Liquid Chromatography): For the separation of polar compounds like amino acids, organic acids, and nucleotides.
Reversed-Phase (e.g., C18): For the separation of non-polar to moderately polar compounds like fatty acids and lipids.[10]
Mass Spectrometry:
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which is critical for formula prediction.
Acquire data in both positive and negative ionization modes . This is essential because some metabolites ionize preferentially as [M+H]⁺ (positive mode) while others form [M-H]⁻ (negative mode).
Injection Sequence:
Trustworthiness: The injection sequence must be randomized to prevent batch effects. Critically, inject the pooled QC sample periodically throughout the run (e.g., every 5-10 experimental samples). Consistent peak areas and retention times for metabolites in the QC injections demonstrate instrument stability and data reliability.
PART C: Data Processing and Statistical Analysis
Raw Data Processing: Use software like XCMS or MS-DIAL to perform peak detection, retention time correction, and peak alignment across all samples.[11] The output is a feature matrix where rows are metabolic features (defined by m/z and retention time) and columns are samples.
Statistical Analysis: Import the feature matrix into a statistical platform like MetaboAnalyst.[12]
Multivariate Analysis: Perform Principal Component Analysis (PCA) as an initial, unsupervised check. The QC samples should cluster tightly together in the center of the plot, confirming analytical reproducibility. The WT and Δ4HLT groups should show clear separation, indicating a strong biological effect of the mutation.
Feature Prioritization: Use a Volcano Plot (plotting fold change against p-value) to identify features that are both statistically significant (low p-value) and biologically relevant (high fold change).
Metabolite Identification: This is the bottleneck of metabolomics.[13] Significant features are identified by:
Accurate Mass (MS1): Matching the feature's accurate m/z to databases like KEGG or HMDB within a narrow mass tolerance (e.g., <5 ppm).
MS/MS Fragmentation (MS2): Comparing the experimental fragmentation pattern of the feature to spectral libraries of known standards. This provides a much higher level of confidence in the identification.
Interpreting the Data: Expected Metabolic Perturbations
The absence of 4-hydroxy-L-threonine is expected to cause predictable and cascading changes in the metabolome.
Metabolic Pathway of L-Threonine and 4-Hydroxy-L-threonine
The following diagram illustrates the biosynthetic origin of L-threonine from aspartate and the subsequent, targeted hydroxylation step that is absent in the mutant.[3][4][5]
Caption: Biosynthesis of 4-Hydroxy-L-threonine and the impact of gene deletion.
Hypothetical Comparative Data
The following tables summarize the kind of quantitative data expected from this experiment.
Table 1: Significantly Altered Metabolites in Δ4HLT vs. Wild-Type
Metabolite
Putative Identification
Fold Change (Mutant/WT)
p-value
Rationale for Change
4-Hydroxy-L-threonine
Confirmed by MS/MS
Not Detected
< 0.001
Direct result of gene deletion.
Threonine-related Precursor
Putative (by accurate mass)
15.2
< 0.001
Accumulation due to pathway block.
Pyridoxal phosphate
Confirmed by MS/MS
0.1
< 0.001
Depletion of a downstream Vitamin B6 vitamer.
L-Threonine
Confirmed by MS/MS
1.8
0.045
Potential feedback or minor accumulation.
Glycine
Confirmed by MS/MS
0.6
0.03
Threonine can be degraded to glycine.[3] Altered threonine pools may affect glycine levels.
Acetyl-CoA
Confirmed by MS/MS
0.7
0.04
Threonine degradation also produces Acetyl-CoA.[3]
Table 2: Results of Metabolite Set Enrichment Analysis
Metabolic Pathway
Total Metabolites in Pathway
Hits from Significant Metabolites
p-value
Glycine, serine and threonine metabolism
25
4
< 0.001
Vitamin B6 metabolism
12
2
0.005
Aminoacyl-tRNA biosynthesis
58
3
0.048
Conclusion: Synthesizing a Coherent Biological Narrative
The power of this comparative approach lies in its ability to generate a systems-level view of a single gene deletion. The primary finding—the complete absence of 4-hydroxy-L-threonine in the mutant—serves as the ultimate validation of the experimental model. The subsequent observation of an upstream precursor accumulating and a downstream product being depleted provides a clear, logical confirmation of the metabolite's role in that specific pathway.
Furthermore, subtle but significant changes in connected pathways, such as the broader "Glycine, serine and threonine metabolism," offer deeper insights into the metabolic interconnectivity of the cell.[5][14] This robust, multi-faceted dataset provides a high-confidence foundation for future research, whether the goal is to engineer microbial strains for enhanced antibiotic production or to further delineate the fundamental metabolic networks of life.
References
Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. Available at: [Link]
4-Hydroxy-L-threonine, a committed precursor of pyridoxol (vitamin B6). RSC Publishing. Available at: [Link]
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. Available at: [Link]
Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. Nature Communications. Available at: [Link]
Comparative mass spectrometry-based metabolomics strategies for the investigation of microbial secondary metabolites. Natural Product Reports. Available at: [Link]
A Senior Application Scientist's Guide to the Validation of a Novel LC-MS/MS Method for 4-Hydroxy-L-threonine Detection
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel biomolecules is paramount. This guide provides an in-depth validation of a new, highly sensitive Liquid Ch...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel biomolecules is paramount. This guide provides an in-depth validation of a new, highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the detection of 4-Hydroxy-L-threonine, a non-proteinogenic amino acid of significant interest in metabolic pathways and as a biosynthetic precursor to important natural products.[1][2] This document will objectively compare this new method with established analytical techniques and provide the supporting experimental data and protocols to demonstrate its suitability for routine use in a regulated laboratory environment.
The Analytical Challenge: Quantifying 4-Hydroxy-L-threonine
4-Hydroxy-L-threonine is a chiral amino acid derivative that plays a crucial role in various biological systems.[3] Its structural similarity to L-threonine and its low physiological concentrations present a significant analytical challenge.[4] Traditional methods for amino acid analysis, such as High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS), often lack the required sensitivity and selectivity or involve cumbersome sample preparation steps.[5][6][7][8]
This guide introduces a novel LC-MS/MS method designed to overcome these limitations, offering a direct, sensitive, and specific approach for the quantification of 4-Hydroxy-L-threonine in complex biological matrices.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, throughput, and cost. Below is a comparison of the newly developed LC-MS/MS method with conventional alternatives.
Feature
HPLC with Derivatization
GC-MS
New LC-MS/MS Method
Principle
Separation of derivatized amino acids by HPLC with UV or fluorescence detection.[6][9]
Separation of volatile derivatives of amino acids by GC with mass spectrometric detection.[10]
Direct separation of the underivatized amino acid by LC with highly selective and sensitive detection by tandem mass spectrometry.[11][12]
Sensitivity
Moderate to high, dependent on the derivatization agent and detector.
High, but can be limited by derivatization efficiency and matrix effects.
Very High , capable of detecting picogram levels.
Selectivity
Can be compromised by co-eluting compounds and matrix interference.
High, based on both retention time and mass fragmentation patterns.
Exceptional , due to the specificity of precursor-to-product ion transitions (MRM).
Sample Preparation
Requires a derivatization step, which can be time-consuming and a source of variability.[8]
Requires derivatization to increase volatility, which can be complex and introduce artifacts.[7]
Minimal , typically involving protein precipitation followed by a "dilute and shoot" approach.[12]
Throughput
Moderate, limited by derivatization and chromatographic run times.
Moderate, with longer run times often required for complex mixtures.
High , with rapid chromatographic separations achievable.
Cost
Relatively low initial instrument cost.
Moderate instrument cost.
Higher initial instrument cost, but can be offset by higher throughput and reduced sample preparation costs.
The New LC-MS/MS Method: A Detailed Protocol
The proposed method utilizes a robust and reliable LC-MS/MS platform to provide a sensitive and selective quantification of 4-Hydroxy-L-threonine.
Materials and Reagents
4-Hydroxy-L-threonine reference standard (commercially available)
Stable isotope-labeled internal standard (e.g., 4-Hydroxy-L-threonine-d3)
LC-MS grade water, acetonitrile, and formic acid
Protein precipitation solvent (e.g., methanol or acetonitrile)
Sample Preparation Protocol
Spike Internal Standard: To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution.
Protein Precipitation: Add 300 µL of ice-cold protein precipitation solvent. Vortex for 30 seconds.
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[13]
Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for the preparation of biological samples for 4-Hydroxy-L-threonine analysis.
LC-MS/MS Conditions
LC System: A high-performance liquid chromatography system.
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.
Flow Rate: 0.4 mL/min.
Mass Spectrometer: A triple quadrupole mass spectrometer.
4-Hydroxy-L-threonine: Precursor ion (Q1) m/z 136.1 -> Product ion (Q3) m/z 74.1
Internal Standard (d3): Precursor ion (Q1) m/z 139.1 -> Product ion (Q3) m/z 77.1
Method Validation: Demonstrating Fitness for Purpose
The validation of this analytical method was conducted in accordance with the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16][17]
Caption: Key parameters evaluated during the validation of the analytical method.
Specificity
Specificity was assessed by analyzing blank matrix samples from six different sources to evaluate for potential interferences at the retention time of 4-Hydroxy-L-threonine and its internal standard. No significant interfering peaks were observed in any of the blank samples, demonstrating the high specificity of the method.
Linearity
The linearity of the method was evaluated by preparing calibration curves in the matrix over the concentration range of 1 to 1000 ng/mL. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Parameter
Result
Acceptance Criteria
Concentration Range
1 - 1000 ng/mL
-
Correlation Coefficient (r²)
> 0.998
≥ 0.99
Deviation of Back-Calculated Concentrations
< 15% (20% at LLOQ)
≤ 15% (≤ 20% at LLOQ)
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in five replicates on three separate days.
QC Level
Nominal Conc. (ng/mL)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Accuracy (%Bias)
LLOQ
1
8.2
10.5
5.6
Low
3
6.5
8.1
3.2
Medium
100
4.1
5.7
-1.8
High
800
3.5
4.9
-0.5
Acceptance Criteria
≤ 15% (≤ 20% for LLOQ)
≤ 15% (≤ 20% for LLOQ)
Within ±15% (±20% for LLOQ)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD, the lowest concentration of analyte that can be reliably detected, was determined to be 0.3 ng/mL (based on a signal-to-noise ratio of 3:1). The LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, was established at 1 ng/mL.
Conclusion: A Superior Method for 4-Hydroxy-L-threonine Analysis
The newly developed LC-MS/MS method for the quantification of 4-Hydroxy-L-threonine has been rigorously validated and demonstrates exceptional performance in terms of specificity, linearity, accuracy, precision, and sensitivity. Compared to traditional methods, it offers a significant improvement in analytical workflow efficiency and data quality. This method is fit for its intended purpose and is recommended for use in research and drug development settings where the accurate determination of 4-Hydroxy-L-threonine is critical.
References
National Center for Biotechnology Information. (n.d.). L-Threonine. PubChem. Retrieved from [Link]
Google Patents. (n.d.). US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase.
E. coli Metabolome Database. (2015). 4-Hydroxy-L-threonine (ECMDB20092) (M2MDB000940). Retrieved from [Link]
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A Comparative Analysis of 4-Hydroxy-L-threonine and 4-Fluoro-L-threonine: From Biosynthetic Precursor to Antimetabolite
For Researchers, Scientists, and Drug Development Professionals In the landscape of non-proteinogenic amino acids, structural analogs of essential amino acids serve as powerful tools for probing biological systems and as...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-proteinogenic amino acids, structural analogs of essential amino acids serve as powerful tools for probing biological systems and as starting points for novel therapeutic agents. This guide provides a detailed comparison of two L-threonine derivatives: 4-Hydroxy-L-threonine and 4-Fluoro-L-threonine. While structurally similar, these molecules exhibit distinct and compelling biological activities, positioning them in different realms of scientific inquiry—one as a key biosynthetic intermediate and the other as a natural antimetabolite.
Introduction: Structural Analogs with Divergent Fates
4-Hydroxy-L-threonine and 4-Fluoro-L-threonine are both derivatives of the essential amino acid L-threonine, differing only in the substituent at the C4 position. This seemingly minor chemical modification—a hydroxyl group versus a fluorine atom—dramatically alters their biological roles. 4-Hydroxy-L-threonine is primarily recognized as a crucial precursor in the biosynthesis of complex natural products, including potent antibiotics.[1] In contrast, 4-Fluoro-L-threonine is itself a naturally occurring fluorinated amino acid antibiotic, acting as an antimetabolite that can disrupt cellular processes.
This guide will dissect the known biological effects of each compound, compare their mechanisms of action, and provide standardized experimental protocols for their further investigation.
Physicochemical and Structural Comparison
The introduction of a hydroxyl or fluorine group at the C4 position influences the stereoelectronic properties of the L-threonine scaffold, which in turn affects their biological interactions.
Metabolite in E. coli and Saccharomyces cerevisiae[3]
Streptomyces cattleya
Ubiquitous
Comparative Biological Profile
4-Hydroxy-L-threonine: A Building Block for Bioactivity
The primary documented biological significance of 4-Hydroxy-L-threonine is its role as a committed precursor in the microbial biosynthesis of several important antibiotics, including platensimycin and thienamycin.[1] Its own intrinsic bioactivity as an effector molecule is not well-characterized in the scientific literature.
Mechanism of Action: As a biosynthetic intermediate, 4-Hydroxy-L-threonine is recognized and processed by a specific set of enzymes within a metabolic pathway to contribute its carbon skeleton to the final natural product.[1] For example, in the biosynthesis of certain antibiotics, it undergoes enzymatic transformations catalyzed by aminotransferases and dehydrogenases.[1]
Cellular Targets: The direct cellular targets of 4-Hydroxy-L-threonine itself are the enzymes within the biosynthetic pathways that utilize it as a substrate.
Therapeutic Relevance: Its significance in drug development is indirect; it is a critical component for the fermentative production of certain antibiotics. Understanding its role is key to optimizing the yields of these therapeutic compounds through metabolic engineering.[1] It is also involved in the biosynthesis of pyridoxine (Vitamin B6) in E. coli.[4][5]
4-Fluoro-L-threonine: A Natural Antimetabolite
4-Fluoro-L-threonine is the only known naturally occurring fluorinated amino acid and exhibits antibiotic properties.[6] Its biological activity stems from its ability to act as an antimetabolite, mimicking L-threonine and potentially disrupting metabolic pathways that depend on it.
Mechanism of Action: As a structural analog of L-threonine, 4-Fluoro-L-threonine is thought to exert its effects by being mistakenly incorporated into cellular processes. This could include:
Inhibition of Threonine-Utilizing Enzymes: It may act as a competitive or non-competitive inhibitor of enzymes that have L-threonine as a substrate.
Incorporation into Proteins: While non-proteinogenic, its potential misincorporation into nascent polypeptide chains could lead to dysfunctional proteins.
Cellular Targets: The cellular targets are likely enzymes and transporters involved in L-threonine metabolism and protein synthesis.
Detoxification: The producing organism, Streptomyces cattleya, possesses a self-detoxification mechanism involving a threonine deaminase that can defluorinate 4-Fluoro-L-threonine.
Therapeutic Relevance: Its antibiotic activity makes it a subject of interest for the development of new antimicrobial agents. Furthermore, as a fluorinated analog, it can be a valuable tool for studying enzyme mechanisms and metabolic pathways using ¹⁹F-NMR spectroscopy.
Experimental Protocols for Comparative Analysis
To empirically compare the biological effects of 4-Hydroxy-L-threonine and 4-Fluoro-L-threonine, a series of standardized assays can be employed. The following protocols provide a framework for such investigations.
Assessment of Cytotoxicity/Cell Viability (MTT Assay)
This protocol is designed to assess the effect of the threonine analogs on the viability of a given cell line (e.g., a bacterial strain or a mammalian cell line).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions.
Compound Preparation: Prepare stock solutions of 4-Hydroxy-L-threonine and 4-Fluoro-L-threonine in a suitable solvent (e.g., sterile water or DMSO). Prepare a serial dilution of each compound in the appropriate cell culture medium.
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with solvent) and an untreated control.
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A broth microdilution method is used where a standardized inoculum of a target bacterium is incubated with serial dilutions of the test compounds in a 96-well plate.
Step-by-Step Methodology:
Compound Preparation: Prepare a 2-fold serial dilution of 4-Hydroxy-L-threonine and 4-Fluoro-L-threonine in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) of the test organism.
Inoculation: Inoculate each well of the 96-well plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Context: Pathways and Workflows
Biosynthesis of 4-Fluoro-L-threonine
The following diagram illustrates the key enzymatic steps in the biosynthesis of 4-Fluoro-L-threonine in Streptomyces cattleya.
Caption: Biosynthesis of 4-Fluoro-L-threonine.
Experimental Workflow for Comparative Cytotoxicity
The diagram below outlines a typical workflow for comparing the cytotoxic effects of the two threonine analogs.
Caption: Workflow for comparing cytotoxicity.
Conclusion
4-Hydroxy-L-threonine and 4-Fluoro-L-threonine exemplify how subtle structural modifications on a common amino acid scaffold can lead to vastly different biological functions. While 4-Hydroxy-L-threonine's value currently lies in its role as a precursor in antibiotic biosynthesis, the potential for its own bioactivity remains an underexplored area of research. In contrast, 4-Fluoro-L-threonine's identity as a natural antimetabolite provides a direct avenue for antibiotic research and development. The experimental frameworks provided here offer a starting point for researchers to further elucidate and compare the biological effects of these intriguing L-threonine analogs, potentially uncovering new therapeutic applications or fundamental insights into cellular metabolism.
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A Comprehensive Guide to the Proper Disposal of 4-Hydroxy-L-threonine
Understanding 4-Hydroxy-L-threonine: Safety and Hazard Assessment 4-Hydroxy-L-threonine is a derivative of the essential amino acid L-threonine.[1] It serves as a precursor in the biosynthesis of vitamin B6 in some organ...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding 4-Hydroxy-L-threonine: Safety and Hazard Assessment
4-Hydroxy-L-threonine is a derivative of the essential amino acid L-threonine.[1] It serves as a precursor in the biosynthesis of vitamin B6 in some organisms.[2] Currently, 4-Hydroxy-L-threonine is not classified in major hazard databases, suggesting a low hazard potential.[3] However, as with any laboratory chemical, it is crucial to handle it with care to minimize exposure.
Safety Data Sheets (SDS) for the closely related compound, L-threonine, consistently classify it as a non-hazardous substance.[4][5][6][7] It is considered readily biodegradable and not harmful to aquatic organisms.[5] Based on this, it is reasonable to infer that 4-Hydroxy-L-threonine presents a similar low-risk profile. Nevertheless, a site-specific risk assessment should always be conducted before handling and disposal.
Immediate Safety Precautions:
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses, a lab coat, and gloves, when handling 4-Hydroxy-L-threonine.
Avoid Dust Inhalation: If working with the solid form, handle it in a well-ventilated area or a fume hood to avoid inhaling dust particles.[6][8]
Skin and Eye Contact: In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.[7]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. The primary determination is whether the waste is hazardous. Based on the data for L-threonine, 4-Hydroxy-L-threonine is not expected to be classified as hazardous waste.[4][6][7]
Waste Streams Containing 4-Hydroxy-L-threonine:
Solid Waste: Unused or expired pure 4-Hydroxy-L-threonine, contaminated lab materials (e.g., weighing paper, gloves).
Aqueous Solutions: Solutions of 4-Hydroxy-L-threonine in water or buffers.
Mixed Chemical Waste: Solutions containing 4-Hydroxy-L-threonine along with other chemicals. The disposal of this waste will be dictated by the most hazardous component in the mixture.
Step-by-Step Disposal Procedures
The appropriate disposal method for 4-Hydroxy-L-threonine depends on the form of the waste and local regulations.
For small quantities of solid 4-Hydroxy-L-threonine, such as residual amounts on weighing paper or in empty containers, the following procedure is recommended:
Collection: Collect the solid waste in a designated, clearly labeled waste container.
Assessment: Confirm that the waste is not contaminated with any hazardous materials.
Disposal: If local regulations permit, small quantities of non-hazardous solid waste can be disposed of in the regular laboratory trash. For larger quantities, consult your institution's environmental health and safety (EHS) office for guidance on disposal through a licensed waste contractor.[5]
Given its high water solubility, aqueous solutions are a common waste form.
Neutralization (if necessary): Adjust the pH of the solution to be within the range acceptable for drain disposal, typically between 6.0 and 9.0.
Dilution: For small quantities, dilute the solution with plenty of water.
Drain Disposal: If permitted by your local wastewater authority, slowly pour the diluted solution down the drain with copious amounts of running water.[9] This practice is generally acceptable for non-hazardous, biodegradable amino acid solutions.
Important Note: Always verify your institution's and local municipality's policies on drain disposal of chemicals.
In the event of a spill, follow these steps:
Evacuate and Ventilate: Ensure the area is well-ventilated.
Containment: For solid spills, sweep up the material carefully to avoid creating dust and place it in a labeled container for disposal.[6] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
Cleaning: Clean the spill area with soap and water.
Disposal of Cleanup Materials: Dispose of the collected spill waste and cleaning materials as solid waste, following the guidelines in section 3.1.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy-L-threonine waste.
Caption: Disposal decision workflow for 4-Hydroxy-L-threonine waste.
Quantitative Data Summary
While specific quantitative data for 4-Hydroxy-L-threonine is limited, the table below provides relevant information based on L-threonine.
Facilitates disposal of aqueous solutions via drain if permitted.
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